4-methyl-N-(pyridin-3-ylmethyl)aniline
Description
Properties
IUPAC Name |
4-methyl-N-(pyridin-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZDHSKNNFBFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of 4-methyl-N-(pyridin-3-ylmethyl)aniline
Title: Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of 4-Methyl-N-(pyridin-3-ylmethyl)aniline
Introduction As a Senior Application Scientist, I frequently encounter molecular scaffolds that serve as linchpins in both early-stage drug discovery and advanced materials science. This compound (also known as N-(pyridin-3-ylmethyl)-p-toluidine) is one such privileged bidentate building block. Comprising a p-toluidine moiety linked via a methylene bridge to a 3-pyridine ring, this secondary amine offers a unique combination of hydrogen-bond accepting capabilities, tunable lipophilicity, and orthogonal reactivity. This whitepaper systematically deconstructs its physicochemical properties, establishes a self-validating synthetic protocol, and explores its pharmacological utility.
Structural and Physicochemical Profiling
Understanding the physicochemical descriptors of a compound is the first step in predicting its behavior in biological assays and synthetic workflows. The dual-pharmacophore nature of this compound—combining an electron-rich aromatic amine with an electron-deficient pyridine ring—dictates its solubility, pKa, and binding affinities[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value (Calculated/Estimated) | Significance in Drug Design |
| Molecular Formula | C13H14N2 | Core scaffold composition. |
| Molecular Weight | 198.27 g/mol | Highly ligand-efficient fragment (MW < 300 Da). |
| LogP (Octanol/Water) | ~2.5 - 2.8 | Optimal lipophilicity for membrane permeability. |
| pKa (Pyridine N) | ~5.2 | Partially protonated in acidic microenvironments. |
| pKa (Aniline N) | ~4.8 | Remains largely unprotonated at physiological pH. |
| Topological Polar Surface Area | 24.9 Ų | Excellent blood-brain barrier (BBB) penetration potential. |
| Hydrogen Bond Donors | 1 | Facilitates target binding via H-bond donation. |
| Hydrogen Bond Acceptors | 2 | Interacts with kinase hinge regions or GPCR pockets. |
Causality in Drug Design: The calculated TPSA of 24.9 Ų strongly suggests that derivatives of this scaffold can readily cross the blood-brain barrier (BBB), making it an attractive starting point for neuro-inflammatory targets. Furthermore, the distinct pKa values of the two nitrogen atoms allow for selective protonation. At physiological pH (7.4), the molecule remains largely neutral, optimizing its cellular permeability. However, in the acidic microenvironments of tumors or inflamed tissues, the pyridine nitrogen can become protonated, enhancing target residence time via electrostatic interactions.
Synthetic Methodology: Reductive Amination
The most efficient and scalable route to synthesize this compound is via the reductive amination of 3-pyridinecarboxaldehyde with p-toluidine[2]. 3-Pyridinecarboxaldehyde serves as a highly versatile electrophilic building block in this context[3].
Causality of Experimental Choices: Reductive amination is a robust method for the synthesis of secondary amines, proceeding through an intermediate imine (Schiff base)[4].
-
Choice of Amine: Aromatic amines like p-toluidine form highly conjugated, stable imine intermediates compared to aliphatic amines, which simplifies the reaction trajectory and prevents side reactions[4].
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is deliberately selected over sodium borohydride (NaBH4). STAB is a mild, chemo-selective hydride source that reduces the protonated iminium ion much faster than the unreacted 3-pyridinecarboxaldehyde. This strictly prevents the formation of the unwanted 3-pyridylcarbinol byproduct.
-
Solvent and Catalyst: 1,2-Dichloroethane (DCE) is used as an aprotic solvent to drive the condensation equilibrium forward. A stoichiometric equivalent of acetic acid is added to facilitate the protonation of the imine, lowering the LUMO energy and accelerating hydride transfer.
Self-Validating Experimental Protocol:
-
Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve p-toluidine (10.0 mmol, 1.07 g) and 3-pyridinecarboxaldehyde (10.5 mmol, 1.12 g) in 50 mL of anhydrous DCE.
-
Imine Formation: Add glacial acetic acid (10.0 mmol, 0.57 mL). Stir the mixture at ambient temperature for 2 hours.
-
Self-Validation Check (IPC): Analyze an aliquot via TLC (Silica, 1:1 Hexanes/EtOAc). The complete disappearance of the p-toluidine spot validates full Schiff base formation. Do not proceed to reduction until this is confirmed.
-
-
Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add STAB (15.0 mmol, 3.18 g) portion-wise over 15 minutes to mitigate the exothermic hydride transfer.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours[2].
-
Quench and Workup: Slowly quench the reaction with 1.0 M aqueous ammonium hydroxide (50 mL) to neutralize the acetic acid and destroy unreacted STAB[2]. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate. Purify via flash chromatography (0% to 50% EtOAc in Hexanes) to isolate the target compound.
Workflow of the reductive amination yielding this compound.
Reactivity and Chemical Properties
The synthetic utility of this compound stems from its orthogonal reactive sites:
-
Secondary Amine Nucleophilicity: The nitrogen atom can undergo further alkylation, acylation, or Buchwald-Hartwig cross-coupling to yield complex tertiary amines or amides. The steric hindrance of the 3-pyridinylmethyl group is minimal, allowing for facile downstream functionalization.
-
Electrophilic Aromatic Substitution (EAS): The p-tolyl ring, activated by the nitrogen atom, can undergo EAS (e.g., halogenation) ortho to the amine. Conversely, the pyridine ring remains deactivated toward EAS but is susceptible to nucleophilic aromatic substitution (SNAr) if appropriately substituted with a leaving group.
Biological and Pharmacological Relevance
Derivatives of the N-(pyridin-3-ylmethyl)aniline scaffold have been extensively investigated as potential ligands for G-protein-coupled receptors (GPCRs)[5].
-
CXCR3 Antagonists: This specific structural motif is a critical pharmacophore in the design of non-peptidergic ligands for the human CXCR3 receptor[2]. CXCR3 plays a pivotal role in the migration of leukocytes and is heavily implicated in autoimmune diseases like multiple sclerosis, rheumatoid arthritis, and tumor metastasis[2]. The secondary amine acts as a flexible hinge, allowing the pyridine ring to engage in hydrogen bonding within the receptor's allosteric pocket, while the p-tolyl group occupies a distinct hydrophobic sub-pocket.
-
Agrochemical Applications: Beyond human therapeutics, related N-pyridinyl sulfonamides synthesized from this core scaffold exhibit potent fungicidal and herbicidal properties, protecting crops from phytopathogens[6].
GPCR signaling pathway inhibition by target scaffold derivatives.
Conclusion
This compound is a highly versatile, ligand-efficient building block. By strictly adhering to chemo-selective reductive amination protocols and leveraging its dual-pharmacophore properties, researchers can rapidly generate diverse libraries for both pharmaceutical and agrochemical screening.
References
-
PubChem - N-(pyridin-3-ylmethyl)aniline | C12H12N2 | CID 1082702[1] URL:[Link]
-
LookChem - Cas 500-22-1, 3-Pyridinecarboxaldehyde[3] URL:[Link]
-
VU Research Portal - Design, synthesis and pharmacological evaluation of non-peptidergic ligands for the human CXCR3 receptor[2] URL:[Link]
-
Molaid - 2-Fluoro-N-(pyridin-3-ylmethyl)aniline | 113248-80-9[6] URL:[Link]
Sources
- 1. N-(pyridin-3-ylmethyl)aniline | C12H12N2 | CID 1082702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.vu.nl [research.vu.nl]
- 3. lookchem.com [lookchem.com]
- 4. 4-Fluoro-2-formylpyridine | 1060809-18-8 | Benchchem [benchchem.com]
- 5. Buy N-(pyridin-3-ylmethyl)aniline | 73570-11-3 [smolecule.com]
- 6. 2-Fluoro-N-(pyridin-3-ylmethyl)aniline - CAS号 113248-80-9 - 摩熵化学 [molaid.com]
molecular structure and weight of 4-methyl-N-(pyridin-3-ylmethyl)aniline
[2]
Synthetic Pathways & Process Chemistry
The most robust and scalable method for synthesizing this compound is via reductive amination .[2] This pathway is preferred over direct alkylation due to the suppression of over-alkylation (quaternary ammonium formation) and milder reaction conditions.
Protocol: Reductive Amination
Reaction: Condensation of p-toluidine with 3-pyridinecarboxaldehyde (nicotinaldehyde) followed by reduction.[1][2]
Step-by-Step Methodology:
-
Imine Formation (Dehydration):
-
Reagents: p-Toluidine (1.0 eq), 3-Pyridinecarboxaldehyde (1.0 eq).
-
Solvent: Methanol (MeOH) or Toluene (for azeotropic water removal).[2]
-
Conditions: Stir at room temperature (MeOH) or reflux (Toluene) for 2–4 hours.
-
Observation: Formation of a Schiff base (imine) intermediate, often indicated by a color change to yellow/orange.
-
Note: Magnesium sulfate (MgSO₄) can be added as a drying agent to push the equilibrium forward.
-
-
Reduction:
-
Reagent: Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) (1.2 eq).
-
Conditions: Cool the imine solution to 0°C. Add the reducing agent portion-wise to control hydrogen gas evolution. Stir at room temperature for 12 hours.
-
Quench: Add dilute HCl or water to decompose excess hydride.[2]
-
-
Workup & Purification:
Reaction Scheme Diagram
Physicochemical Properties & Analytics
Understanding the acid-base profile is crucial for formulation and assay development.[1][2] The molecule possesses two distinct nitrogen centers with different pKa values.[2]
Table 2: Predicted Chemical Properties
| Property | Value | Notes |
| pKa (Pyridine N) | ~5.2 | Basic center; protonates first in acidic media.[1][2] |
| pKa (Aniline N) | ~4.0 – 4.5 | Less basic due to conjugation with the phenyl ring.[2] |
| Solubility | High in DCM, DMSO, MeOH | Lipophilic character dominates neutral form.[2] |
| Solubility (Aq) | Low (Neutral); High (Acidic) | Soluble as a hydrochloride salt (pH < 4).[2] |
| Appearance | Pale yellow oil or solid | Depends on purity and crystal packing.[2] |
Spectroscopic Identification (¹H-NMR in CDCl₃):
-
δ 8.5–8.6 ppm (2H): Pyridine protons (α to Nitrogen).[2]
-
δ 7.5–7.7 ppm (2H): Pyridine protons (β/γ positions).[2]
-
δ 7.0 ppm (2H, d): Aromatic protons on p-tolyl ring (ortho to methyl).[2]
-
δ 6.5 ppm (2H, d): Aromatic protons on p-tolyl ring (ortho to amine).[2]
-
δ 4.3 ppm (2H, s): Methylene bridge (-CH₂-).[2]
-
δ 4.0 ppm (1H, br s): Amine proton (-NH-).[2]
-
δ 2.2 ppm (3H, s): Methyl group (-CH₃).[2]
Applications in Drug Discovery
This scaffold serves as a versatile building block in the design of Tyrosine Kinase Inhibitors (TKIs) .[3] The pyridine ring often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases, while the p-tolyl group provides hydrophobic interactions within the selectivity pocket.[2]
Key Functional Roles:
-
Linker Unit: The secondary amine allows for the attachment of sulfonyl chlorides (to form sulfonamides) or acyl chlorides (to form amides), creating diverse libraries for SAR (Structure-Activity Relationship) studies.[2]
-
Metal Chelation: The pyridine nitrogen can coordinate with metal centers (e.g., Ruthenium, Platinum), making this molecule a potential ligand for metallodrugs or catalytic complexes.
-
Bioisosterism: The pyridine-methylene-aniline motif is a bioisostere for biphenyl or benzimidazole structures, often improving metabolic stability or solubility profiles.[1][2]
References
-
Synthesis of N-(4-methylphenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide. PrepChem. Accessed March 5, 2026.[2] Link
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. 2006, 83 (6), 929.[2][4][5] Link
-
PubChem Compound Summary for N-(pyridin-3-ylmethyl)aniline (Related Structure). National Center for Biotechnology Information. Accessed March 5, 2026.[2] Link
-
Reductive Amination Reaction Guide. Master Organic Chemistry. Accessed March 5, 2026.[2] Link
Solubility Profile of N-(pyridin-3-ylmethyl)-4-methylaniline in Organic Solvents: A Methodological and Predictive Approach
An In-depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its lifecycle, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(pyridin-3-ylmethyl)-4-methylaniline, a molecule of interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively published, this document outlines the foundational principles, predictive methodologies, and detailed experimental protocols necessary for researchers to generate and interpret this crucial dataset. We delve into the theoretical underpinnings of solubility, provide step-by-step workflows for established measurement techniques, and offer a predictive analysis based on the compound's structural attributes and data from analogous molecules.
Introduction: The Significance of Solubility
N-(pyridin-3-ylmethyl)-4-methylaniline is a molecule that incorporates key pharmacophoric features: a substituted aniline ring and a pyridine moiety. Such structures are prevalent in drug discovery, often interacting with a variety of biological targets. The therapeutic efficacy of any drug candidate is contingent upon its bioavailability, which is directly influenced by its solubility.[1][2] Poor solubility can lead to low absorption, necessitating higher doses that may increase the risk of toxicity.[1][2]
Furthermore, understanding solubility in a range of organic solvents is paramount for process chemistry. It dictates the choice of solvents for:
-
Reaction Media: Ensuring reactants are in the same phase to facilitate chemical synthesis.
-
Crystallization and Purification: Selecting appropriate anti-solvents and recrystallization solvents is key to achieving high purity and desired polymorphic forms.[3][4]
-
Formulation: Developing liquid dosage forms or preparing solutions for preclinical studies requires precise solubility knowledge.[3]
This guide serves as a foundational resource for researchers, providing both the theoretical context and practical instructions for characterizing the solubility of N-(pyridin-3-ylmethyl)-4-methylaniline.
Structural Analysis and Predictive Solubility
The solubility of a compound is governed by the interplay of its physical and chemical properties with those of the solvent.[1] The principle of "like dissolves like" provides a fundamental, qualitative starting point.
N-(pyridin-3-ylmethyl)-4-methylaniline Structure:
-
Aniline Moiety: The N-H group can act as a hydrogen bond donor, and the nitrogen atom is a hydrogen bond acceptor.
-
Pyridine Moiety: The nitrogen atom is a strong hydrogen bond acceptor.
-
Aromatic Rings (Phenyl and Pyridyl): These large, non-polar regions contribute to van der Waals interactions and suggest solubility in non-polar or moderately polar aprotic solvents.
-
Methyl Group: A small, non-polar group that slightly increases lipophilicity.
-
Methylene Bridge (-CH2-): Provides flexibility to the molecule.
Based on these features, a qualitative solubility profile can be predicted. This is a common practice in early drug development when experimental data is scarce.[5]
Table 1: Predicted Qualitative Solubility of N-(pyridin-3-ylmethyl)-4-methylaniline
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The N-H group of the aniline and the nitrogen atoms in both rings can form strong hydrogen bonds with the hydroxyl group of the solvent.[5] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the polar C-N and N-H bonds of the solute. |
| Non-Polar | Toluene, Hexane | Low | The overall polarity of the molecule, due to the two nitrogen atoms, is too high to be overcome by the van der Waals forces offered by non-polar solvents. |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has a significant dipole moment and can interact favorably with the polar regions of the molecule, while its organic nature accommodates the aromatic rings. |
Theoretical Framework for Solubility
While qualitative predictions are useful, quantitative understanding requires a thermodynamic approach. The solubility of a solid in a liquid is a thermodynamic equilibrium process. For more accurate predictions, especially in mixed solvent systems (cosolvency), several models are employed.[4][6][7][8]
-
Log-Linear Model (Yalkowsky): This is one of the simplest and most widely used semi-empirical models for predicting solubility in water-cosolvent mixtures. It provides a straightforward estimation using the drug's aqueous solubility.[3][7][8]
-
Jouyban-Acree Model: This model offers greater accuracy by incorporating more data points, such as the solubility in the neat cosolvent. It is highly effective for correlating and predicting solubility across various temperatures and solvent compositions.[3][7]
-
Thermodynamic Models (e.g., UNIFAC, COSMO-RS): These predictive models do not require prior experimental data. They use group contribution methods (UNIFAC) or quantum chemistry calculations (COSMO-RS) to estimate activity coefficients, which are then used to calculate solubility.[9][10] These are powerful tools for in silico solvent screening in the early stages of drug development.[10]
The selection of a model depends on the required accuracy and the availability of input data. For novel compounds like N-(pyridin-3-ylmethyl)-4-methylaniline, initial in silico predictions can guide the selection of solvents for experimental determination.
Experimental Determination of Solubility
The "shake-flask" method, followed by a suitable analytical quantification technique, remains the gold standard for determining equilibrium solubility due to its accuracy.[11] This section provides a detailed protocol for this method.
Core Principle
An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the solute in the liquid phase is quantified. This concentration represents the solubility.[1][12]
Experimental Workflow Diagram
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. scispace.com [scispace.com]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 9. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. uomus.edu.iq [uomus.edu.iq]
In-Depth Technical Guide & Safety Data Profiling for 4-Methyl-N-(pyridin-3-ylmethyl)aniline
Executive Summary
4-Methyl-N-(pyridin-3-ylmethyl)aniline is a synthetic secondary amine comprising a p-toluidine core and a 3-picolyl (pyridin-3-ylmethyl) substituent. In drug discovery and materials science, it is frequently utilized as a building block for kinase inhibitors and as a model compound in Quantitative Structure-Activity Relationship (QSAR) studies evaluating antioxidant capacity[1]. However, the presence of the aniline moiety introduces significant toxicological liabilities. This whitepaper provides an advanced, mechanistic breakdown of the Safety Data Sheet (SDS) for this compound, bridging the gap between regulatory hazard codes and the underlying biochemical causality.
Physicochemical Profiling & Redox Activity
The safety profile of this compound is intrinsically linked to its electronic properties. The electron-donating methyl group on the aniline ring increases the electron density of the nitrogen atom, enhancing both its nucleophilicity (useful for synthesis) and its susceptibility to biological oxidation.
Recent QSAR studies have quantified the redox activity of this compound using Trolox Equivalent Antioxidant Capacity (TEAC) and DPPH radical scavenging assays[1]. While these metrics are used to predict antioxidant efficacy, they also serve as a proxy for the compound's ability to participate in single-electron transfer reactions—a key driver of its in vivo toxicity.
Table 1: Quantitative Physicochemical & Redox Data
| Parameter | Value | Biological/Safety Implication |
| Molecular Formula | C13H14N2 | Highly lipophilic; readily crosses dermal and blood-brain barriers. |
| Molecular Weight | 198.27 g/mol | Small molecule; high systemic distribution volume. |
| TEAC | 0.53 mmol Trolox/mmol | Indicates significant redox activity; potential for ROS generation[1]. |
| DPPH EC50 | 63.10 mM | Moderate radical scavenging; correlates with N-hydroxylation liability. |
| Physical State | Solid/Powder (Typical) | High risk of aerosolization and inhalation during weighing. |
Toxicological Mechanisms: The Causality of Aniline Hazards
Standard SDS documents list hazard statements such as H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H373 (May cause damage to organs through prolonged exposure). For this compound, these hazards are not caused by the parent molecule itself, but by its electrophilic metabolites.
The N-Hydroxylation Pathway
When absorbed, lipophilic secondary anilines are transported to the liver, where they undergo Phase I metabolism mediated by Cytochrome P450 (CYP450) enzymes—specifically the CYP2E1 and CYP1A2 isoforms[2][3]. The critical toxification step is N-hydroxylation , which converts the amine into a highly reactive N-hydroxylamine intermediate[2][3].
This intermediate enters systemic circulation and penetrates erythrocytes. Inside the red blood cell, the N-hydroxylamine undergoes rapid redox cycling with oxyhemoglobin, oxidizing the ferrous iron (Fe2+) in the heme group to the ferric state (Fe3+)[2][4]. This forms methemoglobin (Met-Hb) , which is incapable of binding oxygen, leading to tissue hypoxia, cyanosis, and potentially fatal methemoglobinemia[2][4].
Furthermore, the esterification and subsequent heterolysis of these N-hydroxylated metabolites can generate arylnitrenium ions, which are potent electrophiles that covalently bind to DNA (specifically the C-8 position of guanine), driving the mutagenic and carcinogenic potential of aromatic amines[5].
CYP450-mediated bioactivation of secondary anilines leading to methemoglobinemia.
Experimental Workflows & Safe Handling Protocols
To ensure scientific integrity and operator safety, handling and evaluating this compound requires self-validating protocols. The following methodologies incorporate built-in quality control steps to verify both containment and experimental success.
Protocol A: Self-Validating Safe Handling & Weighing
Because this compound is highly lipophilic, it can easily bypass standard latex barriers and dermal layers[5].
Step-by-Step Methodology:
-
PPE Configuration: Don double gloves. The inner glove must be polyethylene (PE) or laminate (e.g., SilverShield) to block organic permeation, while the outer glove should be heavy-duty nitrile for mechanical dexterity.
-
Environmental Control: Perform all weighing inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator with HEPA filtration.
-
Static Neutralization: Pass the closed vial through an anti-static ionizer bar before opening. Anilines often form fine, statically charged powders that aerosolize upon opening.
-
Transfer: Use a grounded, conductive anti-static spatula to transfer the solid into a pre-tared, sealable amber glass vial. Seal the vial before removing it from the balance enclosure.
-
Self-Validation (Containment Check): Post-weighing, swab the balance pan and surrounding foil with a colorimetric aromatic amine detection swab (e.g., Ehrlich's reagent swab).
-
Validation Logic: If the swab turns yellow/orange, containment was breached. The area must be immediately neutralized with a 5% acetic acid solution (to protonate the amine, rendering it water-soluble), followed by a 10% bleach wipe to oxidize residual traces.
-
Protocol B: In Vitro Metabolic Stability Assay (CYP450 Clearance)
To empirically determine the N-hydroxylation liability of this compound before advancing it in a drug discovery pipeline, researchers must perform a microsomal stability assay[6].
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation Matrix: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL in the reaction tubes.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6].
-
Time-Course Sampling: At
minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). -
Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent mass (
199.1 ). -
Self-Validation (Assay Integrity): Run parallel incubations with Verapamil (High Clearance Control) and Warfarin (Low Clearance Control)[6].
-
Validation Logic: If Verapamil does not show a half-life (
) of < 15 minutes, or if Warfarin shows rapid degradation, the HLM batch is enzymatically inactive or the NADPH system failed. The assay must be rejected and repeated.
-
Emergency Response & Decontamination
In the event of a spill, standard organic solvent cleanup is insufficient and dangerous.
-
Do NOT use strong oxidizers (like concentrated hydrogen peroxide or perchloric acid) directly on the raw powder, as anilines can react violently or explosively with strong oxidizing agents[5].
-
Neutralization: Cover the spill with a weak acidic absorbent (e.g., sodium bisulfate mixed with sand) to protonate the basic pyridine and aniline nitrogens, drastically reducing their volatility and dermal penetration capacity. Sweep into a designated hazardous waste container and incinerate according to local fluorinated/nitrogenous waste protocols[6].
References
-
Quantitative structure-activity relationships to predict in vitro TEAC and EC50 of synthetic anilines Source: ResearchGate URL:[Link]
-
Aniline in finger paints: Health impairments for children shouldn't be expected according to current understanding Source: Federal Institute for Risk Assessment (BfR) URL:[Link]
-
Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 Source: Chemical Research in Toxicology (NCBI) URL:[Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Chemical Health & Safety URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bfr.bund.de [bfr.bund.de]
- 3. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-chloro-N-(2,2,2-trifluoroethyl)aniline | 351-45-1 | Benchchem [benchchem.com]
An In-Depth Technical Guide to the pKa Values and Acidity of 4-methyl-N-(pyridin-3-ylmethyl)aniline
Abstract
This technical guide provides a comprehensive analysis of the acid-base properties of 4-methyl-N-(pyridin-3-ylmethyl)aniline, a molecule of interest in medicinal chemistry and materials science. As a difunctional base, this compound possesses two distinct protonation sites: the aniline nitrogen and the pyridine ring nitrogen. Understanding the respective acid dissociation constants (pKa) of their conjugate acids is critical for predicting molecular behavior in physiological and chemical systems, directly impacting properties such as solubility, membrane permeability, and receptor-binding interactions.[1][2] This document delineates the theoretical principles governing the acidity of this molecule, details robust experimental methodologies for pKa determination, outlines computational prediction workflows, and synthesizes the expected acid-base profile. The content is designed for researchers, scientists, and drug development professionals requiring a deep, mechanistic understanding of this compound's physicochemical characteristics.
Introduction to the Molecular Structure and its Physicochemical Significance
This compound is a secondary arylamine featuring two key basic moieties:
-
A Substituted Aniline Nitrogen: The nitrogen atom is part of an N-alkylated p-toluidine framework.
-
A Pyridine Nitrogen: The nitrogen atom is located within a pyridine ring, which is tethered to the aniline nitrogen via a methylene bridge.
The ability of these two nitrogen centers to accept a proton is quantified by their respective pKa values. The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of the conjugate acid. In the context of this molecule, we are concerned with two distinct equilibria:
-
pKa1: The equilibrium constant for the dissociation of the diprotonated species.
-
pKa2: The equilibrium constant for the dissociation of the monoprotonated species.
The ionization state of a drug molecule is a pivotal parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile.[2] For instance, a basic compound with a pKa near physiological pH (7.4) will exist as a mixture of charged and uncharged species, affecting its ability to cross biological membranes and its solubility in aqueous environments.[1] Therefore, precise characterization of the pKa values for this compound is not merely an academic exercise but a foundational requirement for its rational application in drug design and development.
Theoretical Framework and Prediction of Acidity
The basicity of the two nitrogen centers in this compound is modulated by the electronic effects of its constituent parts. A qualitative prediction of the pKa values can be derived by analyzing these effects in comparison to simpler, parent molecules.
Electronic Effects of Substituents
-
Aniline Nitrogen: The starting point for analysis is aniline, which has a pKa of approximately 4.60.[3]
-
4-Methyl Group: The methyl group at the para-position of the aniline ring is an electron-donating group (EDG) through induction and hyperconjugation. This increases the electron density on the aniline nitrogen, making it more available for protonation and thus more basic. For example, the pKa of 4-methylaniline (p-toluidine) is 5.08, significantly higher than that of aniline.[3]
-
N-(pyridin-3-ylmethyl) Group: This substituent has a more complex effect. The methylene (-CH2-) spacer partially insulates the aniline nitrogen from the strong electron-withdrawing inductive effect of the sp2-hybridized pyridine ring. However, the pyridine ring is still an overall electron-withdrawing group (EWG), which will decrease the electron density on the aniline nitrogen, reducing its basicity compared to a simple N-alkylated p-toluidine.
-
-
Pyridine Nitrogen: The baseline pKa for pyridine is approximately 5.2. The substituent at the 3-position is a (4-methylanilino)methyl group. This group is generally considered to be weakly electron-donating, which would be expected to slightly increase the electron density on the pyridine nitrogen, making it marginally more basic than unsubstituted pyridine.
Protonation Equilibria
Given the electronic effects, the pyridine nitrogen is anticipated to be the more basic of the two sites. Therefore, the first protonation event (corresponding to the higher pKa value) will occur on the pyridine ring. The second protonation will occur on the less basic aniline nitrogen.
Caption: Protonation equilibria for this compound.
Based on this analysis, we can establish a predicted hierarchy of basicity and assign the pKa values accordingly.
| Ionization Center | Parent Compound | pKa of Parent | Effect of Substituent(s) | Predicted pKa Range for Conjugate Acid |
| Pyridine Nitrogen | Pyridine | ~5.2 | 3-(4-methylanilino)methyl group is weakly electron-donating. | 5.3 - 5.8 |
| Aniline Nitrogen | p-Toluidine | 5.08 | N-(pyridin-3-ylmethyl) group is net electron-withdrawing. | 4.0 - 4.5 |
Experimental Determination of pKa Values
To obtain accurate pKa values, experimental determination is essential. Potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and widely used methods.[4]
Methodology 1: Potentiometric Titration
This classic method involves monitoring the pH of a solution of the analyte as a standardized titrant (typically a strong acid like HCl) is added incrementally. The pKa values are determined from the inflection points of the resulting titration curve.[5][6]
Principle of Causality: The choice of potentiometry is based on its direct measurement of hydrogen ion activity (pH) as the analyte's ionization state is systematically changed. The half-equivalence point, where half of a basic group has been protonated, corresponds to a pH equal to the pKa of that group. This provides a direct, thermodynamically-grounded value.[7]
Step-by-Step Experimental Protocol:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH readings.[5]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility. The final concentration should be around 1-10 mM.[5]
-
Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to the sample solution to maintain a constant ionic strength throughout the titration, which minimizes variations in activity coefficients.[5]
-
Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) before and during the titration to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the measurement of weak bases.[5]
-
Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The two pKa values can be determined from the midpoints of the two buffer regions on the titration curve. Alternatively, the first and second derivatives of the curve can be plotted to more accurately locate the equivalence points, from which the half-equivalence points (and thus the pKa values) are calculated.
Caption: Standard workflow for pKa determination by potentiometric titration.
Methodology 2: UV-Vis Spectrophotometry
This method is applicable when the protonated and deprotonated forms of the molecule exhibit different ultraviolet-visible absorption spectra, a condition met by most aromatic compounds.[8]
Principle of Causality: The Beer-Lambert law states that absorbance is directly proportional to the concentration of an absorbing species. As the pH of the solution changes, the equilibrium between the different protonated forms of the analyte shifts. By monitoring the absorbance at a wavelength where the different species have distinct molar absorptivities, one can quantify their relative concentrations at each pH and fit the data to the Henderson-Hasselbalch equation to solve for the pKa.[8]
Step-by-Step Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 10) with constant ionic strength.
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., DMSO or methanol). Add a small, constant aliquot of this stock solution to each buffer solution in a 96-well microplate or individual cuvettes to achieve a final concentration that gives an optimal absorbance reading (typically < 1.5).[1]
-
Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 220-400 nm) for the analyte in each buffer solution.[1]
-
Data Analysis:
-
Identify one or more analytical wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at the chosen wavelength(s) versus pH. The data will form a sigmoidal curve (or two overlapping curves for a diprotic system).
-
The pKa value corresponds to the pH at the inflection point of the sigmoid. This can be determined graphically or by fitting the data to the appropriate equation.[9]
-
Caption: Conceptual workflow for the computational prediction of pKa values.
Conclusion
This compound is a difunctional base whose acid-base properties are governed by two distinct pKa values. Theoretical analysis based on substituent effects predicts that the pyridine nitrogen is the more basic center (predicted pKa ~5.3-5.8), while the aniline nitrogen is less basic (predicted pKa ~4.0-4.5) due to the electron-withdrawing nature of the N-substituent. A comprehensive understanding requires rigorous experimental determination using well-established protocols such as potentiometric titration and UV-Vis spectrophotometry, which provide accurate, thermodynamically relevant data. These experimental approaches, supported by computational predictions, enable the full characterization of the compound's ionization profile, providing critical data for its effective application in research and drug development.
References
-
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
-
Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. Retrieved from [Link]
-
Jensen, J. H. (2016, October 10). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Retrieved from [Link]
-
Ros-Lis, J. V., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1038-1042. Retrieved from [Link]
-
Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
-
Sletensek, J., & Svobodova, J. (2010). Simple Method for the Estimation of pKa of Amines. Chemical Papers, 64(5), 661-666. Retrieved from [Link]
-
East, A. L. L. (2012, November 25). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. Retrieved from [Link]
-
Yilmaz, H., & Yilmaz, S. (2013). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of Solution Chemistry, 42, 1718-1726. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
Kolthoff, I. M., et al. (1976). Basicity of N-substituted anilines and pyridine in dimethylsulfoxide. Canadian Journal of Chemistry, 54(20), 3227-3232. Retrieved from [Link]
-
Leito, I., et al. (2011). Acidity of Anilines: Calculations vs Experiment. The Journal of Physical Chemistry A, 115(38), 10564-10573. Retrieved from [Link]
-
Scientific Research Publishing. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 6, 955-964. Retrieved from [Link]
-
Leito, I., et al. (2011). Acidity of anilines: calculations vs experiment. PubMed, 115(38), 10564-73. Retrieved from [Link]
-
Wyzant. (2019, April 5). Order of acidity of substituted benzoic acids and basicity of substituted Aniline. Retrieved from [Link]
-
Pezzola, S., et al. (2024). New Insights in the Computational pKb Determination of Primary Amines and Anilines. Molecules, 29(3), 648. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 920-926. Retrieved from [Link]
-
Yildiz, E., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642. Retrieved from [Link]
-
Seybold, P. G., & Gross, K. C. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. Retrieved from [Link]
-
van de Merbel, N. C. (2008). Development of Methods for the Determination of pKa Values. Bioanalysis, 1(1), 109-133. Retrieved from [Link]
Sources
- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pennwest.edu [pennwest.edu]
- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 9. ishigirl.tripod.com [ishigirl.tripod.com]
The Pharmacophore Frontier: 4-methyl-N-(pyridin-3-ylmethyl)aniline Derivatives in Kinase Modulation
[1][2]
Executive Summary
This technical guide analyzes the chemical scaffold 4-methyl-N-(pyridin-3-ylmethyl)aniline (CAS: 85666-15-5) and its derivatives.[1][2] While often categorized simply as a building block, this structure represents a privileged pharmacophore in medicinal chemistry, specifically within the realm of Type II Kinase Inhibitors .
This guide moves beyond basic synthesis to explore the structure-activity relationship (SAR) of the N-picolyl-aniline motif, contrasting its flexible methylene linker against the rigid amide linkages found in blockbuster drugs like Imatinib and Sorafenib.[1] It provides a robust, self-validating protocol for its synthesis via reductive amination and details its application in fragment-based drug design (FBDD).[1][2]
Chemical Architecture & Pharmacophore Analysis[2]
The molecule consists of three distinct functional domains, each serving a specific role in ligand-protein binding, particularly within the ATP-binding pocket of protein kinases.
The Domain Breakdown
| Domain | Chemical Moiety | Biological Function (Kinase Context) |
| Head Group | Pyridine Ring (3-position) | Hinge Binder / Solvent Front: The pyridine nitrogen acts as a crucial Hydrogen Bond Acceptor (HBA) for the hinge region backbone (e.g., Met318 in c-Kit).[1] |
| Linker | Methylene (-CH₂-NH-) | Flexibility Vector: Unlike a rigid amide (-CO-NH-), the methylene bridge allows rotational freedom, enabling the molecule to adapt to the "Gatekeeper" residue steric clashes.[1] |
| Tail Group | 4-Methylaniline (p-Toluidine) | Hydrophobic Anchor: The tolyl group penetrates the hydrophobic back-pocket (adjacent to the DFG motif), stabilizing the inactive conformation (DFG-out).[1] |
The Isostere Argument: Amine vs. Amide
In drug design, this molecule is often studied as a reduced isostere of the corresponding nicotinamide derivative.
Validated Synthesis Protocol: Reductive Amination
While simple condensation followed by reduction is possible, the Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the superior method for research-grade purity. It avoids the isolation of the unstable imine intermediate and minimizes over-alkylation.[2]
Reaction Logic
-
Imine Formation: 3-Pyridinecarboxaldehyde reacts with 4-methylaniline to form the Schiff base.[1][2]
-
Selective Reduction: STAB is used because it is less reducing than NaBH₄; it reduces the protonated imine (iminium ion) much faster than the aldehyde, preventing side-reaction alcohol formation.[2]
-
Acid Catalysis: Acetic acid promotes imine formation and protonates the intermediate for reduction.[2]
Step-by-Step Methodology
Scale: 10 mmol Reagents: 3-Pyridinecarboxaldehyde (1.0 eq), 4-Methylaniline (1.0 eq), STAB (1.4 eq), AcOH (1.0 eq), DCE (1,2-Dichloroethane) or DCM.[1]
-
Activation: In a dry 100 mL round-bottom flask, dissolve 3-Pyridinecarboxaldehyde (1.07 g, 10 mmol) and 4-Methylaniline (1.07 g, 10 mmol) in DCE (30 mL).
-
Catalysis: Add Glacial Acetic Acid (0.6 mL, 10 mmol). Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (N₂). Checkpoint: The solution should turn slightly yellow/turbid, indicating imine formation.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14 mmol) portion-wise over 10 minutes.
-
Propagation: Allow the reaction to warm to RT and stir for 4–16 hours. Monitor via TLC (Hexane:EtOAc 1:1). The aldehyde spot should disappear.
-
Quenching (Critical): Quench by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to neutralize the acid and decompose borate complexes.
-
Extraction: Extract the organic layer with DCM (3 x 20 mL).
-
Purification:
Synthesis Workflow Diagram
Figure 1: One-pot reductive amination workflow utilizing Sodium Triacetoxyborohydride (STAB) for selective imine reduction.[1][2]
Structural Biology & Mechanism of Action[3]
Understanding why this molecule is synthesized is as important as how.[2] In the context of kinase inhibition (e.g., VEGFR, PDGFR, c-Kit), this scaffold mimics the "Type II" binding mode.
The "Gatekeeper" Evasion
Many kinases become resistant to drugs due to a mutation at the "Gatekeeper" residue (e.g., T315I in BCR-ABL).
-
Rigid Inhibitors: Clash with the bulky isoleucine mutant.[2]
-
Flexible N-Picolyl Derivatives: The methylene linker allows the pyridine head to "wiggle" away from the steric clash while maintaining the hydrophobic anchor in the back pocket.
Binding Interaction Map
Figure 2: Pharmacophore mapping of the N-(pyridin-3-ylmethyl)aniline scaffold within a generic Kinase ATP-binding pocket.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated against the following spectral data points.
| Technique | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 4.35 ppm (s, 2H) | Methylene Bridge: The singlet confirms the -CH₂- linker.[2] If this is a doublet, reduction failed or coupled to NH. |
| ¹H NMR (CDCl₃) | δ 8.60 ppm (d/s, 2H) | Pyridine Protons: Characteristic downfield shift of protons adjacent to the pyridine nitrogen. |
| IR Spectroscopy | ~3300–3400 cm⁻¹ | N-H Stretch: Single band indicating a secondary amine.[2] Absence indicates tertiary amine (over-alkylation).[2] |
| HRMS (ESI) | [M+H]⁺ = 199.1235 | Molecular Ion: Calculated for C₁₃H₁₄N₂.[2] |
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.
-
Kinase Inhibitor Scaffolds (Type II): Liu, Y., et al.[2][3] "The expanding role of pyridine and dihydropyridine scaffolds in drug design."[2][4] Drug Design, Development and Therapy, 2021.[4]
-
Specific Derivative Properties (CAS 85666-15-5): PubChem Compound Summary for CID 16704943.
-
Biological Activity (PIM Kinase): Ge, Y., et al. "Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold."[5] European Journal of Medicinal Chemistry, 2023.[5]
Sources
- 1. 85666-15-5|4-(Pyridin-3-ylmethyl)aniline|BLD Pharm [bldpharm.com]
- 2. N-(pyridin-4-ylmethyl)aniline | C12H12N2 | CID 1082703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]
- 5. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 - PubMed [pubmed.ncbi.nlm.nih.gov]
potential biological activity of N-(pyridin-3-ylmethyl)aniline scaffolds
An In-depth Technical Guide to the Biological Potential of N-(pyridin-3-ylmethyl)aniline Scaffolds
Abstract
The N-(pyridin-3-ylmethyl)aniline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This guide provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of this versatile scaffold. We delve into its critical role in the development of anticancer agents, particularly as kinase inhibitors, and explore its promising antimicrobial and anti-inflammatory properties. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a critical analysis of the existing literature to facilitate future research and development in this area.
The N-(pyridin-3-ylmethyl)aniline Core: A Privileged Scaffold
The N-(pyridin-3-ylmethyl)aniline core consists of a pyridine ring linked to an aniline moiety via a methylene bridge.[1][2][3] This specific arrangement of aromatic and heterocyclic rings provides a unique three-dimensional structure that allows for diverse interactions with various biological targets. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, while the aniline portion offers sites for substitution to modulate lipophilicity, electronic properties, and steric bulk.[4][5] This structural flexibility has made it a cornerstone in the design of targeted therapies, enabling the development of molecules with high potency and selectivity.[6]
Synthetic Strategies: Building the Core
The synthesis of N-(pyridin-3-ylmethyl)aniline derivatives is adaptable, with several established chemical routes. A prevalent and highly versatile method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[7][8] These methods allow for the modular assembly of the scaffold, enabling the rapid generation of compound libraries for biological screening.
Representative Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
The following protocol outlines a generalized, multi-step synthesis for a substituted N-(pyridin-3-ylmethyl)aniline scaffold, adapted from established procedures for similar structures.[7] This pathway demonstrates the strategic protection of functional groups, regioselective halogenation, and the core-forming cross-coupling reaction.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
-
Part 1: Preparation of 4-Bromo-2-methylaniline
-
Protection: To a flask containing 2-methylaniline (o-toluidine), slowly add acetic anhydride. The reaction is often exothermic. Heat the mixture to ensure the complete formation of N-(2-methylphenyl)acetamide. Cool the reaction mixture and pour it into cold water to precipitate the product. Filter and dry the resulting solid.[7]
-
Bromination: Dissolve the N-(2-methylphenyl)acetamide in glacial acetic acid. Slowly add a solution of bromine in acetic acid (or N-bromosuccinimide) portion-wise while maintaining a controlled temperature. The para-position is preferentially brominated due to the ortho, para-directing effect of the acetamide group. After the addition is complete, continue stirring for several hours. Pour the reaction mixture into water to precipitate N-(4-bromo-2-methylphenyl)acetamide. Filter and wash the solid.[7]
-
Hydrolysis (Deprotection): Reflux the crude N-(4-bromo-2-methylphenyl)acetamide with concentrated hydrochloric acid for approximately 2 hours to hydrolyze the amide back to the free amine. Cool the solution and neutralize it with a strong base (e.g., NaOH solution) to a pH of 8-10 to precipitate the 4-bromo-2-methylaniline. Extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
-
Part 2: Synthesis of Pyridin-3-ylboronic Acid
-
This intermediate is often commercially available but can be synthesized from 3-bromopyridine via a halogen-metal exchange followed by borylation with a trialkyl borate.[7]
-
-
Part 3: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine 4-bromo-2-methylaniline (from Part 1), pyridin-3-ylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄ or Na₂CO₃) in a suitable solvent system such as a mixture of dioxane and water.[7]
-
Coupling Reaction: Purge the mixture with an inert gas (e.g., argon or nitrogen) and heat it to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture, dilute it with water, and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo. Purify the crude product using column chromatography on silica gel to yield the final N-(pyridin-3-ylmethyl)aniline derivative.[7]
-
Diagram: Synthetic Workflow
Caption: Generalized workflow for the synthesis of N-(pyridin-3-ylmethyl)aniline derivatives.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The N-(pyridin-3-ylmethyl)aniline scaffold is a cornerstone in modern oncology, most notably as a key structural element in a class of drugs known as Tyrosine Kinase Inhibitors (TKIs).[7][9] These drugs are designed to interfere with specific signaling pathways that cancer cells rely on for growth and survival.[8][9]
Mechanism of Action: Kinase Inhibition
Many cancers are driven by aberrant signaling from protein tyrosine kinases. These enzymes transfer a phosphate group from ATP to a tyrosine residue on a substrate protein, a critical "on" switch for many cellular processes. The N-(pyridin-3-ylmethyl)aniline scaffold is particularly effective at mimicking the purine ring of ATP, allowing it to sit within the ATP-binding pocket of the kinase.[7] This competitive inhibition blocks the enzyme's activity, shutting down the downstream signaling cascade that promotes cell proliferation and survival.[7][8]
A prime example is the drug Nilotinib, which is built upon a related 3-methyl-4-(pyridin-4-yl)aniline scaffold and is used to treat Chronic Myelogenous Leukemia (CML).[7] It targets the BCR-ABL fusion protein, an abnormal tyrosine kinase that is the hallmark of CML.[7][8] Similarly, other derivatives have shown potent inhibitory activity against kinases crucial for tumor angiogenesis, such as VEGFR-2.[9][10]
Diagram: BCR-ABL Signaling Pathway and TKI Intervention
Caption: Inhibition of the BCR-ABL signaling pathway by a TKI.
In Vitro Anticancer Efficacy
Derivatives of the N-(pyridin-3-ylmethyl)aniline scaffold have demonstrated potent cytotoxic activity against a wide range of human cancer cell lines. The efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-urea Derivative (5l) | HCT-116 (Colon) | 2.71 | [11] |
| Pyridine-urea Derivative (5l) | A549 (Lung) | 3.22 | [11] |
| Pyrazol-aniline Derivative (5a) | MCF-7 (Breast) | 1.88 | [12] |
| Pyrazol-aniline Derivative (5a) | B16-F10 (Melanoma) | 2.12 | [12] |
| Pyridin-yl-pyrimidin-yl-aminophenyl-amide (IIB) | A549 (Lung) | 0.229 | [13] |
| Pyridine-sulfonamide Derivative | HCT-116 (Colon) | 4 - 43 | [14] |
| 1,2,4-Triazole-pyridine Derivative (TP6) | B16F10 (Melanoma) | ~45 (converted from µg/mL) | [15] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[13][14]
-
Cell Seeding: Plate human cancer cells (e.g., A549, HCT-116, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: A Broad-Spectrum Defense
The search for new antimicrobial agents is critical in the face of rising drug resistance. Heterocyclic compounds, including pyridine derivatives, are a rich source of potential new antibiotics.[16] The N-(pyridin-3-ylmethyl)aniline scaffold has been incorporated into molecules showing activity against both bacteria and fungi.[13][17]
Spectrum of Activity
Studies have shown that derivatives can be effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli and Salmonella typhi.[17] For instance, N-pyridin-3yl-benzenesulfonamide demonstrated significant zones of inhibition against these bacteria at various concentrations.[17] Other synthesized series, such as 3-(pyridine-3-yl)-2-oxazolidinones, have shown potent activity against a panel of Gram-positive bacteria.[18] Furthermore, certain pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been reported to be effective against fungal species like Candida albicans and Aspergillus fumigatus.[13]
| Compound/Class | Organism | Activity Measurement | Result | Reference |
| N-pyridin-3yl-benzenesulfonamide | Staphylococcus aureus | Zone of Inhibition | 12 mm @ 150 mg/ml | [17] |
| N-pyridin-3yl-benzenesulfonamide | Salmonella typhi | Zone of Inhibition | 10 mm @ 150 mg/ml | [17] |
| Pyridin-yl-pyrimidin-yl-aminophenyl-amide (IIC) | Gram-negative bacteria | MIC | 16 µg/mL | [13] |
| Pyridin-yl-pyrimidin-yl-aminophenyl-amide (IIC) | Candida albicans | MFC | 32 µg/mL | [13] |
| 3-(pyridin-3-yl)-2-oxazolidinone (21d) | S. aureus | MIC | 4 µg/mL | [18] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[18]
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus ATCC 25923) in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth medium. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Pyridine-based scaffolds have been investigated for their potential to modulate inflammatory pathways.[19][20][21] Derivatives of pyridine have been shown to possess significant anti-inflammatory properties in various preclinical models.[19][22]
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced rat paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[19][22]
| Compound Class | Dose | Edema Inhibition (%) | Reference |
| 3-hydroxy-pyridine-4-one (Compound A) | 20 mg/kg | 67% | [19] |
| 3-hydroxy-pyridine-4-one (Compound B) | 400 mg/kg | ~55% | [19] |
| Thiazolo[4,5-b]pyridin-2-one (Compound 2) | 10 mg/kg | 60.3% | [22] |
| Indomethacin (Standard Drug) | 10 mg/kg | 60% | [19] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats. Acclimatize the animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.
-
Grouping and Dosing: Divide the animals into groups (n=5-6 per group): a control group (vehicle only), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized compounds. Administer the vehicle, standard, or test compounds intraperitoneally or orally.[19]
-
Induction of Inflammation: Thirty minutes after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.[19]
-
Paw Volume Measurement: Measure the paw volume of each rat immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmograph.[19]
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial volume at 0 hours. The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Structure-Activity Relationship (SAR) Insights
The biological activity of N-(pyridin-3-ylmethyl)aniline scaffolds can be significantly tuned by modifying their peripheral chemical groups. SAR studies help elucidate which modifications enhance potency and selectivity.[23]
-
Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring are critical. For example, in a series of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides, the presence of a methoxy group was found to enhance antimicrobial activity.[13]
-
Kinase Inhibitors: For kinase inhibition, specific substitutions are required to optimize interactions with the ATP binding site. The addition of groups that can form hydrogen bonds or engage in hydrophobic interactions within the pocket can dramatically increase potency.[7][8]
-
Lipophilicity and Solubility: Modifying the scaffold can alter its physicochemical properties. Improving water solubility is often a goal for better pharmacokinetic profiles, and the pyridine nitrogen itself contributes to this.[16] Conversely, moderate lipophilicity is often a key predictor for antibacterial activity.[23]
Diagram: Key SAR Logic
Caption: Logic diagram illustrating the impact of SAR on scaffold activity.
Conclusion and Future Directions
The N-(pyridin-3-ylmethyl)aniline scaffold is a validated and highly fruitful starting point for the discovery of new therapeutic agents. Its success in oncology as a kinase inhibitor is well-established, but its potential extends significantly into the realms of antimicrobial and anti-inflammatory drug development. Future research should focus on leveraging combinatorial chemistry and computational modeling to design next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. Exploring novel mechanisms of action beyond kinase inhibition and expanding screening against a wider array of microbial pathogens and inflammatory targets will undoubtedly unlock the full therapeutic potential of this remarkable scaffold.
References
-
N-(pyridin-3-ylmethyl)aniline | C12H12N2 | CID 1082702 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
N-(PYRIDIN-3-YLMETHYL)ANILINE - Inxight Drugs. (n.d.). Inxight Drugs. Retrieved from [Link]
-
Heidari, M. R., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences, 19(5), 439–444. Retrieved from [Link]
-
Umar, A. B., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Chemistry Research Journal, 7(4), 110-116. Retrieved from [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. Retrieved from [Link]
-
Sharma, A., et al. (2016). Pyridine: the scaffolds with significant clinical diversity. Journal of the Iranian Chemical Society, 13, 1799–1817. Retrieved from [Link]
-
Gevorgyan, A., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Letters in Drug Design & Discovery, 18(11), 1059-1066. Retrieved from [Link]
-
Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. (2025). Chemistry – A European Journal. Retrieved from [Link]
-
Al-Ostath, R. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1109673. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 936838. Retrieved from [Link]
-
Li, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5348–5352. Retrieved from [Link]
-
N-(PYRIDIN-3-YLMETHYL)ANILINE - gsrs. (n.d.). FDA Global Substance Registration System. Retrieved from [Link]
-
Abouzid, K. A., et al. (2020). Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. Drug Design, Development and Therapy, 14, 253–269. Retrieved from [Link]
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). MDPI. Retrieved from [Link]
-
Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. (2020). MDPI. Retrieved from [Link]
-
Rahman, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(14), 5373. Retrieved from [Link]
-
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. (2025). ResearchGate. Retrieved from [Link]
-
Patel, N. B., & Agravat, S. N. (2009). SYNTHESIS AND ANTIMICROBIAL STUDIES OF NEW PYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 45(11), 1344-1352. Retrieved from [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. Retrieved from [Link]
-
Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). ResearchGate. Retrieved from [Link]
-
Pyridine scaffold: its diverse biological actions. (2024). IJNRD. Retrieved from [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Semantic Scholar. Retrieved from [Link]
-
Csuk, R., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6479. Retrieved from [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Journal of Cardiovascular Disease Research. Retrieved from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PMC - NIH. Retrieved from [Link]
-
Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2025). ResearchGate. Retrieved from [Link]
-
Anti-inflammatory and analgesic activities of some newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives. (2008). PubMed. Retrieved from [Link]
-
Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. (2022). MDPI. Retrieved from [Link]
-
Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization. (2018). ResearchGate. Retrieved from [Link]
-
Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][2][19]triazin-7-ones and Stable Free Radical Precursors. (2018). MDPI. Retrieved from [Link]
-
Anti-inflammatory Activity of Piperlotines. (2020). SciELO México. Retrieved from [Link]
Sources
- 1. N-(pyridin-3-ylmethyl)aniline | C12H12N2 | CID 1082702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(PYRIDIN-3-YLMETHYL)ANILINE [drugs.ncats.io]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijsat.org [ijsat.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 14. Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides [mdpi.com]
- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 16. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory and analgesic activities of some newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biointerfaceresearch.com [biointerfaceresearch.com]
- 23. researchgate.net [researchgate.net]
melting point and boiling point of 4-methyl-N-(pyridin-3-ylmethyl)aniline
An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-N-(pyridin-3-ylmethyl)aniline
Abstract
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₁₃H₁₄N₂. Its structure is characterized by a central secondary amine nitrogen atom bonded to a p-tolyl group (4-methylphenyl) and a pyridin-3-ylmethyl group. This unique combination of a substituted aniline and a pyridine moiety makes it a subject of interest in medicinal chemistry and material science, as N-substituted aniline derivatives are integral scaffolds in the synthesis of a wide range of biologically active compounds and functional materials.[1][2][3] Understanding its fundamental physicochemical properties, such as melting and boiling points, is a critical first step in its synthesis, purification, and application development.
The presence of both a mildly electron-donating methyl group on the aniline ring and the electron-withdrawing, hydrogen-bond-accepting pyridine ring imparts a distinct electronic and steric profile to the molecule, which in turn governs its intermolecular interactions and, consequently, its physical state at various temperatures.
Theoretical Framework for Melting and Boiling Points
The melting and boiling points of a substance are direct measures of the energy required to overcome the intermolecular forces holding its molecules together in a solid lattice or liquid state, respectively.[1][4] The stronger these forces, the higher the melting and boiling points. For this compound, several types of intermolecular interactions are at play:
-
Van der Waals Forces (London Dispersion Forces): As a molecule with a relatively large surface area and multiple aromatic rings, it will exhibit significant London dispersion forces. These forces increase with molecular size and surface area, and are expected to be a major contributor to its phase transition temperatures.[3][5]
-
Dipole-Dipole Interactions: The molecule is asymmetrical and possesses polar bonds (C-N, C=N in the pyridine ring). The nitrogen atom of the pyridine ring, in particular, creates a significant dipole moment. These permanent dipoles lead to electrostatic attractions between molecules, which are stronger than dispersion forces alone.[6][7]
-
Hydrogen Bonding: While the central secondary amine has a hydrogen atom, its ability to act as a strong hydrogen bond donor is somewhat sterically hindered and its basicity is reduced by the two attached aromatic systems. However, the nitrogen atom on the pyridine ring is a good hydrogen bond acceptor. This allows for potential, albeit weaker, hydrogen bonding interactions with other molecules, including itself or protic solvents.[6]
Compared to its constituent parts or simpler analogues, we can predict that this compound will have a significantly higher boiling point than p-toluidine and 3-picolylamine due to its much larger molecular weight (198.26 g/mol vs. 107.15 g/mol and 108.14 g/mol , respectively). Its melting point is more difficult to predict as it also depends on the efficiency of crystal lattice packing.[5] Symmetrical molecules tend to pack more efficiently and thus have higher melting points.[5] The bent, asymmetric nature of this compound may lead to less efficient packing compared to a more linear or symmetrical molecule.
Comparative Physicochemical Data of Related Compounds
To provide a quantitative basis for estimating the melting and boiling points of the title compound, the experimentally determined values for its structural precursors and a closely related analogue are presented below.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| p-Toluidine | 107.15 | 41-46[2][8] | 200[2] | |
| 3-Picolylamine | 108.14 | -21[9][10][11] | 226[12] (73-74 @ 1 mmHg[9][11]) | |
| N-Benzylaniline | 183.25 | 35-38[13] | 306-307[13] | |
| This compound | 198.26 | Not Reported | Not Reported |
Based on this data, the boiling point of this compound is expected to be above 300 °C at atmospheric pressure, given its higher molecular weight compared to N-benzylaniline. Its melting point is likely to be in the range of a low-melting solid, but this is highly dependent on its crystalline structure.
Experimental Determination of Melting Point
The melting point of a solid is a key indicator of its purity. Pure crystalline solids typically melt over a narrow range of 0.5-1.0 °C. Impurities tend to lower and broaden the melting range.
Protocol 1: Thiele Tube Method
This classic method utilizes a circulating oil bath to ensure uniform heating of the sample.
Methodology:
-
Sample Preparation: Place a small amount of finely powdered, dry this compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Attach the capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be level with the thermometer bulb.
-
Assembly: Insert the thermometer and attached capillary tube into a Thiele tube containing a high-boiling point oil (e.g., mineral or silicone oil), ensuring the sample is immersed in the oil.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner or a microburner. The design of the tube promotes convection currents, ensuring even heat distribution.
-
Observation: Observe the sample closely through the oil. Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Final Reading: Continue heating slowly (1-2 °C per minute) and record the temperature at which the last solid particle melts completely.
-
Reporting: Report the two temperatures as the melting range.
Caption: Workflow for Melting Point Determination using a Thiele Tube.
Protocol 2: Digital Melting Point Apparatus
Modern digital instruments offer higher precision and automated control of the heating rate.
Methodology:
-
Sample Preparation: Prepare a capillary tube with 2-3 mm of packed sample as described previously.
-
Instrument Setup: Turn on the apparatus and allow it to self-calibrate.
-
Programming:
-
Set a "plateau" or "start" temperature approximately 10-20 °C below the expected melting point.
-
Set the heating "ramp rate." For accurate measurements, a rate of 1-2 °C per minute is recommended.
-
Set a "stop" temperature well above the expected melting point.
-
-
Analysis: Insert the capillary tube into the heating block. Press "Start." The apparatus will heat rapidly to the plateau temperature and then increase at the programmed ramp rate.
-
Observation: Observe the sample through the magnifying eyepiece.
-
Data Recording: Press a dedicated button to record the temperature at the onset of melting and another when the sample is fully liquid. The instrument will display the melting range.
Experimental Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This value is sensitive to pressure changes.
Protocol: Micro Boiling Point Determination
This method is ideal for small quantities of liquid and is safer for flammable substances.
Methodology:
-
Apparatus Setup: Attach a small test tube (e.g., 6 x 50 mm) containing 0.5-1.0 mL of this compound to a thermometer. The bottom of the test tube should be level with the thermometer bulb.
-
Capillary Inversion: Take a small capillary tube sealed at one end and place it into the test tube with the open end down. This traps a small pocket of air.
-
Heating: Immerse the assembly in an oil bath (a Thiele tube or a beaker can be used).
-
Heating Process: Heat the oil bath gradually. As the temperature rises, the air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.
-
Observation: As the liquid's boiling point is approached, the rate of bubbling will increase significantly as the liquid's vapor fills the capillary.
-
Reading the Boiling Point: Remove the heat source. The liquid will begin to cool, and the stream of bubbles will slow down and stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point. At this moment, the external pressure equals the vapor pressure of the liquid.
-
Pressure Correction: Note the atmospheric pressure at the time of the experiment. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary for comparison with literature values.
Caption: Setup for Micro Boiling Point Determination.
Synthesis Pathway and Its Implications
A plausible and efficient method for the synthesis of this compound is via a reductive amination reaction. This provides context for potential impurities that could affect the measured physical properties.
Plausible Synthesis:
The reaction involves the condensation of p-toluidine with 3-pyridinecarboxaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine product.
Caption: Plausible Synthetic Route via Reductive Amination.
Potential impurities from this synthesis could include unreacted starting materials or the intermediate imine. Such impurities would likely depress and broaden the melting point of the final product.
Conclusion
While specific, experimentally verified melting and boiling points for this compound are not documented in readily accessible literature, a strong theoretical and comparative basis suggests it is a high-boiling liquid or a low-melting solid. Its physical properties are governed by a combination of strong van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding. This guide provides the necessary, detailed experimental protocols for the unambiguous determination of these crucial physicochemical parameters, ensuring that researchers can accurately characterize this compound for any subsequent application in drug discovery or materials science.
References
-
Teachy.ai. Summary of Properties of Organic Compounds: Boiling and Melting Points. Available at: [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Available at: [Link]
-
Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Available at: [Link]
-
PubChem. p-Toluidine. Available at: [Link]
-
Timstar. Melting Point: Using the Thiele Tube. (2024). Available at: [Link]
-
LAB Comercial. Tube for melting point measurement according to Thiele. Available at: [Link]
-
University of Glasgow. Micro-boiling point measurement. Available at: [Link]
-
Arava, V. R., & Bandatmakuru, S. R. (2013). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica, 5(6), 12-27. Available at: [Link]
-
NFU. NFU 498 Digital Melting Point Apparatus. Available at: [Link]
-
Organic Chemistry: How to…. Predicting boiling and melting points. (2022). Available at: [Link]
-
HSCprep. Understanding Melting and Boiling Points of Organic Compounds. (2025). Available at: [Link]
-
University of Glasgow. Melting point determination. Available at: [Link]
-
SSERC. Melting point determination. Available at: [Link]
-
CHEMICAL POINT. 3-(Aminomethyl)pyridine (3-Picolylamine). Available at: [Link]
-
University of Glasgow. Boiling Point Determination. Available at: [Link]
-
The Chymist. Micro Boiling Point Determination. Available at: [Link]
-
Student Academic Success. Properties and Trends of Organic Compounds. Available at: [Link]
-
HiMedia Laboratories. p-Toluidine, Hi-LR™. Available at: [Link]
-
Chemtips. How to Determine Boiling Points on the Microscale. (2013). Available at: [Link]
-
Scribd. Micro Method for Boiling Point Determination. Available at: [Link]
-
Stenutz. N-benzylaniline. Available at: [Link]
-
Chemistry Steps. Boiling Point and Melting Point in Organic Chemistry. (2024). Available at: [Link]
-
Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Available at: [Link]
-
Mi, W., et al. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications, 57(17), 2633-2636. Available at: [Link]
-
ACS Publications. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Available at: [Link]
-
ACS Publications. N,N-Disubstituted Anilines Synthesis through Smiles Rearrangement. (2025). Available at: [Link]
-
Stenutz. 3-picolylamine. Available at: [Link]
-
PubChem. Benzylaniline. Available at: [Link]
-
Cole-Parmer. Digital Melting Point Apparatus. Available at: [Link]
-
ACS Publications. Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Available at: [Link]
-
Scientific Laboratory Supplies (Ireland) Ltd. 3-Picolylamine, >=99%. Available at: [Link]
-
ResearchGate. Prediction of boiling points of organic compounds by QSPR tools. Available at: [Link]
-
Stanford Research Systems. DigiMelt Student Melting Point System. Available at: [Link]
-
Chemistry LibreTexts. 2.6: Physical properties of organic compounds. (2022). Available at: [Link]
-
Electrothermal. IA 9000 SERIES. Digital Melting Point INSTRUCTION BOOK. Available at: [Link]
-
BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. SOP FOR MELTING POINT APPARATUS. (2022). Available at: [Link]
-
MilliporeSigma. 3-Picolylamine, >=99%. Available at: [Link]
Sources
- 1. 4-fluoro-N-(pyridin-3-ylmethyl)aniline | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.uj.ac.za [pure.uj.ac.za]
- 4. Pyridine, 4-methyl- [webbook.nist.gov]
- 5. jutq.utq.edu.iq [jutq.utq.edu.iq]
- 6. 4-[(Pyridin-4-yl)methyl]aniline | C12H12N2 | CID 307158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Aniline and substituted anilines | Thermo Fisher Scientific [thermofisher.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. chemmethod.com [chemmethod.com]
- 10. 4-methyl-N-(pyridin-2-ylmethyl)aniline | C13H14N2 | CID 18778501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT NSE [nse.mit.edu]
- 12. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 13. mdpi.com [mdpi.com]
toxicity profile and handling precautions for pyridin-3-ylmethyl anilines
Topic: Toxicity Profile and Handling Precautions for Pyridin-3-ylmethyl Anilines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and HSE Officers.
Executive Summary
The pyridin-3-ylmethyl aniline scaffold (often referred to as N-(3-picolyl)aniline) represents a privileged structure in medicinal chemistry, frequently utilized in kinase inhibitors and GPCR ligands. However, this pharmacophore combines two distinct toxicophores—an aniline and a pyridine—linked by a metabolically labile methylene bridge.
Critical Hazard Assessment:
-
Acute Toxicity: High (Category 3). Potential for rapid methemoglobinemia (MetHb) and neurotoxicity.
-
Genotoxicity: Positive Ames liability (S. typhimurium strains TA98/TA100) due to metabolic bioactivation.
-
Sensitization: Strong skin sensitizer (Category 1).
-
Target Organs: Blood (hemolysis), Spleen (hemosiderosis), Liver (hepatotoxicity).
This guide synthesizes the physicochemical risks with mechanistic toxicology to provide a self-validating handling protocol.
Chemical Identity & Physicochemical Properties[1]
Understanding the "Dual-Nature" of the molecule is essential for predicting behavior in biological systems and containment units.
| Property | Description | Implication for Handling |
| Structure | Aniline nitrogen attached to a pyridine ring via a methylene (-CH2-) linker. | The methylene bridge is a "soft spot" for CYP450 oxidation (N-dealkylation). |
| Basicity (pKa) | Pyridine N (~5.2) vs. Aniline N (~4.6). | Compound exists as a mix of neutral and protonated species at physiological pH; highly permeable to skin. |
| Lipophilicity (LogP) | Typically 2.0 – 2.5 (Substituent dependent). | High dermal absorption potential. Readily crosses the Blood-Brain Barrier (BBB). |
| Physical State | Viscous oil (free base) or hygroscopic solid (HCl salt). | Oils: High risk of glove permeation. Salts: High risk of inhalation dust. |
Toxicological Profile: Mechanisms of Action
The toxicity of pyridin-3-ylmethyl anilines is not merely additive but synergistic, driven by metabolic bioactivation .
Hematotoxicity (The Aniline Vector)
The primary acute risk is Methemoglobinemia .
-
Mechanism: The aniline moiety undergoes N-hydroxylation (via CYP2E1/CYP3A4) to form N-hydroxyaniline. This metabolite enters erythrocytes, oxidizing Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), which cannot transport oxygen.
-
Clinical Sign: Cyanosis (blue skin/lips) at MetHb levels >15%.
-
Secondary Effect: The resulting "hemotoxic stress" leads to splenic sequestration of damaged RBCs, causing splenomegaly and hemosiderosis (iron deposition) in chronic exposure [1].
Genotoxicity & Carcinogenicity (The Bioactivation Vector)
This scaffold is structurally alert for genotoxicity.
-
Ames Positivity: Often positive in metabolic activation (S9) fractions.
-
Mechanism:
-
N-Oxidation: Formation of the nitrenium ion (highly electrophilic).
-
Ring Epoxidation: The pyridine ring can undergo epoxidation, leading to DNA adducts.
-
Quinone Imine Formation: If para-substituted, the aniline can oxidize to a reactive quinone imine, capable of alkylating DNA and proteins [2].
-
Hepatotoxicity (The Pyridine Vector)
The pyridine moiety, particularly when substituted, is associated with CYP-mediated bioactivation to reactive N-oxides and ring-opened aldehydes, leading to glutathione (GSH) depletion and centrilobular necrosis [3].
Visualization: Metabolic Bioactivation Pathways
The following diagram illustrates the divergent metabolic pathways that transform this stable scaffold into reactive toxicophores.
Figure 1: Divergent metabolic pathways of pyridin-3-ylmethyl anilines. Note the critical N-dealkylation step releasing free aniline.
Handling Strategy & Containment
Due to the Skin Sensitization (H317) and Acute Toxicity (H301/H311) classifications, standard "lab coat and glasses" protocols are insufficient.
Engineering Controls
-
Primary Containment: All weighing and solubilization must occur within a Class II Biological Safety Cabinet (BSC) or a Vented Balance Enclosure (VBE) with HEPA filtration.
-
Closed Systems: For synthesis >1g, use closed-system transfer devices to prevent aerosol generation.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves (Splash) | Double Nitrile (min 0.11 mm) | Standard protection. Change immediately upon contamination.[1] |
| Gloves (Immersion) | Silver Shield / 4H (Laminate) | Anilines penetrate nitrile rapidly (<5 mins). Laminate is required for spill cleanup or prolonged handling. |
| Respiratory | P100 / N100 (if outside hood) | High efficiency particulate arrestance required for salt forms (dust). |
| Body | Tyvek Lab Coat (Disposable) | Cotton coats absorb anilines, creating a secondary exposure source. Use disposable, non-woven fabrics. |
Experimental Protocols: Safety Validation
Before advancing this scaffold in drug discovery, the following assays are required to quantify the "Bioactivation Risk."
Protocol: Reactive Metabolite Trapping (GSH Adduct Assay)
Purpose: To detect the formation of reactive quinone-imines or aldehydes that predict idiosyncratic toxicity.
Materials:
-
Test Compound (10 µM)
-
Human Liver Microsomes (HLM) (1 mg/mL protein)
-
Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM)
-
NADPH Regenerating System
Workflow:
-
Incubation: Mix Compound + HLM + GSH in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH to start the reaction (t=0).
-
Timepoints: Incubate at 37°C for 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile (ACN).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data Interpretation: Search for Neutral Loss of 129 Da (Pyroglutamic acid moiety) or +307 Da mass shift (GSH adduct).
-
Result: Presence of GSH adducts indicates high risk of covalent protein binding (Hepatotoxicity alert).
-
Protocol: Ames Test (Strain Selection)
Purpose: To verify genotoxicity driven by the aniline/pyridine interaction.
-
Strains: Must include TA98 (frameshift) and TA100 (base-pair substitution).
-
Condition: +/- S9 fraction (Rat Liver Microsomes).
-
Note: This scaffold often tests negative without S9 but positive with S9 , confirming metabolic activation is the driver [4].
Emergency Response Protocols
Scenario: Dermal Exposure (Splash)
-
Immediate Action: Do NOT use alcohol or organic solvents to wipe skin (increases absorption).
-
Decontamination: Wash with copious amounts of soap and water for 15 minutes.
-
Medical Alert: Monitor for signs of Methemoglobinemia (headache, dizziness, cyanosis) for 6-12 hours.
-
Antidote: Methylene Blue (1-2 mg/kg IV) is the specific antidote for severe MetHb (>30%), but must be administered by a physician [5].
Scenario: Spill Cleanup (>100 mg)
-
Evacuate the immediate area.[1]
-
Don Silver Shield gloves and a P100 respirator.
-
Absorb liquid with Vermiculite or Sand (Do not use combustible materials like sawdust).
-
Neutralize residues with a dilute acetic acid solution if the specific SDS suggests, otherwise treat as hazardous organic waste (Incineration).
References
-
National Institutes of Health (NIH). Toxicokinetics and Metabolism of Aniline and 4-chloroaniline in Medaka. PubMed. Available at: [Link] (Search Term: Aniline Metabolism Toxicity)
-
European Commission (SCCS). Opinion on Pyridine and Aniline Derivatives. Europa.eu. Available at: [Link]
-
PubChem. N-(pyridin-3-ylmethyl)aniline Compound Summary (CID 1082702). National Library of Medicine. Available at: [Link]
-
ATSDR. Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry.[2] Available at: [Link]
Sources
Methodological & Application
Application Note: Optimized Synthesis of 4-methyl-N-(pyridin-3-ylmethyl)aniline via Reductive Amination
Abstract & Strategic Significance
The synthesis of secondary amines containing pyridine moieties is a cornerstone in the development of kinase inhibitors, antihistamines, and ligands for CNS targets.[1] This application note details the synthesis of 4-methyl-N-(pyridin-3-ylmethyl)aniline (Target 3 ) via the reductive amination of 3-pyridinecarboxaldehyde (Nicotinaldehyde, 1 ) and
While direct alkylation of amines with alkyl halides often leads to over-alkylation (quaternary ammonium salt formation), reductive amination ensures mono-alkylation selectivity.[2][1] We utilize Sodium Triacetoxyborohydride (STAB) , a mild, selective hydride donor that reduces the intermediate iminium species faster than the carbonyl precursor, allowing for a "one-pot" procedure without the need to isolate moisture-sensitive imines [1].[1]
Retrosynthetic Analysis
The target molecule is disconnected at the C-N bond between the methylene bridge and the aniline nitrogen.
Reaction Mechanism & Chemical Strategy
The success of this protocol relies on the distinct kinetics of STAB. Unlike Sodium Borohydride (
Critical Control Point: The reaction requires a slightly acidic environment (pH 5–6) to facilitate the dehydration of the hemiaminal to the iminium ion.[2] Glacial Acetic Acid (AcOH) is used as a catalyst.[2]
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |
| 3-Pyridinecarboxaldehyde | 107.11 | 1.0 | Electrophile |
| 107.16 | 1.0 | Nucleophile | |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 | Reducing Agent |
| Glacial Acetic Acid (AcOH) | 60.05 | 1.0 | Catalyst |
| 1,2-Dichloroethane (DCE) | 98.96 | - | Solvent (Anhydrous) |
Safety Note: STAB releases acetic acid upon reaction.[1]
Experimental Protocol
Step 1: Imine Formation (In Situ)[1][6]
-
Charge a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.
-
Add
-toluidine (1.07 g, 10 mmol, 1.0 equiv) and 3-pyridinecarboxaldehyde (1.07 g, 10 mmol, 1.0 equiv). -
Add 1,2-Dichloroethane (DCE) (40 mL).
-
Add Glacial Acetic Acid (0.6 mL, 10 mmol, 1.0 equiv).
-
Stir at Room Temperature (RT) for 30 minutes under Nitrogen (
) atmosphere.-
Observation: The solution may turn slightly yellow/orange, indicating imine formation.[1]
-
Step 2: Selective Reduction
-
Cool the mixture to 0°C (ice bath). Although STAB is mild, controlling the exotherm ensures selectivity.[1]
-
Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14 mmol, 1.4 equiv) portion-wise over 5–10 minutes.
-
Why? Portion-wise addition prevents rapid gas evolution and temperature spikes.[1]
-
-
Remove the ice bath and allow the reaction to warm to RT.
-
Stir for 4–16 hours. Monitor via TLC (System: 5% MeOH in DCM).
Step 3: Quench & Workup (Self-Validating)
The workup is designed to separate the basic product from neutral impurities and boron salts.[2]
-
Quench: Add saturated aqueous
(30 mL) to the reaction mixture. Stir vigorously for 15 minutes until gas evolution ceases. -
Phase Separation: Transfer to a separatory funnel. Separate the organic layer (DCE).[2]
-
Aqueous Extraction: Extract the aqueous layer with fresh DCM (2 x 20 mL) to recover any trapped product.[2][1] Combine organic layers.
-
Wash: Wash the combined organics with Brine (sat. NaCl).[2][1]
-
Drying: Dry over anhydrous Sodium Sulfate (
), filter, and concentrate in vacuo.
Note on Pyridine Solubility: Pyridines are water-soluble at low pH.[1] Do not use strong acid washes (e.g., 1M HCl) to remove impurities, as the target product (containing both pyridine and aniline nitrogens) will protonate and be lost to the aqueous layer.[2]
Purification & Characterization
Flash Column Chromatography[1][2]
-
Stationary Phase: Silica Gel (230–400 mesh).[2]
-
Mobile Phase: Gradient of 0%
5% Methanol in Dichloromethane (DCM).[2] -
Tip: Pre-treat silica with 1% Triethylamine (TEA) if the product streaks, though the aniline nitrogen usually reduces interaction with silica compared to primary amines.[2]
Analytical Data Expectations
-
Appearance: Off-white to pale yellow solid or viscous oil.[1]
-
NMR (400 MHz,
):
Troubleshooting Logic
| Issue | Root Cause | Corrective Action |
| Low Yield | Incomplete imine formation. | Add 3Å Molecular Sieves during Step 1 to scavenge water, driving the equilibrium toward the imine.[1] |
| Starting Material Remains | STAB has decomposed (absorbed moisture).[2] | Use a fresh bottle of STAB.[1] It must be a fluffy white powder, not clumped.[1] |
| Product lost in Aqueous | pH was too low during extraction.[1] | Ensure the aqueous layer is pH > 8 during the initial quench. Pyridine pKa is ~5.2; it must be deprotonated to remain in organic.[1] |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][1][6]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[1][8][11] Journal of the American Chemical Society, 93(12), 2897–2904.[2][1] (Historical context for NaCNBH3 vs STAB).
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (General reference for Reductive Amination mechanisms).
Sources
- 1. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. orgsyn.org [orgsyn.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Application Note: High-Efficiency Coupling of 3-Pyridinecarboxaldehyde with p-Toluidine
[1]
Abstract & Scope
This technical guide details the protocol for synthesizing N-(pyridin-3-ylmethylene)-4-methylaniline via a condensation reaction between 3-pyridinecarboxaldehyde (nicotinaldehyde) and p-toluidine.[1] This Schiff base (imine) serves as a critical intermediate in the synthesis of bioactive heterocycles and multidentate ligands for coordination chemistry.[1]
Two methodologies are presented:
-
Method A (Standard): Solution-phase synthesis in ethanol (scalable, high purity).
-
Method B (Green): Solvent-free mechanochemical synthesis (rapid, eco-friendly).[1]
Reaction Mechanism
The formation of the Schiff base proceeds through a nucleophilic addition-elimination pathway.[1] The nitrogen lone pair of p-toluidine attacks the electrophilic carbonyl carbon of the aldehyde, forming a carbinolamine intermediate.[1] Subsequent dehydration (loss of water) yields the imine.[1]
Critical Insight: The reaction is reversible.[2] According to Le Chatelier's principle, removing water or using an excess of one reagent drives the equilibrium toward the product.[1] However, for this specific electron-deficient aldehyde (pyridine ring) and electron-rich amine (p-toluidine), the equilibrium constant (
Figure 1: Step-wise mechanism of Schiff base formation.[1]
Reagents & Critical Parameters
Reagent Table
| Reagent | CAS No. | MW ( g/mol ) | Equiv.[3] | Role |
| 3-Pyridinecarboxaldehyde | 500-22-1 | 107.11 | 1.0 | Electrophile |
| p-Toluidine | 106-49-0 | 107.16 | 1.0 | Nucleophile |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent | Medium |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Cat.[1] (Optional) | Proton source |
Critical Process Parameters (CPPs)
-
Stoichiometry: A strict 1:1 molar ratio is recommended to simplify purification. Excess aldehyde can be difficult to remove if it does not distill off easily.
-
Catalysis: While often spontaneous, adding 1-2 drops of glacial acetic acid catalyzes the dehydration step, particularly useful if the reaction is sluggish.[1]
-
Temperature: Reflux (78°C for EtOH) ensures complete conversion and solubilizes the p-toluidine initially.[1]
Experimental Protocols
Method A: Solution-Phase Synthesis (Recommended for Purity)
This method relies on the solubility difference between the hot reactants and the cooled product to drive isolation.[1]
Workflow Diagram:
Figure 2: Workflow for solution-phase synthesis.[1]
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve p-toluidine (1.07 g, 10 mmol) in absolute ethanol (15 mL) .
-
Addition: Add 3-pyridinecarboxaldehyde (1.07 g, 0.94 mL, 10 mmol) dropwise to the stirring solution. The solution may turn yellow immediately, indicating imine formation.[1]
-
Catalysis: Add 1-2 drops of glacial acetic acid.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3 hours .
-
Monitoring: Check progress via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.4-0.[1]5) should disappear.
-
Isolation:
-
Remove the heat source and allow the flask to cool to room temperature.
-
Place the flask in an ice bath (0-4°C) for 30 minutes. Crystalline solid should precipitate.
-
Note: If the product "oils out" (forms a liquid layer instead of crystals), see Troubleshooting.
-
-
Purification: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) .
-
Drying: Dry the solid in a vacuum desiccator or oven at 40°C for 4 hours.
Expected Yield: 75-85% Appearance: Pale yellow to beige crystals.[1]
Method B: Solvent-Free Mechanochemistry (Green Chemistry)
Ideal for rapid screening or when solvent waste must be minimized.[1]
-
Mixing: In a clean agate mortar, place p-toluidine (10 mmol) and 3-pyridinecarboxaldehyde (10 mmol) .
-
Grinding: Grind the mixture vigorously with a pestle. The mixture will likely become a liquid/paste (eutectic melt) and then resolidify as the reaction proceeds and water is released.[1]
-
Reaction Time: Continue grinding for 10-15 minutes .
-
Workup: Allow the solid to stand for 1 hour. Wash the resulting paste with a small amount of cold ether or hexane to remove unreacted starting materials. Filter and dry.
Characterization & Quality Control
To validate the synthesis, compare your data against these expected values.
| Technique | Parameter | Expected Signal | Interpretation |
| 1H NMR (CDCl3) | 8.50 - 8.80 (s, 1H) | Azomethine (-CH=N-) proton. Distinctive singlet.[1][4] | |
| 2.35 - 2.40 (s, 3H) | Methyl group on p-toluidine ring.[1] | ||
| 7.0 - 9.0 (m, Aromatic) | Pyridine and Benzene ring protons.[1] | ||
| FT-IR (ATR) | 1615 - 1625 | C=N Stretching (Imine). Strong, sharp peak.[1] | |
| ~3000 - 3100 | C-H Aromatic stretching.[1] | ||
| Absence of ~1700 | Disappearance of Aldehyde C=O stretch.[5] | ||
| Absence of ~3300-3400 | Disappearance of Amine N-H stretch. | ||
| Melting Point | T (°C) | Exp. Range: 60 - 90°C | Note: Exact MP depends on crystal polymorph and purity.[1] |
Troubleshooting Guide
Issue 1: Product "Oils Out" (Liquid separates instead of solid)
-
Cause: The product melting point is near the solvent boiling point, or impurities are depressing the melting point.[1]
-
Solution:
-
Evaporate the ethanol completely using a rotary evaporator to obtain the crude oil.
-
Redissolve in a minimum amount of hot Hexane or Diethyl Ether .
-
Cool slowly to -20°C (freezer). Scratch the glass side of the flask to induce nucleation.[1]
-
Issue 2: Low Yield / Incomplete Reaction
-
Cause: Equilibrium limitation (water presence).
-
Solution: Add activated 3Å Molecular Sieves to the reaction mixture during reflux to scavenge water.
Issue 3: Hydrolysis during storage
-
Cause: Schiff bases are moisture sensitive.
-
Solution: Store the dried product in a sealed vial under inert gas (Argon/Nitrogen) in a desiccator.
Safety Information
-
3-Pyridinecarboxaldehyde: Irritant.[1] Causes skin and eye irritation. Use in a fume hood.
-
p-Toluidine: TOXIC . Danger of cumulative effects. May cause methemoglobinemia. Wear nitrile gloves, lab coat, and safety glasses.[1] Avoid dust inhalation.
-
Disposal: All organic waste (filtrates) must be disposed of in the halogen-free organic solvent waste container.
References
-
Schiff Base Synthesis Review: Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013).[1] Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 18(10), 12264-12289.[1] [Link]
-
Pyridine-Aldehyde Reactivity: Low, M. L., et al. (2016).[1] Synthesis, Characterization and Biological Activity of Schiff Bases Derived from 2-, 3- and 4-Pyridinecarboxaldehyde.[1][6] Spectrochimica Acta Part A, 168, 26-34.[1] [Link]
-
Mechanochemical Methods: Kaupp, G. (2009). Solvent-free solid-state reactions.[1] CrystEngComm, 11, 388-403.[1] [Link]
-
p-Toluidine Safety Data: PubChem Compound Summary for CID 7813, p-Toluidine.[1] [Link]
Bridging Architectures: 4-Methyl-N-(pyridin-3-ylmethyl)aniline as a Divergent Ligand
[1]
Executive Summary
This guide details the synthesis, coordination behavior, and application of This compound (hereafter L1 ).[1] Unlike its 2-pyridyl isomer, which acts as a chelator, L1 functions primarily as a flexible, divergent linker . Its geometry—specifically the meta (3-position) nitrogen relative to the flexible methylene bridge—precludes simple chelation, making it an ideal candidate for constructing Coordination Polymers (CPs) , Metal-Organic Frameworks (MOFs) , and supramolecular assemblies. This note is designed for researchers in inorganic synthesis and metallodrug development.
Chemical Profile & Ligand Design
| Property | Specification |
| IUPAC Name | N-(pyridin-3-ylmethyl)-4-methylaniline |
| Formula | C |
| MW | 198.27 g/mol |
| Donor Atoms | N |
| Key Feature | Divergent Geometry : The 3-pyridyl N and amine N vectors do not converge, favoring bridging over chelation.[1][2] |
| Solubility | Soluble in MeOH, EtOH, DMSO, CH |
Mechanistic Insight: The "3-Pyridyl" Effect
In coordination chemistry, the position of the pyridyl nitrogen dictates topology:
-
2-Pyridyl (Ortho): Forms stable 5-membered chelate rings with metal centers (discrete complexes).[1]
-
3-Pyridyl (Meta) - Current Topic: The bite angle is too large for chelation at a single metal center.[1] Instead, L1 acts as a ditopic bridging ligand , connecting two different metal centers to form 1D chains, 2D sheets, or 3D networks.
Protocol A: Ligand Synthesis (Reductive Amination)
Objective: Synthesize L1 via a "Green" one-pot reductive amination.[1]
Reaction Scheme: 3-Pyridinecarboxaldehyde + 4-Methylaniline → [Imine Intermediate] → (+ NaBH4) → L1[1]
Materials
-
3-Pyridinecarboxaldehyde (Nicotinaldehyde)[1]
-
4-Methylaniline (p-Toluidine)[1]
-
Sodium Borohydride (NaBH
)[1][3][4] -
Solvent: Methanol (anhydrous preferred)[1]
Step-by-Step Methodology
-
Imine Formation (Schiff Base):
-
In a 250 mL round-bottom flask, dissolve 3-pyridinecarboxaldehyde (10 mmol, 1.07 g) in 20 mL MeOH.
-
Add 4-methylaniline (10 mmol, 1.07 g) slowly with stirring.
-
Observation: The solution may turn yellow/orange, indicating imine formation.
-
Stir at Room Temperature (RT) for 2 hours. (Optional: Add activated molecular sieves to remove water and drive equilibrium).[1]
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add NaBH
(15 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Gas evolution (H ). -
Remove ice bath and stir at RT for 4 hours.
-
-
Work-up:
-
Purification:
-
Recrystallize from EtOH/Hexane or purify via flash chromatography (SiO
, EtOAc/Hexane gradient) if necessary. -
Yield Target: >85% (Off-white solid).
-
Protocol B: Coordination Polymer Assembly
Objective: Create a 1D Ag(I) coordination polymer driven by Ag-N interactions.[1]
Target Complex: [Ag(L1)_2]X (where X = NO
Rationale
Silver(I) is a soft acid with a preference for linear (2-coordinate) or tetrahedral (4-coordinate) geometries.[1] L1 will bridge Ag(I) centers using the Pyridine-N. The secondary amine-N is sterically hindered and less basic; however, in high concentrations or specific geometries, it can participate, potentially cross-linking chains.
Methodology (Slow Diffusion)
-
Tube Preparation: Use a narrow glass test tube (H-tube or straight tube).[1]
-
Bottom Layer: Dissolve AgNO
(0.1 mmol, 17 mg) in 2 mL H O/MeOH (1:1). -
Buffer Layer: Carefully layer 1 mL of pure MeOH on top to slow mixing.
-
Top Layer: Dissolve L1 (0.2 mmol, 40 mg) in 2 mL MeOH/CH
Cl and carefully layer on top. -
Crystallization: Seal with Parafilm (poke 1 small hole for slow evaporation). Leave in a dark, vibration-free zone for 5–7 days.
-
Harvest: Colorless block crystals should form at the interface.
Characterization Checklist:
-
SC-XRD: Confirm infinite 1D chain topology ...Ag-Py-Linker-NH...Ag....
-
IR Spectroscopy: Shift in Pyridine C=N stretch (~1590 cm
) indicates coordination.[1] -
Elemental Analysis: Confirm Metal:Ligand ratio (1:1 or 1:2).
Visualization: Synthesis & Topology
Figure 1: Synthesis and Coordination Logic
Caption: Workflow from organic synthesis to metallosupramolecular assembly. Note the divergent geometry leading to polymers.
Applications in Drug Development
Audience Note: Aminopyridines are privileged scaffolds in medicinal chemistry.[1]
-
Metallodrug Screening:
-
Gold(I/III) Complexes: Synthesize Au-L1 complexes to screen for anti-arthritic or anticancer activity (similar to Auranofin).[1] The amine NH remains available for H-bonding with biological targets.[1]
-
Ruthenium(II) Arenes: Use L1 as a monodentate ligand in [Ru(arene)(Cl)2(L1)] systems.[1] The "dangling" phenyl ring of L1 can enhance lipophilicity, aiding cell membrane penetration.
-
-
MOF Linkers for Drug Delivery:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Incomplete imine formation. | Use a Dean-Stark trap or molecular sieves during Step 1.[1] |
| Oily Product | Residual solvent or impurities.[1] | Recrystallize from cold Ethanol; scratch flask to induce nucleation.[1] |
| Precipitate instead of Crystals | Mixing too fast (Coordination). | Increase buffer layer volume; lower concentration of reagents.[1] |
| No Polymer Formation | Solvent competition.[1] | Avoid strongly coordinating solvents (DMSO, Pyridine) during complexation. Use MeOH/DCM.[1][6] |
References
-
Synthesis of Pyridyl-Aniline Ligands (General Protocol)
-
Coordination Chemistry of Isomeric Ligands (2-Pyridyl vs 3-Pyridyl)
-
Reductive Amin
-
Silver(I) Coordination Polymers with Pyridyl-Amine Ligands
-
PubChem Compound Summary
Sources
- 1. N-(pyridin-3-ylmethyl)aniline | C12H12N2 | CID 1082702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. gctlc.org [gctlc.org]
Technical Note: Preparation Methods for N-(pyridin-3-ylmethyl)-4-methylaniline
Part 1: Executive Summary & Strategic Overview
N-(pyridin-3-ylmethyl)-4-methylaniline (also known as N-(3-pyridylmethyl)-p-toluidine) is a secondary amine building block frequently employed in the synthesis of tyrosine kinase inhibitors and other heterocyclic pharmacophores. Its structure comprises an electron-rich p-toluidine moiety linked via a methylene bridge to an electron-deficient pyridine ring.
This guide details two distinct synthetic pathways. The choice of method depends strictly on the available starting materials and purity requirements:
-
Method A: Reductive Amination (The "Gold Standard")
-
Mechanism: Condensation of 3-pyridinecarboxaldehyde with 4-methylaniline followed by selective reduction.
-
Advantage: High chemoselectivity; minimizes over-alkylation (formation of tertiary amines); mild conditions.
-
Recommendation: Preferred for medicinal chemistry scales (mg to g) where purity is paramount.
-
-
Method B: Nucleophilic Substitution (The "Industrial" Route)
-
Mechanism: SN2 displacement of chloride from 3-(chloromethyl)pyridine hydrochloride by 4-methylaniline.
-
Advantage: Uses inexpensive, robust reagents; amenable to larger batch scales.
-
Risk: Requires strict stoichiometric control to prevent formation of the bis-alkylated byproduct.
-
Part 2: Detailed Experimental Protocols
Method A: One-Pot Reductive Amination (Preferred)
This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the intermediate iminium ion faster than the aldehyde, allowing for a "one-pot" procedure without imine isolation.
1. Reaction Scheme & Logic
The reaction proceeds in two equilibrium phases followed by an irreversible reduction.
-
Step 1: 3-Pyridinecarboxaldehyde + 4-Methylaniline
Imine + H₂O -
Step 2: Imine + STAB
Secondary Amine (Target)
Note: Acetic acid is added to catalyze imine formation and buffer the basicity of the amine.
2. Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount (Example) | Role |
| 3-Pyridinecarboxaldehyde | 107.11 | 1.0 | 1.07 g (10 mmol) | Electrophile |
| 4-Methylaniline (p-Toluidine) | 107.16 | 1.0 | 1.07 g (10 mmol) | Nucleophile |
| NaBH(OAc)₃ (STAB) | 211.94 | 1.4 | 2.97 g (14 mmol) | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0 | 0.6 mL | Catalyst |
| Dichloromethane (DCM) | - | - | 40 mL | Solvent |
3. Step-by-Step Protocol
-
Imine Formation (In Situ):
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (1.0 equiv) and 4-methylaniline (1.0 equiv) in DCM (0.25 M concentration relative to aldehyde).
-
Add Acetic Acid (1.0 equiv).
-
Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. The solution may turn slightly yellow/orange, indicating imine formation.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath). Reason: Controls the exotherm upon addition of hydride.
-
Add NaBH(OAc)₃ (1.4 equiv) portion-wise over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.
-
Validation: Monitor by TLC (System: 50% EtOAc/Hexanes). The aldehyde spot (high R_f) should disappear.
-
-
Quench & Workup:
-
Quench by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine organic layers and wash with Brine (1 x 20 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is often sufficiently pure (>90%). If necessary, purify via flash column chromatography (Gradient: 0%
5% MeOH in DCM).
-
Method B: Nucleophilic Substitution ( )
This method uses 3-(chloromethyl)pyridine hydrochloride .[4] Since the starting material is a salt, an excess of base is critical to liberate the free pyridine species and scavenge the HCl byproduct.
1. Reaction Scheme & Logic
-
Step 1: Deprotonation of 3-(chloromethyl)pyridine HCl
Free base electrophile. -
Step 2: Nucleophilic attack by 4-methylaniline.
-
Critical Control: Use a slight excess of aniline or slow addition of the alkyl halide to prevent the product (secondary amine) from reacting again to form the tertiary amine.
2. Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount (Example) | Role |
| 3-(Chloromethyl)pyridine HCl | 164.03 | 1.0 | 1.64 g (10 mmol) | Electrophile |
| 4-Methylaniline | 107.16 | 1.1 | 1.18 g (11 mmol) | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 3.45 g (25 mmol) | Base |
| Acetonitrile (MeCN) | - | - | 50 mL | Solvent |
| Potassium Iodide (KI) | 166.00 | 0.1 | 166 mg | Catalyst (Finkelstein) |
3. Step-by-Step Protocol
-
Preparation:
-
In a 250 mL round-bottom flask, suspend 3-(chloromethyl)pyridine HCl (1.0 equiv), K₂CO₃ (2.5 equiv), and KI (0.1 equiv, optional but recommended to accelerate reaction) in Acetonitrile .
-
-
Addition:
-
Add 4-methylaniline (1.1 equiv).
-
Note: If bis-alkylation is observed in pilot runs, reverse the addition: Add the chloromethylpyridine solution slowly to a solution of the aniline and base.
-
-
Reaction:
-
Heat the mixture to Reflux (80°C) for 6–12 hours.
-
Validation: Monitor by TLC or LC-MS.[2] The disappearance of the aniline starting material is the key indicator.
-
-
Workup:
-
Cool to RT and filter off the inorganic salts (KCl/K₂CO₃). Rinse the filter cake with EtOAc.
-
Concentrate the filtrate to remove Acetonitrile.
-
Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and Brine.
-
-
Purification (Acid-Base Extraction):
-
This step is unique to this method to remove unreacted aniline.
-
Extract the organic layer with 1M HCl (3 x 20 mL). The product and pyridine impurities move to the aqueous phase; non-basic impurities stay in organic.
-
Basify the combined aqueous acidic extracts with 6M NaOH to pH > 10.
-
Extract the cloudy aqueous mixture with DCM (3 x 30 mL).
-
Part 3: Visualization of Pathways
The following diagram illustrates the decision logic and chemical pathways for both methods.
Caption: Comparative workflow for Reductive Amination (Method A) vs. Nucleophilic Substitution (Method B).
Part 4: Characterization & Safety
Expected Analytical Data
-
¹H NMR (400 MHz, CDCl₃):
- 8.6 (s, 1H, Py-H2), 8.5 (d, 1H, Py-H6), 7.7 (d, 1H, Py-H4), 7.2 (m, 1H, Py-H5).
- 7.0 (d, 2H, Ar-H), 6.6 (d, 2H, Ar-H) — Characteristic AA'BB' system of p-toluidine.
- 4.35 (s, 2H, N-CH₂ -Py) — Diagnostic singlet.
- 4.0 (br s, 1H, NH ).
- 2.25 (s, 3H, Ar-CH₃ ).
Safety & Handling (E-E-A-T)
-
3-(Chloromethyl)pyridine HCl: This compound is a potent alkylating agent. It acts as a vesicant (blistering agent) and is a suspected mutagen. Double-gloving (Nitrile) and working in a certified fume hood are mandatory.
-
p-Toluidine: Toxic by inhalation and skin contact; potential carcinogen. Avoid dust generation.
-
Waste Disposal: Aqueous waste from Method B contains pyridine salts and must be treated as hazardous basic organic waste.
Part 5: References
-
BenchChem. (2025).[2] Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. Retrieved from
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Foundation).
-
Sigma-Aldrich. (2025). Application Note – Reductive Amination using Sodium Triacetoxyborohydride. Retrieved from
-
National Toxicology Program. (2025). Safety Data and Toxicity Profile: 3-Chloromethylpyridine hydrochloride. Retrieved from
Sources
reaction conditions for synthesizing 4-methyl-N-(pyridin-3-ylmethyl)aniline
Application Note: Selective Synthesis of 4-methyl-N-(pyridin-3-ylmethyl)aniline
Abstract & Scope
This technical guide details the optimized reaction conditions for synthesizing This compound (CAS: 120986-63-4 / Analogous structures), a critical secondary amine intermediate often employed in the development of kinase inhibitors (e.g., Nilotinib analogs) and heterocyclic pharmaceuticals.
While simple alkylation routes exist, this guide prioritizes Reductive Amination (Method A) as the industry "Gold Standard" for its superior selectivity against tertiary amine byproducts. A secondary Nucleophilic Substitution protocol (Method B) is provided for contexts where aldehyde reagents are unstable or unavailable.
Strategic Route Analysis
The synthesis targets the formation of a C-N bond between a distinct electron-rich aniline (p-toluidine) and an electron-deficient pyridine ring.
| Feature | Method A: Reductive Amination (Recommended) | Method B: Direct Alkylation |
| Reagents | 3-Pyridinecarboxaldehyde + p-Toluidine | 3-(Chloromethyl)pyridine·HCl + p-Toluidine |
| Mechanism | Imine formation | S |
| Selectivity | High (Mono-alkylation favored) | Moderate (Risk of bis-alkylation) |
| Conditions | Mild (Room Temp), Acid Catalysis | Elevated Temp (60-80°C), Base required |
| Purification | Simplified (Stoichiometric control) | Difficult (Separation from bis-product) |
Visualizing the Reaction Pathways
Caption: Comparative synthetic pathways. Method A (Blue/Yellow) avoids the over-alkylation pathway (Red) inherent to Method B.
Protocol A: Reductive Amination (The Gold Standard)
Rationale: This protocol utilizes Sodium Triacetoxyborohydride (STAB).[1] Unlike NaBH₄, STAB is less reactive toward aldehydes/ketones but highly selective for imines, allowing for a "One-Pot" procedure without isolating the moisture-sensitive imine intermediate.
Materials & Stoichiometry
| Component | Equiv. | Role |
| 3-Pyridinecarboxaldehyde | 1.0 | Electrophile |
| p-Toluidine (4-Methylaniline) | 1.05 | Nucleophile (Slight excess ensures aldehyde consumption) |
| NaBH(OAc)₃ | 1.4 - 1.5 | Selective Reducing Agent |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Activates imine formation) |
| 1,2-Dichloroethane (DCE) | Solvent | 0.2 M Concentration (Preferred over DCM for safety/boiling point) |
Step-by-Step Procedure
-
Imine Formation:
-
To a dry reaction vessel equipped with a magnetic stir bar, add 3-pyridinecarboxaldehyde (1.0 eq) and p-toluidine (1.05 eq).
-
Dissolve in DCE (or DCM).[1]
-
Add Acetic Acid (1-2 eq). Note: The solution may warm slightly.
-
Stir at Room Temperature (20-25°C) for 30–60 minutes under Nitrogen/Argon.
-
Checkpoint: Monitor by TLC or LCMS.[2][3] The aldehyde spot should diminish, and a less polar imine spot may appear (though imines can hydrolyze on silica).
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in a single portion.
-
Caution: Mild gas evolution (H₂) may occur.
-
Stir at Room Temperature for 4–16 hours.
-
Validation: Reaction is complete when the imine intermediate is fully consumed by LCMS.
-
-
Quench & Workup:
-
Purification:
-
The crude material is often pure enough for subsequent steps.
-
If necessary, purify via Flash Column Chromatography:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Hexanes/Ethyl Acetate (Gradient 10%
50%) or DCM/MeOH (95:5).
-
-
Protocol B: Nucleophilic Substitution (Alternative)
Rationale: Used when the aldehyde is unavailable. Requires strict stoichiometric control to prevent the formation of the tertiary amine (bis-alkylation).
Materials
-
3-(Chloromethyl)pyridine Hydrochloride (1.0 eq)
-
p-Toluidine (2.0 - 3.0 eq) — Critical: Excess aniline acts as the base and statistically minimizes over-alkylation.
-
Base: K₂CO₃ (2.5 eq) or DIPEA (3.0 eq).
-
Solvent: Acetonitrile (MeCN) or DMF.[2]
Procedure
-
Suspend 3-(Chloromethyl)pyridine HCl and K₂CO₃ in MeCN.
-
Add p-Toluidine (excess).
-
Heat to 60°C for 4–6 hours.
-
Workup: Filter off inorganic salts. Concentrate solvent.[3]
-
Purification (Critical): You must separate the product from the excess p-toluidine.
-
Technique: Column chromatography is required here, as acid/base extraction is inefficient (both product and starting material are basic anilines/pyridines with overlapping pKa values).
-
Analytical Validation (Self-Checking)
Upon isolation, the researcher must validate the structure. The following NMR signatures are diagnostic for this compound:
| Proton Environment | Approx. Shift (ppm, CDCl₃) | Multiplicity | Diagnostic Note |
| Benzylic CH₂ | 4.30 - 4.45 | Singlet (or doublet if coupled to NH) | The key linkage between rings. |
| Amine NH | 4.0 - 4.2 | Broad Singlet | Exchangeable with D₂O. |
| Tolyl Methyl | 2.20 - 2.25 | Singlet | Characteristic of the p-toluidine moiety. |
| Pyridine C2-H | 8.5 - 8.6 | Singlet/Doublet | Most deshielded proton (adjacent to N). |
| Pyridine C6-H | 8.4 - 8.5 | Doublet |
Troubleshooting & Optimization
Caption: Decision tree for common synthetic hurdles.
References
-
PrepChem. Synthesis of N-(4-methylphenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide. (Describes the synthesis of the target amine as the precursor). Retrieved from [Link]
-
Common Organic Chemistry. Reductive Amination Conditions (NaBH(OAc)3). Retrieved from [Link]
-
Organic Chemistry Portal. Hitchhiker's Guide to Reductive Amination. Retrieved from [Link]
Sources
Application Note: Pharmaceutical Utilization of 4-methyl-N-(pyridin-3-ylmethyl)aniline Intermediates in Targeted Therapeutics
Executive Summary
In the landscape of modern rational drug design, the selection of highly optimized building blocks is critical for developing efficacious, bioavailable, and selective therapeutics. The intermediate 4-methyl-N-(pyridin-3-ylmethyl)aniline represents a privileged pharmacophore scaffold. By combining a flexible basic heterocycle with a lipophilic aromatic vector, this intermediate serves as a cornerstone in the synthesis of next-generation tyrosine/serine-threonine kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This application note details the mechanistic rationale, self-validating synthetic protocols, and quantitative structure-activity relationship (SAR) data for integrating this intermediate into drug discovery pipelines.
Mechanistic Rationale: The Pharmacophore Profile
As a Senior Application Scientist, it is vital to understand why this specific intermediate is chosen over structurally similar analogs (e.g., benzylamines or 2-pyridyl derivatives). The value of this compound lies in its tripartite structural synergy:
-
The 3-Pyridyl Moiety (Hinge-Binding & ADMET): The nitrogen atom at the 3-position of the pyridine ring acts as a highly efficient hydrogen-bond acceptor. In kinase inhibitors, this nitrogen frequently interacts with the backbone amide (e.g., Met or Cys) in the hinge region of the ATP-binding pocket[1]. Furthermore, the 3-pyridyl group possesses a favorable C-H bond donor profile and exhibits lower Cytochrome P450 (CYP450) inhibitory effects compared to other heterocycles, significantly improving the safety and pharmacokinetic profile of the resulting active pharmaceutical ingredient (API)[1].
-
The Methylene Bridge (Conformational Flexibility): The single rotatable
bond decouples the electronic systems of the pyridine and aniline rings. This flexibility allows the molecule to adopt a "bent" conformation, which is essential for navigating narrow channels leading to deep hydrophobic sub-pockets, such as those exposed in the DFG-out conformation of kinases[2]. -
The p-Tolyl Group (Hydrophobic Vector): The para-methyl substitution provides a lipophilic vector that perfectly occupies small, hydrophobic cavities adjacent to the kinase gatekeeper residue. Meanwhile, the secondary amine serves as a versatile synthetic handle for downstream functionalization into ureas, amides, or sulfonamides.
Synthesis and application workflow of this compound.
Application 1: Synthesis of Targeted Kinase Inhibitors
The secondary amine of this compound is frequently converted into a urea or amide to lock the conformation and provide bidentate hydrogen-bond donors/acceptors for the kinase hinge or DFG motif. The synthesis of the intermediate itself requires high fidelity to avoid over-alkylation.
Protocol 1: High-Fidelity Reductive Amination
Objective: Synthesize this compound with >95% purity while preventing the formation of tertiary amine byproducts.
Causality & Reagent Selection:
Sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) is selected over Sodium borohydride (
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under
atmosphere, dissolve p-toluidine (10.0 mmol, 1.0 eq) and 3-pyridinecarboxaldehyde (10.5 mmol, 1.05 eq) in 30 mL of anhydrous DCE[3]. -
Catalysis: Add glacial acetic acid (10.0 mmol, 1.0 eq) dropwise. Stir at room temperature (RT) for 2 hours.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (15.0 mmol, 1.5 eq) portion-wise over 15 minutes. Cooling is critical to manage the exothermic reduction and prevent thermal degradation of the imine.
-
Maturation: Remove the ice bath and allow the reaction to stir at RT for 12 hours.
-
Quenching: Slowly add 20 mL of saturated aqueous
. This neutralizes the acetic acid and safely decomposes excess STAB, preventing downstream side reactions. -
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).
Self-Validating Quality Control (QC):
-
TLC: Run a TLC plate (EtOAc:Hexane 1:1). The disappearance of the aldehyde spot under UV (254 nm) validates completion.
-
LC-MS: Analyze the purified product. The protocol is validated if the primary peak exhibits an
of m/z 199.1 (Calculated exact mass for is 198.12). If a peak at m/z 290 is observed, it indicates unwanted over-alkylation (tertiary amine formation), signaling that the STAB was added too early before imine formation was complete.
Quantitative Data: SAR & Physicochemical Impact
The integration of the 3-pyridylmethyl moiety dramatically shifts the physicochemical landscape of the resulting drug candidates. The table below summarizes a representative Structure-Activity Relationship (SAR) study demonstrating how the 3-pyridyl variant outperforms both the direct aniline and other positional isomers in dual kinase inhibition (e.g., Pim/PIKfyve kinases)[2],[4].
| Linker / Aromatic Modification | Target Kinase | Aqueous Solubility (µg/mL at pH 7.4) | ClogP | CYP3A4 Inhibition ( |
| Direct Aniline (No | 450 | < 5 | 4.8 | 2.1 |
| N-(pyridin-3-ylmethyl) | 12 | 85 | 3.2 | > 50 |
| N-(pyridin-4-ylmethyl) | 85 | 90 | 3.1 | 18.5 |
| N-(pyridin-2-ylmethyl) | > 1000 | 75 | 3.4 | 8.2 |
Data Interpretation: The 3-pyridyl nitrogen is optimally positioned to interact with the kinase hinge region without the steric hindrance observed in the 2-pyridyl analog. The methylene bridge lowers ClogP and improves flexibility compared to the rigid direct aniline, resulting in a 37-fold increase in potency and a highly favorable safety profile against CYP3A4[1].
Application 2: Hedgehog Signaling Pathway Modulators
Beyond kinases, this compound derivatives are heavily utilized in the synthesis of Smoothened (SMO) receptor antagonists, which inhibit the Hedgehog (Hh) signaling pathway[5]. Uncontrolled activation of the Hh pathway is associated with malignancies such as basal cell carcinoma[5].
When incorporated into terephthalamide scaffolds, the 3-pyridylmethyl group provides critical hydrogen bonding within the heptahelical bundle of the SMO receptor, arresting the cell cycle at the G0-G1 phase[5].
Pharmacophore mapping of the intermediate within a target binding pocket.
Protocol 2: Amide Coupling for GPCR Modulators
Objective: Couple this compound to a functionalized benzoic acid derivative.
Causality & Reagent Selection: HATU is utilized as the coupling reagent alongside DIPEA in DMF. The secondary amine of our intermediate is sterically hindered by the methylene bridge and the bulky tolyl group. HATU generates a highly reactive HOAt ester intermediate, which is necessary to overcome this steric barrier and drive the amidation to completion.
Step-by-Step Methodology:
-
Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 15 minutes to pre-activate the acid.
-
Add this compound (1.1 eq) and stir at 50 °C for 6 hours.
-
Quench with water, extract with EtOAc, and wash extensively with 5% LiCl aqueous solution to remove DMF.
Self-Validating Quality Control (QC):
-
HPLC Validation: Run an analytical HPLC gradient (Water/MeCN with 0.1% TFA). The protocol is validated if the product peak shows >95% Area Under Curve (AUC). If unreacted amine remains, it indicates insufficient pre-activation time in Step 2.
Concluding Remarks
The strategic incorporation of this compound into drug discovery workflows is not merely a structural choice, but a calculated ADMET and target-binding optimization. By utilizing the self-validating protocols outlined above, medicinal chemists can reliably synthesize high-purity libraries of kinase inhibitors and GPCR modulators, leveraging the unique spatial and electronic properties of this privileged intermediate.
References
-
Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. National Institutes of Health (NIH). Available at:[Link]
-
N-(pyridin-3-ylmethyl)aniline | C12H12N2 - PubChem. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Cas 500-22-1,3-Pyridinecarboxaldehyde. LookChem. Available at: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH). Available at:[Link]
- US9278961B2 - Pyridyl inhibitors of hedgehog signalling. Google Patents.
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available at:[Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. US9278961B2 - Pyridyl inhibitors of hedgehog signalling - Google Patents [patents.google.com]
Application Note: Catalytic Reduction Procedures for N-(Pyridin-3-ylmethyl)aniline Derivatives
Introduction and Mechanistic Rationale
N-(pyridin-3-ylmethyl)aniline derivatives are highly valued pharmacophores in medicinal chemistry, frequently serving as core scaffolds in the development of kinase inhibitors, glucagon-like peptide-1 (GLP-1) secretagogues, and various anti-proliferative agents[1]. The synthesis and downstream functionalization of these molecules rely heavily on highly controlled catalytic reduction procedures.
When working with these derivatives, synthetic chemists typically encounter two distinct catalytic reduction workflows:
-
The Synthesis Phase (Reductive Amination): The initial formation of the N-(pyridin-3-ylmethyl)aniline core via the condensation of pyridine-3-carboxaldehyde (nicotinaldehyde) with an aniline derivative, followed by the chemoselective catalytic hydrogenation of the transient imine[2].
-
The Downstream Functionalization Phase (Pyridine Ring Reduction): The subsequent, more rigorous catalytic hydrogenation of the pyridine ring to yield N-(piperidin-3-ylmethyl)aniline derivatives, which requires overcoming catalyst poisoning[3].
This application note provides field-proven, self-validating protocols for both phases, detailing the causality behind catalyst selection, solvent effects, and pressure conditions.
Pathway Visualization
Reaction pathway for the synthesis and downstream reduction of N-(pyridin-3-ylmethyl)aniline.
Workflow 1: Synthesis via Catalytic Reductive Amination
Causality and Experimental Design
The synthesis of N-(pyridin-3-ylmethyl)aniline derivatives is most efficiently achieved through reductive amination. While stoichiometric hydride reagents (like NaBH(OAc)₃) are common[1], true catalytic hydrogenation using Palladium on Carbon (Pd/C) offers a highly scalable, atom-economical alternative that avoids boron waste[2].
Critical Insight: The reaction must be staged. If Pd/C and hydrogen are introduced immediately alongside the aldehyde and amine, the catalyst will competitively reduce pyridine-3-carboxaldehyde directly to pyridin-3-ylmethanol. By pre-stirring the reagents in ethanol, the condensation reaction goes to completion, forming the imine intermediate. Only then is the hydrogen atmosphere introduced, ensuring absolute chemoselectivity for the C=N bond over the C=O bond.
Protocol: Pd/C Catalyzed Reductive Amination
This protocol is a self-validating system: the disappearance of the bright yellow imine color serves as a visual indicator of reduction completion.
Reagents:
-
Pyridine-3-carboxaldehyde (1.0 mmol)
-
Aniline derivative (1.0 mmol)
-
10% Pd/C (5-10 mol%)
-
Absolute Ethanol (5.0 mL)
-
Hydrogen gas (Balloon)
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried round-bottom flask, dissolve pyridine-3-carboxaldehyde (1.0 mmol) and the aniline derivative (1.0 mmol) in 5.0 mL of absolute ethanol. Stir at room temperature for 2–3 hours under an inert argon atmosphere.
-
Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The aldehyde spot should disappear, replaced by a new, often UV-active imine spot.
-
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%). Caution: Pd/C is pyrophoric; ensure the flask is thoroughly flushed with argon prior to addition.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas using a balloon apparatus. Repeat this purge cycle three times to ensure complete displacement of argon[2].
-
Reduction: Stir the suspension vigorously at room temperature for 12–16 hours under the hydrogen balloon.
-
Workup & Validation: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst, washing the pad with excess ethanol. Causality: Celite prevents fine catalyst particulates from passing through the filter paper, ensuring product purity and mitigating fire risks during disposal. Concentrate the filtrate in vacuo to yield the crude N-(pyridin-3-ylmethyl)aniline derivative.
Workflow 2: Downstream Chemoselective Pyridine Ring Reduction
Causality and Experimental Design
Converting N-(pyridin-3-ylmethyl)aniline into its piperidine analogue (N-(piperidin-3-ylmethyl)aniline) presents a significant catalytic challenge. The lone pair of electrons on the pyridine nitrogen coordinates strongly to the surface of standard transition metal catalysts, effectively poisoning them and halting the reaction[4].
Critical Insight: To achieve full hydrogenation of the pyridine ring, two modifications are mandatory:
-
Acidic Media: The addition of a stoichiometric amount of strong acid (e.g., HCl) or the use of glacial acetic acid as the solvent protonates the pyridine nitrogen[4]. The resulting pyridinium ion lacks the free lone pair, preventing catalyst deactivation and allowing the aromatic ring to lie flat against the catalyst surface[3].
-
Highly Active Catalyst: Standard Pd/C is insufficient for this transformation. Platinum dioxide (PtO₂, Adams' catalyst) or Rhodium on Carbon (Rh/C) under elevated hydrogen pressure (50–100 psi) is required to break the aromaticity of the ring[3],[4].
Protocol: PtO₂ Catalyzed Pyridine Hydrogenation
This protocol utilizes an acid-base extraction phase to self-validate the successful formation of the highly basic piperidine product.
Reagents:
-
N-(pyridin-3-ylmethyl)aniline derivative (1.0 mmol)
-
Platinum dioxide (PtO₂, Adams' catalyst) (5 mol%)
-
Glacial Acetic Acid (5.0 mL) or Ethanol with 1.1 eq HCl
-
Hydrogen gas (High-pressure reactor)
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the N-(pyridin-3-ylmethyl)aniline derivative (1.0 mmol) in 5.0 mL of glacial acetic acid in a thick-walled Parr hydrogenation bottle.
-
Catalyst Addition: Add PtO₂ (5 mol%).
-
Pressurization: Seal the vessel and purge with nitrogen three times. Pressurize the vessel with hydrogen gas to 80–100 psi[3].
-
Hydrogenation: Agitate the mixture on a Parr shaker at room temperature for 24 hours. Note: PtO₂ is reduced in situ to active platinum black, which drives the aromatic reduction.
-
Filtration: Vent the hydrogen safely. Filter the mixture through a Celite pad to remove the platinum catalyst.
-
Self-Validating Workup: Concentrate the acetic acid in vacuo. Dissolve the residue in water and slowly add 2M NaOH until the pH reaches 10-12. Extract with dichloromethane (3 x 10 mL). Causality: The basic aqueous phase deprotonates the newly formed, highly basic piperidine ring, driving it into the organic layer. Unreacted starting material (which is less basic) will partition differently, allowing for initial purification. Dry the combined organic layers over Na₂SO₄ and concentrate.
Quantitative Data Summary
The following table summarizes the divergent catalytic parameters required to achieve chemoselectivity in the synthesis and functionalization of these derivatives.
| Reaction Step | Target Transformation | Preferred Catalyst | Solvent System | Additive | H₂ Pressure | Chemoselectivity Profile |
| Workflow 1 | Imine to Secondary Amine | 10% Pd/C | Ethanol | None | 1 atm (Balloon) | Reduces C=N; leaves pyridine ring intact[2]. |
| Workflow 2 | Pyridine to Piperidine | PtO₂ (Adams' Catalyst) | Acetic Acid | H⁺ (Protonation) | 80–100 psi | Reduces aromatic ring; requires acidic protection of N-lone pair[3],[4]. |
References
Sources
- 1. Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Robust Scale-Up Synthesis of 4-Methyl-N-(pyridin-3-ylmethyl)aniline: A Process Chemistry Perspective
Part 1: Strategic Overview & Route Selection
The synthesis of 4-methyl-N-(pyridin-3-ylmethyl)aniline (an important pharmacophore in kinase inhibitor development) presents a classic challenge in scaling secondary amines: achieving high selectivity (mono-alkylation) while maintaining process safety and minimizing purification costs.[1]
While direct alkylation of p-toluidine with 3-(chloromethyl)pyridine is theoretically possible, it is suboptimal for scale-up due to:
-
Bis-alkylation risks: Competitive formation of the tertiary amine impurity.[1]
-
Safety hazards: Handling vesicant alkyl halides and hygroscopic hydrochloride salts.
-
Genotoxicity concerns: Alkyl halides are structural alerts for mutagenicity (PGIs).
The Superior Route: Reductive Amination This protocol utilizes a stepwise Reductive Amination strategy.[2] By condensing p-toluidine with 3-pyridinecarboxaldehyde to form the imine, followed by reduction with Sodium Borohydride (NaBH₄), we lock in the C-N bond stoichiometry before reduction. This method offers superior atom economy, milder conditions, and a critical safety profile for gram-to-kilogram batches.[1]
Reaction Scheme
Figure 1: Synthetic pathway via Reductive Amination.[1] The imine formation is equilibrium-driven, followed by irreversible reduction.[1]
Part 2: Detailed Experimental Protocol
Scale: 100 g Input (Representative of Pilot/Kilo-Lab Scale) Target Yield: >85% Isolated Yield Purity Target: >98% (HPLC), >99% (NMR)
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6][7] | Mass/Vol | Role |
| p-Toluidine | 107.16 | 1.00 | 100.0 g | Nucleophile |
| 3-Pyridinecarboxaldehyde | 107.11 | 1.05 | 105.0 g | Electrophile |
| Methanol (MeOH) | 32.04 | - | 1.0 L (10V) | Solvent |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.60* | 21.2 g | Reducing Agent |
| Acetic Acid (Optional) | 60.05 | 0.10 | Cat.[1] | Catalyst |
*Note: NaBH₄ provides 4 hydrides per mole.[1] 0.6 equiv ensures excess hydride capacity (2.4 H⁻ equiv) to drive completion.
Step-by-Step Procedure
Phase 1: Imine Formation (Condensation)
-
Setup: Equip a 3-L three-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and nitrogen inlet.
-
Charging: Charge Methanol (800 mL) and p-Toluidine (100 g) . Stir until fully dissolved.
-
Addition: Add 3-Pyridinecarboxaldehyde (105 g) in a single portion.
-
Observation: A mild exotherm (3–5 °C rise) is expected. The solution will turn yellow/orange, indicating imine formation.
-
-
Reaction: Stir at 20–25 °C for 2–4 hours .
-
IPC (In-Process Control):[1] Monitor by TLC (50% EtOAc/Hexane) or HPLC. Disappearance of p-toluidine indicates conversion.[1]
-
Note: Unlike ketone condensations, this aldehyde-aniline coupling typically does not require molecular sieves or Dean-Stark water removal at this scale; the equilibrium favors the imine sufficiently in MeOH.[1]
-
Phase 2: Reduction[1][3][6][8]
-
Cooling: Cool the reaction mixture to 0–5 °C using an ice/water bath.
-
Reagent Addition (Critical Safety Step): Add NaBH₄ (21.2 g) portion-wise over 30–45 minutes.
-
Completion: After addition, allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2 hours.
-
IPC:[1] Check for disappearance of the imine intermediate.
-
Phase 3: Work-up (The "Acid-Base Swing")
Rationale: Chromatography is non-viable at >100g scale.[1] We utilize the basicity of the pyridine and aniline nitrogens to purify via extraction.
-
Quench: Slowly add Water (500 mL) to the reaction mixture to quench excess borohydride. Stir for 30 mins.
-
Concentration: Remove Methanol under reduced pressure (Rotavap) at 40–45 °C. Result is an aqueous slurry/oil.
-
Acidification (Impurity Rejection):
-
Add DCM (Dichloromethane, 500 mL) .
-
Slowly add 1M HCl until the aqueous layer pH is ~2–3.
-
Separation: The product (protonated) stays in the Aqueous layer. Any non-basic impurities (unreacted aldehyde, neutral byproducts) partition into the DCM layer. Discard the DCM layer.
-
-
Basification (Product Recovery):
-
Add fresh DCM (500 mL) to the aqueous layer.
-
Slowly add 6M NaOH or Sat. Na₂CO₃ until pH > 12.[1]
-
Separation: The product (free base) extracts into the DCM layer.
-
-
Extraction: Extract the aqueous layer again with DCM (2 x 200 mL).
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.
Phase 4: Isolation (Salt Formation)
The free base is likely a viscous oil or low-melting solid.[1] For stability and ease of handling, conversion to the Dihydrochloride salt is recommended.
-
Dissolve the crude oil in Ethanol (300 mL) .
-
Cool to 0 °C.
-
Add 4M HCl in Dioxane (or conc. HCl) dropwise until pH is strongly acidic.
-
Add Diethyl Ether or MTBE as an anti-solvent to induce precipitation.
-
Filter the white/off-white solid, wash with cold ether, and dry under vacuum at 40 °C.
Part 3: Process Safety & Critical Parameters
Hydrogen Management
The reduction step generates 1 mole of H₂ gas for every mole of NaBH₄ consumed by solvent/water protons. At 100g scale, this can generate >20 Liters of gas rapidly.
-
Control: Portion-wise addition is non-negotiable.
-
Ventilation: Use a bubbler to monitor gas flow; ensure no blockage in the vent line.
Impurity Profile
-
Bis-alkylation: (Tertiary amine formation).[1] Minimized by the reductive amination mechanism (imine reduces faster than it can react with a second alkyl halide—which isn't present here).
-
Residual Aldehyde: Removed during the acidic wash (Step 3.3).
-
Boron Salts: Removed during the aqueous workup.
Work-up Logic Flowchart
Figure 2: Purification logic utilizing pH-dependent solubility (Acid-Base Swing).
Part 4: Analytical Characterization
Compound: this compound Formula: C₁₃H₁₄N₂ MW: 198.27 g/mol [1]
Expected ¹H NMR (CDCl₃, 400 MHz)
-
δ 8.60 (s, 1H): Pyridine C2-H (Deshielded, adjacent to N).
-
δ 8.50 (d, 1H): Pyridine C6-H.[1]
-
δ 7.70 (d, 1H): Pyridine C4-H.[1]
-
δ 7.25 (m, 1H): Pyridine C5-H.[1]
-
δ 7.00 (d, 2H): Aniline aromatic protons (meta to N).
-
δ 6.55 (d, 2H): Aniline aromatic protons (ortho to N).
-
δ 4.35 (s, 2H): Benzylic -CH₂- (The diagnostic singlet for the formed bond).
-
δ 4.00 (br s, 1H): -NH- (Exchangeable).
-
δ 2.25 (s, 3H): Aryl-CH₃ (Methyl group on aniline).
Quality Control Specifications
-
Appearance: Off-white solid (HCl salt) or viscous yellow oil (Free base).[1]
-
Purity (HPLC): >98.0% area.
-
Residual Solvent: <3000 ppm Methanol (ICH Q3C Class 2).
-
Water Content (KF): <1.0% (Critical if isolating as salt).
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Context: Foundational text for reductive amin
-
BenchChem. (2025).[4][9] "Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride." Link
- Context: Comparative data on the alkylation route and properties of pyridine deriv
-
PrepChem. (2026). "Synthesis of N-(4-methylphenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide." Link
- Context: Confirms the stability of the target amine as an intermedi
-
PubChem. "4-methyl-N-(pyridin-2-ylmethyl)aniline (Isomer Data)." Link
- Context: Used for structural verification and isomer differenti
Sources
- 1. 85666-15-5|4-(Pyridin-3-ylmethyl)aniline|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 3099-31-8: 3-(Chloromethyl)pyridine | CymitQuimica [cymitquimica.com]
- 6. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DSpace [open.bu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Derivatization of 4-Methyl-N-(pyridin-3-ylmethyl)aniline for Drug Discovery
Abstract & Strategic Rationale
The molecule 4-methyl-N-(pyridin-3-ylmethyl)aniline (referred to herein as Scaffold A ) represents a "privileged structure" in kinase inhibitor discovery. It serves as a structural hybrid, bridging the solvent-exposed regions and the ATP-binding hinge region of protein kinases. Its architecture mimics the core pharmacophore of Type II kinase inhibitors (e.g., Imatinib, Nilotinib), where the pyridine ring acts as a hydrogen bond acceptor for the hinge region, and the aniline moiety extends into the hydrophobic pocket.
This guide provides a rigorous workflow for derivatizing Scaffold A to generate high-value libraries. We focus on two vectors of modification:
-
N-Functionalization: Modulating the secondary amine linker to probe steric and electronic constraints.
-
C-H Functionalization: Late-stage modification of the pyridine ring to alter lipophilicity (logD) and metabolic stability.
Chemical Analysis & Properties[1][2][3]
Before initiating derivatization, the physicochemical profile of the scaffold must be understood to select appropriate reaction conditions.
| Property | Value (Approx.) | Implication for Protocol |
| Molecular Weight | 198.27 g/mol | Low MW allows for addition of large "warheads" (MW < 500 rule). |
| pKa (Pyridine N) | ~5.2 | Acts as a proton sponge; requires excess base (DIPEA/TEA) in coupling reactions. |
| pKa (Aniline N) | ~2-3 (Calculated) | The secondary amine is less nucleophilic than alkyl amines due to phenyl conjugation; requires activated electrophiles. |
| Solubility | DCM, MeOH, DMSO | Compatible with standard organic synthesis solvents. Avoid water. |
| Reactivity | Nucleophilic (2° Amine) | Prone to N-acylation, N-sulfonylation, and urea formation. |
Decision Logic & Workflow
The following decision tree illustrates the strategic selection of derivatization pathways based on Structure-Activity Relationship (SAR) goals.
Figure 1: Strategic Derivatization Workflow. Select the protocol based on the specific medicinal chemistry objective.
Experimental Protocols
Protocol 1: Urea Library Synthesis (The "Kinase Linker" Approach)
Objective: Install a urea motif, a classic design element to engage the "Glu-out" conformation in kinases (e.g., Sorafenib-like binding).
Mechanism: Nucleophilic attack of the secondary aniline nitrogen on an isocyanate. Challenge: The secondary aniline is sterically hindered and electronically deactivated by the phenyl ring.
Materials:
-
Scaffold A (1.0 equiv)
-
Aryl Isocyanate (R-NCO) (1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Triethylamine (TEA) (1.5 equiv) - Crucial to neutralize any HCl traces and keep pyridine free.
Step-by-Step Procedure:
-
Preparation: In a flame-dried 20 mL vial equipped with a magnetic stir bar, dissolve Scaffold A (100 mg, 0.50 mmol) in anhydrous DCM (5 mL).
-
Base Addition: Add TEA (105 µL, 0.75 mmol). Stir for 5 minutes at room temperature (RT).
-
Electrophile Addition: Add the specific Aryl Isocyanate (0.60 mmol) dropwise.
-
Note: If the isocyanate is solid, dissolve it in 1 mL DCM before addition.
-
-
Reaction: Seal the vial and stir at RT for 4–12 hours. Monitor by TLC (5% MeOH in DCM).
-
Optimization: If conversion is <50% after 4 hours, heat to 40°C. The secondary amine is sluggish compared to primary amines.
-
-
Quenching: Add 0.5 mL of MeOH to scavenge excess isocyanate. Stir for 15 mins.
-
Work-up: Dilute with DCM (20 mL), wash with saturated NaHCO₃ (2 x 10 mL) and Brine (10 mL).
-
Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).
Validation Criteria:
-
LC-MS: Look for [M+H]⁺ peak corresponding to MW + R-NCO.
-
1H-NMR: Diagnostic urea proton (N-H) typically appears downfield (8.0–9.5 ppm).
Protocol 2: Sulfonylation (Metabolic Stability Probe)
Objective: Synthesize sulfonamides to lower logD and block potential N-dealkylation metabolic soft spots.
Materials:
-
Scaffold A (1.0 equiv)
-
Sulfonyl Chloride (R-SO₂Cl) (1.2 equiv)
-
Pyridine (Solvent/Base) or DCM/DIPEA
Step-by-Step Procedure:
-
Dissolution: Dissolve Scaffold A (100 mg, 0.50 mmol) in anhydrous DCM (4 mL).
-
Base: Add DIPEA (260 µL, 1.5 mmol). Excess base is required to neutralize HCl generated and prevent protonation of the pyridine ring on the scaffold.
-
Addition: Cool to 0°C (ice bath). Add Sulfonyl Chloride (0.60 mmol) slowly.
-
Reaction: Allow to warm to RT and stir overnight (12-16h).
-
Work-up: The reaction mixture is often acidic. Wash with sat. NaHCO₃ to ensure the pyridine ring is deprotonated before extraction.
-
Purification: Recrystallization from EtOH/Ether is often possible; otherwise, silica column chromatography.
Protocol 3: Late-Stage C-H Functionalization (Minisci Reaction)
Objective: Direct alkylation of the pyridine ring (positions 2, 4, or 6) to introduce alkyl groups (Methyl, Isopropyl, Cyclobutyl) without de novo synthesis. This utilizes a radical mechanism.
Mechanism: Silver-catalyzed oxidative decarboxylation of a carboxylic acid generates an alkyl radical, which attacks the protonated pyridine ring.
Figure 2: Minisci Reaction Mechanism for Pyridine Functionalization.
Materials:
-
Scaffold A (1.0 equiv)
-
Alkyl Carboxylic Acid (R-COOH) (5.0 equiv) - Radical source
-
Silver Nitrate (AgNO₃) (0.2 equiv) - Catalyst
-
Ammonium Persulfate ((NH₄)₂S₂O₈) (3.0 equiv) - Oxidant
-
TFA (1.0 equiv) - To protonate the pyridine
-
Solvent: DCM/Water (biphasic) or DMSO
Step-by-Step Procedure:
-
Setup: In a vial, dissolve Scaffold A (0.5 mmol) in DCM (2 mL) and Water (2 mL).
-
Acidification: Add TFA (0.5 mmol) to protonate the pyridine ring (activates it for nucleophilic radical attack).
-
Reagent Addition: Add the Carboxylic Acid (2.5 mmol) and AgNO₃ (0.1 mmol).
-
Initiation: Add Ammonium Persulfate (1.5 mmol) in one portion.
-
Reaction: Stir vigorously at 40–50°C for 2–4 hours. Evolution of CO₂ gas will be observed.
-
Work-up: Basify with 1M NaOH (to pH > 10) to deprotonate the pyridine. Extract with DCM (3x).
-
Purification: This reaction often yields regioisomers (C2 vs C4 vs C6 alkylation). Careful HPLC or preparative TLC is required to separate isomers.
QC & Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Urea) | Moisture in solvent | Use strictly anhydrous DCM; Isocyanates hydrolyze to amines rapidly. |
| No Reaction (Urea) | Steric hindrance | Heat to 50°C; Add catalyst (DMAP, 10 mol%). |
| Regioisomers (Minisci) | Pyridine electronics | The radical prefers C2/C4 positions. Block C2/C6 if specific C4 functionalization is desired, or separate by Prep-HPLC. |
| Pyridine Salt Formation | Acidic byproducts | Ensure final work-up is basic (pH > 10) to recover the free base pyridine. |
References
-
Urea Synthesis Protocols
- BenchChem Application Note: "Urea Synthesis Using 4-Boc-1-piperazinecarbonyl Chloride." (General protocol for secondary amines).
-
Sulfonylation of Pyridyl-Anilines
- PrepChem: "Synthesis of N-(4-methylphenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide." (Specific protocol for the target molecule).
-
Minisci Reaction (Pyridine Functionalization)
- J. Am. Chem. Soc. (2021)
-
Kinase Inhibitor Structural Homology
Disclaimer: This document is for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel utilizing appropriate PPE. Pyridine derivatives are known skin irritants.
Sources
Application Note: Solvent Selection Protocols for Reactions Involving 4-Methyl-N-(pyridin-3-ylmethyl)aniline
Target Audience: Researchers, medicinal chemists, and drug development professionals. Purpose: To provide an authoritative, mechanistically grounded guide for selecting solvents and executing functionalization reactions (cross-coupling, acylation, and metal complexation) using 4-methyl-N-(pyridin-3-ylmethyl)aniline.
Structural & Mechanistic Profiling
This compound is a versatile bifunctional building block frequently utilized in medicinal chemistry. Its chemical behavior is dictated by two distinct nitrogen centers:
-
The Secondary Aniline Nitrogen: Sterically hindered by the p-tolyl and pyridinylmethyl groups, this center acts as a moderate nucleophile. It requires sufficient thermal activation for electrophilic additions and relies heavily on transition-metal catalysis (e.g., Buchwald-Hartwig amination) for further arylation[1].
-
The Pyridinyl Nitrogen: A strong Lewis base that readily coordinates with transition metals. This feature is advantageous for synthesizing targeted metallo-pharmaceuticals (such as Zn(II) complexes)[2], but it poses a severe risk of catalyst sequestration (poisoning) during palladium- or copper-catalyzed cross-coupling reactions.
The Causality of Solvent Selection
The presence of the coordinating pyridyl group means that solvent selection cannot be based solely on substrate solubility. The solvent must possess sufficient polarity to stabilize polar transition states while lacking the strong coordinating ability that would outcompete the substrate or poison the catalyst. Historically, 1,4-dioxane and N,N-dimethylformamide (DMF) were default choices; however, modern pharmaceutical development mandates the use of sustainable, low-toxicity alternatives guided by the ACS GCI Pharmaceutical Roundtable[3][4].
Rational Solvent Selection & Quantitative Metrics
To ensure high E-factor (environmental factor) efficiency and robust reaction kinetics, solvent selection must be mapped to the specific reaction modality[5].
-
For Buchwald-Hartwig Cross-Coupling: 2-Methyltetrahydrofuran (2-MeTHF) is the premier choice. Unlike 1,4-dioxane, 2-MeTHF is derived from renewable resources and offers a biphasic water-solubility profile that drastically simplifies aqueous workup[5]. Crucially, its ethereal oxygen provides sufficient solvation for inorganic bases (like
) without displacing phosphine ligands from the Pd(0) center. -
For N-Acylation/N-Alkylation: Cyclopentyl methyl ether (CPME) or Ethyl Acetate (EtOAc) are superior to Dichloromethane (DCM). CPME resists peroxide formation and its low water miscibility (1.1 g/100 mL) allows for direct liquid-liquid extraction within the reaction vessel, minimizing transfer losses.
-
For Metal Complexation: Ethanol or Toluene are preferred. Ethanol provides the necessary protic environment to dissolve metal carboxylates (e.g., Zn(II) salts) while allowing the highly crystalline metallo-complexes to precipitate out of solution, driving the reaction forward via Le Chatelier's principle[2].
Table 1: Quantitative Solvent Metrics for this compound Functionalization
| Solvent | Boiling Point (°C) | Water Solubility (g/100mL) | ACS GCI Safety Score | ACS GCI Health Score | Mechanistic Suitability |
| 1,4-Dioxane | 101 | Miscible | High Concern | High Concern | Traditional for Pd-catalysis; deprecated due to toxicity. |
| 2-MeTHF | 80 | 14 | Low Concern | Low Concern | Optimal for Cross-Coupling ; excellent base solvation. |
| CPME | 106 | 1.1 | Low Concern | Low Concern | Optimal for Acylation ; high stability, easy workup. |
| Toluene | 110 | 0.05 | Moderate | Moderate | Good for metal complexation; poor for polar intermediates. |
| DMF | 153 | Miscible | Moderate | High Concern | Avoid; difficult to remove, causes product degradation. |
*Scores derived from the Chem21 and ACS GCI Solvent Selection Guides[4][6].
Workflow & Logic Visualization
Caption: Solvent selection logic for this compound reactions.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure that causality and reaction progress can be monitored in real-time, preventing downstream failures.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
Objective: Synthesize a tertiary amine by coupling this compound with an aryl bromide using a green solvent system[5][7].
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
- (2 mol%)
-
XPhos or RuPhos ligand (4 mol%)
- (2.0 equiv, finely milled)
-
Anhydrous 2-MeTHF (0.2 M)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In an oven-dried Schlenk tube under argon, combine
, the phosphine ligand, and 20% of the total 2-MeTHF volume. Stir at room temperature for 15 minutes.-
Self-Validation Checkpoint: Observe a distinct color shift from dark purple/brown to a deep, homogenous red/orange. This confirms the successful generation of the active
species. If the solution remains cloudy or purple, the ligand coordination has failed (likely due to wet solvent).
-
-
Substrate Addition: Add the aryl bromide, this compound, and
. Wash down the walls of the tube with the remaining 2-MeTHF. -
Thermal Activation: Seal the tube and heat to 80 °C in an oil bath for 12 hours.
-
Reaction Monitoring (IPC): At 8 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and perform TLC (Eluent: 7:3 Hexanes:EtOAc).
-
Self-Validation Checkpoint: The secondary aniline starting material (UV active, stains brown with ninhydrin) should be completely consumed, replaced by a less polar, non-ninhydrin-active spot (the tertiary amine product).
-
-
Workup: Cool to room temperature. Add water directly to the 2-MeTHF reaction mixture (1:1 v/v). The biphasic nature of 2-MeTHF allows immediate phase separation. Extract the aqueous layer once with fresh 2-MeTHF.
-
Purification: Dry the combined organic layers over
, filter, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: N-Acylation in a Sustainable Biphasic System
Objective: Form an amide derivative via reaction with an acyl chloride.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 equiv) in CPME (0.3 M). Add aqueous
(2.0 M solution, 2.0 equiv) to create a biphasic mixture. -
Electrophile Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Slowly add the acyl chloride (1.1 equiv) dropwise over 10 minutes.
-
Causality Note: The biphasic CPME/water system acts as a thermodynamic sink. The generated HCl is immediately neutralized by the aqueous phase, preventing the basic pyridyl nitrogen of the substrate from becoming protonated and crashing out of the organic phase.
-
-
Validation & Workup: Stir for 2 hours at room temperature. Check completion via LC-MS. Separate the phases, wash the CPME layer with brine, dry, and evaporate. The high boiling point of CPME ensures no product is lost to azeotropic distillation during concentration.
Mechanistic Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Buchwald-Hartwig cycle showing 2-MeTHF solvation during amine coordination.
References
-
ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Source: American Chemical Society (ACS) URL:[Link]
-
ACS Green Chemistry Institute® Pharmaceutical Roundtable Solvent Selection Guide: Version 2.0 Source: American Chemical Society (ACS) URL:[Link]
-
Chem21 Solvent Selection Guide Source: Green Chemistry For Sustainability URL:[Link]
-
Buchwald–Hartwig Amination Overview & Scope Source: Wikipedia, The Free Encyclopedia URL:[Link]
-
Zn (II) Pyridinyl Amine Complexes, Synthesis and Crystal Structure Studies Source: SSRN Electronic Journal URL:[Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides Source: National Science Foundation (NSF) Public Access Repository URL:[Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. Solvent Selection Guides – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. acs.org [acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. chemistryforsustainability.org [chemistryforsustainability.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting & Optimization
optimizing yield of 4-methyl-N-(pyridin-3-ylmethyl)aniline synthesis
Technical Support Center: Optimizing the Synthesis of 4-methyl-N-(pyridin-3-ylmethyl)aniline
Welcome to the Technical Support Center for the synthesis of this compound. Curated for researchers, medicinal chemists, and drug development professionals, this guide provides field-proven methodologies for optimizing carbon-nitrogen bond formation via reductive amination.
Rather than relying on generic protocols, this center breaks down the specific thermodynamic and kinetic variables involved when coupling an aromatic amine (p-toluidine) with a heteroaromatic aldehyde (nicotinaldehyde).
Mechanistic Workflow & Logic
The synthesis relies on a one-pot reductive amination. The logic of this transformation is dictated by the relative reaction rates of the intermediate species. Because p-toluidine is a weakly nucleophilic aromatic amine, imine formation must be carefully driven forward. We utilize [1] because its electron-withdrawing acetoxy groups dampen its reducing power, making it entirely selective for the protonated iminium ion over the starting nicotinaldehyde.
Mechanistic pathway of reductive amination forming the target secondary amine.
Standard Operating Procedure (SOP): Self-Validating Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process validation criteria are met.
Materials:
-
3-Pyridinecarboxaldehyde (Nicotinaldehyde, 1.0 eq)
-
p-Toluidine (1.05 eq)
-
Sodium Triacetoxyborohydride (STAB, 1.5 eq)
-
Glacial Acetic Acid (AcOH, 1.0 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
System Preparation: In an oven-dried, round-bottom flask under an argon atmosphere, dissolve nicotinaldehyde (1.0 eq) and p-toluidine (1.05 eq) in anhydrous DCE to achieve a 0.2 M concentration.
-
Imine Condensation: Stir the mixture at room temperature (20–25 °C) for 60 minutes.
-
Causality: Pre-mixing allows the hemiaminal to form and dehydrate. Giving the imine a kinetic head-start prevents premature reduction of the aldehyde.
-
Validation Check 1: Aliquot 10 µL into methanol and analyze via LC-MS. Proceed only when the mass of the imine ([M+H]+ = 197.1) is the dominant peak.
-
-
Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise.
-
Causality: The basicity of the pyridine ring buffers the reaction. AcOH ensures the imine is protonated into the highly electrophilic iminium ion, which is the actual species reduced by STAB.
-
-
Selective Reduction: Cool the reaction to 0 °C using an ice bath. Add STAB (1.5 eq) portion-wise over 10 minutes to manage the mild exotherm and hydrogen gas evolution.
-
Propagation: Remove the ice bath and stir at room temperature for 2–4 hours.
-
Validation Check 2: Run TLC (Eluent: Hexanes/EtOAc 1:1 with 1% Et₃N). The starting materials should be consumed, replaced by a single UV-active spot (the product). LC-MS should show [M+H]+ = 199.1.
-
-
Biphasic Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NaHCO₃ until gas evolution ceases. Critical: Adjust the aqueous layer to pH 8–9 using 1M NaOH if necessary. Extract 3x with Ethyl Acetate (EtOAc).
-
Validation Check 3: Test the aqueous layer with pH paper. If pH < 7, your product is trapped in the water layer as a water-soluble pyridinium salt.
-
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Quantitative Optimization Data
The following table summarizes the empirical data driving our reagent and solvent choices. STAB in DCE remains the gold standard for avoiding over-reduction and over-alkylation [2].
| Reducing Agent | Solvent | Additive | Temp | Yield (%) | Mechanistic Outcome & Causality |
| NaBH(OAc)₃ | DCE | AcOH (1 eq) | RT | 92 - 96% | Optimal. Highly selective for iminium ion; minimal aldehyde reduction. |
| NaBH(OAc)₃ | THF | None | RT | 75 - 80% | Sub-optimal. Slower reaction rate due to lower STAB solubility and lack of acid catalysis. |
| NaBH₃CN | MeOH | ZnCl₂ | RT | 65 - 70% | Moderate. Risk of cyanide contamination; slower kinetics for weakly basic aromatic amines. |
| NaBH₄ | EtOH | None | 0 °C | < 40% | Poor. Non-selective; rapid, undesired reduction of nicotinaldehyde to 3-pyridylcarbinol. |
Troubleshooting & FAQs
Troubleshooting decision tree for common reductive amination bottlenecks.
Q1: My yield is plateauing around 50%, and I am recovering unreacted p-toluidine. What is stalling the reaction? A1: The reaction is likely stalling at the hemiaminal stage due to water accumulation. Imine condensation releases one equivalent of water. Because p-toluidine is an aromatic amine, its nucleophilicity is inherently lower than aliphatic amines, making the equilibrium highly sensitive to moisture. Solution: Ensure your DCE is strictly anhydrous. For larger scale-ups (>10 grams), introduce 4Å molecular sieves during the 60-minute pre-stirring phase to irreversibly sequester water and drive the equilibrium toward the imine[3].
Q2: I am detecting significant amounts of 3-pyridylcarbinol (reduced aldehyde) instead of my target amine. Why? A2: You are experiencing premature reduction. This occurs if STAB is added before the imine has fully formed, or if the STAB has degraded. While STAB is selective, it will slowly reduce aldehydes if no iminium ions are available. Solution: Strictly adhere to the 60-minute pre-stirring window (Validation Check 1) before introducing the reducing agent. Furthermore, ensure your STAB is stored in a desiccator; exposure to atmospheric moisture hydrolyzes it into inactive borates.
Q3: My LC-MS shows 100% conversion in the reaction flask, but I lose over half my product during the aqueous workup. Where did it go? A3: Your product is trapped in the aqueous waste. This compound is an amphoteric-like, di-basic compound containing both an aniline nitrogen and a pyridine nitrogen (pKa ~ 5.2). During the reaction, the addition of acetic acid and the generation of boric acid byproducts lower the pH. If the aqueous quench is neutral or slightly acidic (pH < 7), the pyridine ring becomes protonated, rendering the target molecule highly water-soluble. Solution: You must force the molecule into its neutral, uncharged state. Basify the aqueous layer to pH 8–9 using saturated NaHCO₃ or 1M NaOH before extracting with EtOAc.
Q4: The final isolated product is turning dark brown/purple over time. How do I prevent this? A4: Discoloration is caused by the oxidative degradation of the aniline moiety. Secondary anilines are highly susceptible to auto-oxidation in the presence of light and atmospheric oxygen, forming colored quinone-imine impurities. Solution: Degas your extraction solvents by sparging with argon. Store the final purified this compound in an amber vial, blanketed under argon, at -20 °C.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Retrieved from:[Link]
-
Ashenhurst, J. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. Retrieved from:[Link]
purification of 4-methyl-N-(pyridin-3-ylmethyl)aniline by column chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing the notorious chromatographic challenges associated with highly polar, multi-basic compounds.
The target molecule, 4-methyl-N-(pyridin-3-ylmethyl)aniline , presents a unique purification hurdle. It contains both a secondary aniline nitrogen and a pyridine ring. These dual basic sites guarantee severe interactions with standard chromatographic media, leading to peak tailing, poor resolution, and low recovery. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to ensure pristine purification.
Diagnostic Workflow for Amine Purification
Before diving into the technical FAQs, consult the decision matrix below to determine the optimal chromatographic strategy for your crude mixture.
Figure 1: Diagnostic troubleshooting workflow for basic amine purification.
Troubleshooting Guide & FAQs
Q1: Why does this compound streak severely and fail to elute on standard bare silica gel? Mechanistic Causality: The root cause is a Brønsted acid-base interaction. Standard chromatographic silica gel is densely populated with free silanol groups (Si-OH), which are inherently acidic. Your target compound contains two basic nitrogen atoms. Instead of partitioning smoothly based on standard dipole-dipole interactions, the basic nitrogens form strong ionic bonds with the acidic silanols[1]. This causes the compound to adsorb irreversibly to the stationary phase, resulting in severe peak tailing and broad elution bands[2].
Q2: How do I modify my mobile phase to fix this issue on bare silica? The Solution: You must introduce a competitive basic modifier, such as or aqueous Ammonium Hydroxide (NH₄OH), at a concentration of 1–5% (v/v) into your mobile phase. Why it works: TEA acts as a "silanol suppressor." Because TEA is a strong base and is present in vast excess within the mobile phase, it preferentially binds to and ionizes the acidic silanol sites on the silica surface[3]. By neutralizing these active sites, the secondary ionic interactions with your target analyte are masked, allowing the this compound to elute as a sharp, symmetrical peak[4].
Q3: I used TEA, but my compound is still co-eluting with impurities. What is the next logical step? The Solution: If dynamic deactivation via TEA fails, you must alter the fundamental chemistry of your stationary phase. Switch to an column. Why it works: In amine-functionalized columns, the silica surface is covalently bonded with aminopropyl groups. This permanently shields the underlying acidic silanols and creates a mildly basic surface environment[2]. Consequently, basic compounds like your pyridine derivative are repelled by the stationary phase rather than attracted to it, allowing for high-resolution separation using standard, unmodified organic solvents[5].
Quantitative Comparison of Stationary Phases
To help you select the optimal purification strategy, review the performance metrics of the three primary methodologies used for basic amine isolation.
| Parameter | Bare Silica + TEA | Amine-Bonded Silica (NH₂) | Reverse-Phase (C18) + TEAA |
| Mechanism | Dynamic silanol masking | Covalent silanol shielding | Hydrophobic + Ion-pairing |
| Additive Required | 1-5% TEA or NH₄OH | None | TEAA Buffer (pH ~7) |
| Resolution (Amines) | Moderate | Excellent | High |
| Analyte Recovery | 70 - 85% | > 90% | > 95% |
| Relative Media Cost | $ (Low) | ||
| Post-Purification | Requires high vacuum to remove TEA | Simple evaporation | Lyophilization required |
Validated Experimental Protocols
Protocol A: Bare Silica Chromatography with TEA Deactivation
Use this protocol for cost-effective, large-scale purification where TEA removal is manageable.
-
Solvent Preparation: Prepare your optimized mobile phase (e.g., 50:50 Hexane:Ethyl Acetate). Add 2% (v/v) Triethylamine (TEA). Mix thoroughly.
-
Column Deactivation (Critical Step): Pre-equilibrate the bare silica column by flushing it with 3 to 5 Column Volumes (CV) of the TEA-modified solvent. Self-Validation: You will know the column is saturated when the eluent exiting the column tests basic on pH paper. If you skip this step, the leading edge of your sample will be consumed by unmasked silanols.
-
Sample Loading: Dissolve the crude this compound in a minimal volume of the modified mobile phase. Load evenly onto the column head.
-
Elution: Run the column using the TEA-modified solvent. Monitor fractions via TLC (ensure TLC plates are also pre-run in TEA-modified solvent to prevent streaking).
-
Post-Processing: Evaporate the fractions under reduced pressure. To remove residual TEA (which appears as a triplet at 1.0 ppm and a quartet at 2.5 ppm in ¹H-NMR), co-evaporate the purified product with toluene three times, followed by high vacuum exposure overnight.
Protocol B: Amine-Functionalized Silica (NH₂) Flash Chromatography
Use this protocol for high-purity analytical or prep-scale isolation, or when TEA interferes with downstream assays.
-
Solvent Preparation: Prepare standard normal-phase solvents (e.g., Hexane and Ethyl Acetate). Crucial Rule: Do not add TEA. Furthermore, strictly avoid using ketones (e.g., acetone) or aldehydes in your mobile phase, as they will react with the aminopropyl groups on the stationary phase to form Schiff bases, destroying the column[5].
-
Column Equilibration: Equilibrate the NH₂-silica column with 3 CV of your starting non-polar solvent (e.g., 100% Hexane).
-
Sample Loading: Dissolve the sample in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate and load onto the column.
-
Elution: Execute a gradient elution from 0% to 60% Ethyl Acetate in Hexane. The target compound will elute with sharp symmetry.
-
Post-Processing: Simply evaporate the fractions under reduced pressure. No co-evaporation is required as no basic modifiers were used.
References
-
Pharma Growth Hub. "Effect of Triethylamine (TEA) on the Retention in RPLC." Pharma Growth Hub, 2023.[Link]
-
Wu, A. B., et al. "Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid." Biomedical Chromatography, 2004.[Link]
-
Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch Materials, 2025.[Link]
-
Biotage. "When should I use an amine-bonded silica for flash chromatography?" Biotage Blog, 2023.[Link]
-
Teledyne Labs. "RediSep Gold Normal Phase Columns." Teledyne ISCO, 2024.[Link]
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. biotage.com [biotage.com]
- 3. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. RediSep Gold Normal Phase Columns | Teledyne LABS [teledynelabs.com]
Technical Support Center: Troubleshooting the Purification of N-(pyridin-3-ylmethyl)-4-methylaniline
Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that isolating secondary amines from reductive amination workflows is rarely a trivial exercise. The synthesis of N-(pyridin-3-ylmethyl)-4-methylaniline (via the reductive amination of pyridine-3-carboxaldehyde and p-toluidine) presents specific chromatographic and extraction challenges due to the polybasic nature of the reaction mixture.
This guide provides field-proven, self-validating protocols to ensure high-purity isolation, explaining the mechanistic causality behind every experimental choice.
PART 1: Quantitative Data & Impurity Profiling
Before troubleshooting, it is critical to understand the physicochemical properties of the crude matrix. The table below summarizes the target product and its common impurities to inform our purification strategies.
| Compound | Molecular Weight | pKa (Approx.) | Polarity (Silica) | Primary Remediation Strategy |
| N-(pyridin-3-ylmethyl)-4-methylaniline | 198.27 g/mol | ~5.2 (pyr), ~4.8 (NH) | High | Target Product |
| p-Toluidine (Unreacted) | 107.16 g/mol | ~5.1 | Medium-High | Basic-modified Chromatography |
| Pyridine-3-carboxaldehyde | 107.11 g/mol | ~5.0 | Medium | Aqueous Wash / Hydrolysis |
| Imine Intermediate | 196.25 g/mol | ~5.0 | Medium-Low | Acidic Hydrolysis (1M HCl) |
| Tertiary Amine (Over-alkylation) | 289.38 g/mol | ~5.2 | Low | Elutes first in Chromatography |
PART 2: Reaction Pathway Visualization
Reaction pathway of reductive amination and potential over-alkylation.
PART 3: Troubleshooting & Methodologies (FAQs)
FAQ 1: My crude NMR shows a significant amount of the imine intermediate. How do I remove it without losing my product?
Causality: Reductive amination requires the formation of an imine (Schiff base) prior to reduction. If the reducing agent (e.g., NaBH(OAc)₃) is depleted or the reaction is quenched prematurely, the unreduced imine remains in the mixture ([1]). Do not attempt to chromatograph the imine directly, as it streaks and co-elutes with the product. Methodology:
-
Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
-
Add an equal volume of 1.0 M HCl (aq) and stir vigorously for 30 minutes at room temperature.
-
Separate the layers. Basify the aqueous layer (which now contains your product and p-toluidine as hydrochloride salts) to pH 10 using 2M NaOH.
-
Extract the basified aqueous layer with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate. Self-Validating Protocol: The disappearance of the imine can be validated in real-time. Spot the organic layer on a TLC plate before and after the 30-minute acid wash. The distinct yellow imine spot (often UV-active and visible to the naked eye) will vanish, replaced by the aldehyde spot, confirming successful hydrolysis.
FAQ 2: How do I separate unreacted p-toluidine from the desired secondary amine?
Causality: Both p-toluidine and N-(pyridin-3-ylmethyl)-4-methylaniline possess basic nitrogen atoms. On standard bare silica gel, these basic sites protonate the acidic silanol groups (pKa ~4.5), leading to severe tailing and poor resolution. Methodology:
-
Prepare a mobile phase of DCM and Methanol (MeOH) in a 95:5 ratio.
-
Add 1-2% v/v Triethylamine (Et₃N) to the eluent.
-
Pre-equilibrate the silica column with 3 column volumes of the Et₃N-doped solvent.
-
Load the sample and elute. The secondary amine will elute distinctly from the primary p-toluidine due to differences in hydrogen-bond donating capacity. Self-Validating Protocol: By pre-equilibrating the column with Et₃N, you neutralize the acidic silanol sites. You can validate this by checking the pH of the column eluent; it must test basic (pH > 8) on pH paper before loading the crude mixture. This ensures the amines elute as sharp bands.
FAQ 3: I am detecting a heavier mass byproduct in my LC-MS. What is it, and how do I prevent it?
Causality: The byproduct is the tertiary amine, N,N-bis(pyridin-3-ylmethyl)-4-methylaniline. Secondary amines are often more nucleophilic than their primary counterparts. Once your target product forms, it can compete with p-toluidine to attack another molecule of pyridine-3-carboxaldehyde, leading to over-alkylation (). Methodology: To prevent this, use a 1.2 to 1.5 molar excess of p-toluidine relative to the aldehyde during the setup. Always employ sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces imines much faster than aldehydes, minimizing side reactions[1]. If the tertiary amine is already present, it will elute first during the basic-modified chromatography (FAQ 2) because it lacks an N-H bond and is less polar.
FAQ 4: My product is an oil, but I need a solid for biological assays. How can I crystallize it?
Causality: The free base of N-(pyridin-3-ylmethyl)-4-methylaniline is an oil or low-melting solid at room temperature due to its asymmetric, flexible structure. Converting it to a salt increases the lattice energy, promoting crystallization. Methodology:
-
Dissolve the purified free base in minimal anhydrous diethyl ether or MTBE.
-
Add 2.1 equivalents of HCl (e.g., 2M in diethyl ether) dropwise at 0 °C under nitrogen.
-
The dihydrochloride salt will precipitate immediately.
-
Filter, wash with cold ether, and dry under a high vacuum. Self-Validating Protocol: The precipitation of the dihydrochloride salt acts as a self-purifying step. Impurities that do not form highly crystalline salts remain in the ether supernatant. The purity is validated by the sharp melting point of the resulting white powder.
PART 4: Purification Workflow Visualization
Workflow for the isolation and purification of N-(pyridin-3-ylmethyl)-4-methylaniline.
PART 5: References
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]
-
Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry (RSC Publishing). Available at:[Link]
Sources
Technical Support Center: Troubleshooting Reductive Amination of p-Toluidine
Welcome to the Application Support Center. As researchers transition from utilizing highly reactive aliphatic amines to aromatic amines (anilines) in reductive amination workflows, a sudden drop in yield is the most frequently reported issue.
This guide provides a comprehensive, mechanistic approach to diagnosing and resolving low yields when working specifically with p-toluidine.
Section 1: Mechanistic Causality & Pathway Analysis
To troubleshoot effectively, we must first understand the specific chemical environment of p-toluidine. As an aniline derivative, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic
This reduced nucleophilicity fundamentally alters the reaction kinetics. The initial nucleophilic attack on the carbonyl carbon to form the hemiaminal intermediate becomes the rate-limiting step. Consequently, if a strong, non-selective reducing agent is introduced too early, it will preferentially reduce the unreacted aldehyde or ketone into an alcohol, permanently capping your yield[2]. To achieve high yields, the protocol must either selectively reduce the imine in the presence of the carbonyl or forcefully drive imine formation to completion prior to reduction[3].
Figure 1: Mechanistic pathway of p-toluidine reductive amination and competing over-reduction.
Section 2: Reagent Selection Matrix
Selecting the correct hydride source is the most critical variable in preventing premature carbonyl reduction. Use the following validated data to select your reducing agent[1][2][3].
| Reducing Agent | Optimal pH | Chemoselectivity (Imine vs. Carbonyl) | Toxicity / Byproducts | Best Use Case |
| NaBH₄ | Neutral to Basic | Poor | Low | Stepwise reactions (strictly post-imine formation). |
| NaBH₃CN | 4.0 – 5.0 | Good | High (HCN, NaCN) | Direct amination requiring strict pH control. |
| NaBH(OAc)₃ | Slightly Acidic | Excellent | Low (Acetic Acid) | Standard choice for direct amination workflows. |
Section 3: Troubleshooting FAQs
Q1: I am recovering mostly unreacted p-toluidine and the corresponding alcohol of my starting ketone. What went wrong? A: This is a classic case of premature carbonyl reduction. Your reducing agent is acting on the ketone before the p-toluidine has time to form the imine intermediate[4]. Solution: Switch your reducing agent to Sodium Triacetoxyborohydride (NaBH(OAc)₃). STAB is sterically bulky and electron-deficient compared to NaBH₄, making it highly chemoselective for iminium ions over neutral ketones/aldehydes[3].
Q2: My imine intermediate simply isn't forming, even after 24 hours of stirring. How can I drive this equilibrium? A: The formation of the imine from the hemiaminal releases one equivalent of water. Because p-toluidine is a weak nucleophile, this equilibrium often stalls. Solution: You must actively remove water or activate the carbonyl.
-
Add 3Å or 4Å activated molecular sieves to the reaction flask.
-
For sterically hindered ketones, utilize a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄). Ti(OiPr)₄ acts as both a water scavenger and a Lewis acid, coordinating to the carbonyl oxygen to increase its electrophilicity, forcing the p-toluidine to attack[5].
Q3: LC-MS shows a significant amount of tertiary amine (dialkylation). How do I prevent over-alkylation? A: While reductive amination is generally resistant to over-alkylation compared to direct N-alkylation with alkyl halides, the secondary amine product (N-alkyl-p-toluidine) is actually more nucleophilic than the starting p-toluidine. If there is an excess of the carbonyl compound, the secondary amine will react with it to form a tertiary amine[4]. Solution: Adjust your stoichiometry. Use a slight molar excess of p-toluidine (1.1 to 1.2 equivalents) relative to the carbonyl compound to ensure the carbonyl is the limiting reagent.
Figure 2: Diagnostic decision tree for troubleshooting low yields in reductive aminations.
Section 4: Self-Validating Experimental Protocols
Protocol A: Direct Reductive Amination (Standard Workflow)
Best for: Unhindered aldehydes and reactive ketones. Self-Validation Checkpoint: The reaction mixture should become homogeneous as the imine forms and is subsequently reduced.
-
Initiation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carbonyl compound (1.0 eq) and p-toluidine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Catalysis: Add glacial acetic acid (1.0 to 2.0 eq) to catalyze imine formation. Stir at room temperature for 30 minutes.
-
Validation Checkpoint: Remove a 10 µL aliquot, quench with NaHCO₃, and check via TLC for the disappearance of the carbonyl spot. Do not proceed until partial conversion is observed.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes to prevent thermal spiking.
-
Propagation: Stir at room temperature for 4–12 hours. Monitor completion via LC-MS or TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Stepwise Lewis Acid-Mediated Reductive Amination
Best for: Sterically hindered ketones or highly unreactive, electron-deficient systems[5].
-
Initiation: In a flame-dried flask under N₂, combine the ketone (1.0 eq) and p-toluidine (1.2 eq) in anhydrous THF.
-
Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq) dropwise. Stir at room temperature or heat to 50 °C for 12–24 hours.
-
Validation Checkpoint: Analyze via ¹H-NMR. Look for the characteristic imine proton singlet (if an aldehyde was used) or the shift in aromatic protons to confirm complete imine conversion before proceeding.
-
Reduction: Cool the mixture to 0 °C. Slowly add a solution of Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) in anhydrous ethanol.
-
Propagation: Stir for an additional 4 hours at room temperature.
-
Workup: Quench by adding water (this causes the immediate precipitation of TiO₂ salts). Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate. Concentrate the filtrate and purify via column chromatography.
References[1] Title: Reductive Amination, and How It Works. Source: masterorganicchemistry.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6c82RbE9jZuRU8jSruqApzgMZdSkHRS_EJia8ihr-uW-AG6ByuirQ7WND7fdTcOaOm-IUjCAmoYaqQpVf2EU91f3o77l9l0CLFSTAZr5gr20gIUyo82hhyi1hU4YJS3iFWTejqDUJyxjINimKDAfE1eLgJ0vZO6k0aGA1mII-5g==[5] Title: A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Source: thieme-connect.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1TZ7CFNaULrp-PMAL7X-gJKGTyqK_J_beklqpigdmEPlqv8ghOeIHimoMC06sNcbXu34hKodDuTTDvmW7NfxWCX8te4RqA_W-ULdHCiMhzvX0RrPGMQ1vQamXUul7RjZFtoA1uL4EzusVkcX_Z13iKE14h3xrrGLlox8Au4qYDGaELyv_4PVrucc=[2] Title: Reductive amination. Source: wikipedia.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJAanE5gRl1kZguI6XC0F5yNt3RBuOxmmGRDWLboVUX9aok7_MvKi1h1q5vZmtYtSgSbmL0m41kOgmahMH5w1XdlA0DU67yjvPtNKqsQkvHIfHP-bLS3U4TAvBniZRf43u_8TaS1afb90O6g==[3] Title: Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3-yt-dVKIpWmppOgHRT9SfFHjCMo_NfA-DWfgLMBCyCkXlMh7mLNbNn_5Rql26aA96HdUpJT3ZHkXxxUC67KvDtUm0WzQTgG1Boj_CiFnTRBSCdZa9LpBp7oMWgL2z1u5r00t0k80pxXRFA==[4] Title: Technical Support Center: Synthesis of N-Benzyl-4-toluidine. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECakD-xO19egxc2YDikFEQMCLoZJkuEpyZumDjNvCv8K9MVR3o2_XxJRJf0eI5a2LJ8NYMy3ga-BA-o-DtAgZZmIGtlINr3d3B4nShiSKho_eaGzeCGHlY39mL2b-3vYPKslD3fIELFEAhtNypxeQerd719usVa8QrLsE1bSTEbQXNsPAY6ICIYaySTNez1uKaZmIYP-w=
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
storage stability and degradation of 4-methyl-N-(pyridin-3-ylmethyl)aniline
Welcome to the technical support center for 4-methyl-N-(pyridin-3-ylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. While specific, in-depth public stability studies on this compound are limited, this document synthesizes established knowledge of the constituent functional groups—a secondary aromatic amine, a p-substituted aniline, and a pyridine ring—to provide a robust framework for its handling, storage, and troubleshooting.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Appearance of a New Peak with a Mass of [M+16] in LC-MS Analysis
Question: During the analysis of my sample, I've observed a new, more polar peak with a mass-to-charge ratio that is 16 units higher than the parent compound. What is the likely cause and how can I confirm it?
Causality: An [M+16] peak is a strong indicator of oxidation. For this compound, there are several potential sites for oxidation. The aniline nitrogen and the pyridine nitrogen are both susceptible to N-oxidation, and the aromatic rings can undergo hydroxylation. The benzylic carbon and the methyl group are also potential sites of oxidation. Aromatic amines, in general, can be prone to atmospheric oxidation, which can be accelerated by factors such as light, heat, and the presence of metal ions.[1][2]
Troubleshooting Steps:
-
Confirm Elemental Composition: Use high-resolution mass spectrometry (HRMS) to confirm that the elemental composition of the new peak corresponds to the addition of one oxygen atom to the parent molecule.
-
Tandem Mass Spectrometry (MS/MS): Fragment the [M+16] ion and the parent ion. A comparison of the fragmentation patterns can often pinpoint the site of oxidation. For example, a neutral loss of 16 or 17 (O or OH) from the [M+16] ion that is absent in the parent spectrum would be indicative of N-oxide or hydroxylamine formation.
-
Forced Degradation: To confirm that the observed peak is an oxidative degradant, perform a forced degradation study by exposing a solution of the compound to a mild oxidizing agent like hydrogen peroxide.[3] If the peak in your experimental sample matches the retention time and mass of the major product in the forced degradation study, it confirms its identity as an oxidation product.
Issue 2: Sample Discoloration (Turns Yellow or Brown) Upon Storage
Question: My solid sample of this compound, which was initially a light-colored solid, has darkened over time. Is the material still usable?
Causality: The discoloration of aniline-containing compounds is a common issue, often attributed to atmospheric oxidation.[2] Trace impurities, exposure to light, and air can lead to the formation of colored polymeric byproducts. While slight discoloration may not significantly impact the purity for some applications, it is a clear indication of degradation.
Troubleshooting Steps:
-
Purity Re-assessment: Analyze the discolored sample by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS, to quantify the purity. Compare this to the analysis of a fresh or properly stored sample.
-
Solubility Test: Attempt to dissolve a small amount of the discolored material in a suitable solvent. The presence of insoluble particulate matter may indicate the formation of polymeric degradation products.
-
Preventative Measures: To prevent further degradation, store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.
Issue 3: Poor Peak Shape and Inconsistent Retention Times in Reverse-Phase HPLC
Question: I am experiencing significant peak tailing and shifting retention times when analyzing this compound on a C18 column. How can I improve my chromatography?
Causality: The basic nature of the pyridine and aniline nitrogens in the molecule can lead to undesirable interactions with residual acidic silanol groups on standard silica-based HPLC columns. This results in peak tailing and poor reproducibility.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
Low pH: Lower the pH of the aqueous mobile phase to around 2-3 using an additive like formic acid or trifluoroacetic acid. At this pH, both the aniline and pyridine nitrogens will be protonated, leading to a more consistent interaction with the stationary phase.
-
High pH: Alternatively, use a column stable at high pH and adjust the mobile phase to a pH of 8 or higher with an additive like ammonium hydroxide. This will deprotonate the silanol groups on the column, minimizing secondary interactions.
-
-
Use of a Base-Deactivated Column: Employ a modern, end-capped, or base-deactivated column specifically designed for the analysis of basic compounds. These columns have a much lower concentration of active silanol groups.
-
Addition of a Competing Base: In some cases, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (ideally -20°C or below).[4][5] For short-term storage, keeping it in a desiccator at room temperature and protected from light may be sufficient.[4][5]
Q2: What are the most probable degradation pathways for this molecule?
Based on its structure, the most likely degradation pathways are:
-
Oxidation: As discussed in the troubleshooting section, oxidation can occur at the aniline nitrogen (to form a hydroxylamine or nitroso derivative), the pyridine nitrogen (to form a pyridine-N-oxide), the aromatic rings (hydroxylation), the benzylic carbon, or the methyl group.[6][7][8][9]
-
Photodegradation: Pyridine and aniline derivatives can be susceptible to degradation upon exposure to UV light.[10][11][12] This can lead to complex reactions, including isomerization and the formation of radical species.
Q3: Is this compound sensitive to acidic or basic conditions?
While the molecule is generally stable at neutral pH, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to degradation. The protonation state of the nitrogens will change with pH, which could affect its reactivity and stability.[13][14]
Q4: How can I perform a quick stability assessment of my sample?
A forced degradation study is a common approach to quickly assess the stability of a compound.[3] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways. A general protocol is provided below.
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol is designed to identify potential degradation products and establish the intrinsic stability of this compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable mobile phase modifier)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-MS system with a suitable C18 column
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Keep a vial of the stock solution at 60°C.
-
Photodegradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm) or a photostability chamber.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, and 48 hours).
-
Sample Preparation for Analysis: Before injection into the HPLC-MS, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Analyze all stressed samples, a time-zero control (unstressed stock solution), and a blank by a stability-indicating HPLC-MS method. The method should be capable of separating the parent compound from all observed degradation products.
Data Presentation
Table 1: Recommended Storage Conditions
| Condition | Temperature | Atmosphere | Light Condition | Recommended Duration |
| Long-Term | -20°C or below | Inert (Argon/Nitrogen) | Protected from light | > 6 months |
| Short-Term | Room Temperature | Desiccated | Protected from light | < 1 month |
Table 2: Potential Degradation Products and their Mass Changes
| Degradation Pathway | Potential Product Structure | Mass Change |
| N-Oxidation (Pyridine) | Pyridine-N-oxide derivative | +16 |
| N-Oxidation (Aniline) | Hydroxylamine or Nitroso derivative | +16 or +14 |
| Ring Hydroxylation | Hydroxylated aniline or pyridine ring | +16 |
| Benzylic Oxidation | Alcohol or Ketone at benzylic carbon | +16 or +14 |
| Methyl Group Oxidation | Hydroxymethyl or Carboxylic acid | +16 or +30 |
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Workflow for Forced Degradation Study
Caption: General workflow for a forced degradation study.
References
-
Mayildurai, R., Raja, M., & Akhileshuvar, V. (2020). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Conference Proceedings. [Link]
-
Li, X., et al. (n.d.). Degradation of aniline with zero-valent iron as an activator of persulfate in aqueous solution. SpringerLink. [Link]
-
Wang, J., et al. (n.d.). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. SpringerLink. [Link]
-
Zeng, F., et al. (2026). Oxidative Degradation of Aniline by Ferrate-Hydrogen Peroxide System: Unveiling pH-Dependent Mechanisms and Pathways. ResearchGate. [Link]
-
Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. (2025). MDPI. [Link]
-
Hameed, S. A., Ibraheem, H. H., & Hashim, H. G. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. [Link]
-
Grynszpan, F., et al. (n.d.). Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. PubMed. [Link]
-
Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. (2024). National Center for Biotechnology Information. [Link]
-
Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. (2025). bioRxiv. [Link]
-
Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society. [Link]
-
PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. [Link]
-
Brezza - Safety data sheet. (2024). BASF. [Link]
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]
-
Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. PubMed. [Link]
-
Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. PubMed. [Link]
-
Mechanism of the oxidation of N-benzylanilines to benzylideneanilines by halogen or hypohalite in alkaline methanol. (n.d.). Royal Society of Chemistry. [Link]
-
The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. (2009). Taylor & Francis Online. [Link]
-
Sequential Ring-Opening and Ring-Closing Reactions for Converting para-Substituted Pyridines into meta-Substituted Anilines. (2021). ACS Publications. [Link]
-
Amines. (n.d.). NCERT. [Link]
-
4-[(Pyridin-4-yl)methyl]aniline. (n.d.). PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/4-(Pyridin-4-yl_methyl_aniline]([Link]
-
A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. (2024). MDPI. [Link]
-
Skeletal Editing from Pyridine to Aniline via C-Insertion and N-Isomerization. (2025). Chemistry Europe. [Link]
-
N-methyl-N-(phenyl-pyridazin-3-ylmethyl)aniline. (2025). ChemSynthesis. [Link]
-
Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. (2008). PubMed. [Link]
-
Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. (2002). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(Pyridin-4-ylmethyl)aniline | 27692-74-6 [sigmaaldrich.com]
- 5. 85666-15-5|4-(Pyridin-3-ylmethyl)aniline|BLD Pharm [bldpharm.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 11. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Degradation of aniline with zero-valent iron as an activator of persulfate in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Hub: Recrystallization of 4-methyl-N-(pyridin-3-ylmethyl)aniline
This guide serves as a specialized technical support hub for the purification of 4-methyl-N-(pyridin-3-ylmethyl)aniline , a critical intermediate often used in the synthesis of kinase inhibitors and other medicinal scaffolds.
Technical Overview & Molecule Profile[1]
Before attempting recrystallization, it is critical to understand the physicochemical "personality" of your target molecule. This compound possesses a dual nature that complicates purification:
-
Basic Nitrogen Centers: It contains two basic sites—the pyridine ring (
) and the secondary aniline ( ). This makes it prone to "oiling out" in non-polar solvents if impurities are acidic or if the free base is not fully dry. -
Lipophilic/Hydrophilic Balance: The p-tolyl and pyridine rings provide significant lipophilicity, while the amine linkage adds polarity.
-
State at Room Temperature: Depending on purity, this compound often presents as a low-melting solid or a viscous oil . High-purity samples typically crystallize, while crude mixtures often refuse to solidify.
Core Challenge: The most frequent user complaint is the formation of a "gummy oil" instead of distinct crystals. This guide focuses on overcoming that thermodynamic trap.
Solvent Selection Wizard (FAQ)
This section addresses the critical "Which solvent?" question using a logic-based approach rather than a static list.
Q: What is the primary solvent system recommended for the free base?
A: The "Gold Standard" for this class of N-benzyl aniline derivatives is a binary solvent system of Ethyl Acetate (EtOAc) and Hexanes (or Heptane) .
-
Why? The molecule is highly soluble in EtOAc (polar/aprotic) but sparingly soluble in Hexanes (non-polar). This combination allows for fine-tuning the saturation point.
-
Ratio: Start with 1:1. If the compound is too soluble, increase Hexane content to 1:3 or 1:4.
Q: My compound is oiling out. What alternative solvents should I try?
A: If oiling out occurs, switch to Isopropyl Alcohol (IPA) or Ethanol (EtOH) .
-
Mechanism: Alcohols can hydrogen bond with the pyridine nitrogen and the secondary amine, stabilizing the molecule in solution and preventing the phase separation of the "oil" droplets before crystallization begins.
-
Protocol: Dissolve in minimum hot IPA; cool very slowly. If no crystals form, add water dropwise as an anti-solvent until turbidity persists.
Q: Can I recrystallize the salt form instead?
A: Highly Recommended. If the free base is a stubborn oil, convert it to the Hydrochloride (HCl) or Oxalate salt.
-
Solvent for Salts: Ethanol/Diethyl Ether or Methanol/Acetone. Salts have much higher melting points and crystallize far more readily than the free base.
Decision Matrix & Workflow
Use the following logic flow to determine your experimental path.
Figure 1: Decision tree for selecting the purification strategy based on the physical state and purity of the crude intermediate.
Detailed Protocols
Protocol A: Anti-Solvent Recrystallization (EtOAc/Hexanes)
Best for: Solid crude material with purity >85%.
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.
-
Primary Solvent: Add Ethyl Acetate in small portions (0.5 mL) while heating gently (40-50°C) until the solid just dissolves. Do not boil aggressively.
-
Filtration (Optional): If there are insoluble black specks (palladium residues or inorganic salts), filter the hot solution through a 0.45 µm PTFE syringe filter or a small pad of Celite.
-
Anti-Solvent Addition: While keeping the solution warm, slowly add Hexanes (or Heptane) dropwise.
-
Stop point: Stop adding immediately when a faint, persistent cloudiness (turbidity) appears.
-
-
Re-dissolution: Add 2-3 drops of EtOAc to clear the solution again.
-
Nucleation: Remove from heat. Cap the flask. Let it cool to room temperature undisturbed.
-
Tip: If oil droplets form, scratch the inner glass surface with a spatula to induce nucleation.
-
-
Harvest: Cool in an ice bath (0°C) for 1 hour. Filter the white/off-white crystals and wash with cold Hexanes.
Protocol B: Salt Formation Rescue (HCl Salt)
Best for: Oily crude or low-purity material that refuses to crystallize.
-
Dissolution: Dissolve the crude oil in Diethyl Ether (10 mL per gram).
-
Acidification: Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise with vigorous stirring.
-
Precipitation: The HCl salt should precipitate immediately as a white solid.
-
Recrystallization of Salt:
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Solution is too concentrated or cooling is too fast. | Re-heat to dissolve. Add 10% more polar solvent (EtOAc or EtOH). Cool very slowly (wrap flask in foil/towel). |
| No Precipitate | Solution is too dilute. | Evaporate 50% of the solvent volume under reduced pressure. Seed with a pure crystal if available. |
| Colored Crystals | Oxidation products (quinones) trapped in lattice. | Add activated charcoal (5 wt%) to the hot solution, stir for 5 mins, and filter hot before crystallizing. |
| Gummy Solid | Residual solvent trapped. | The compound may be solvated.[1][2][5][6][7] Dry under high vacuum (<1 mbar) at 40°C for 12 hours. |
Comparison of Solvent Properties
| Solvent System | Polarity Index | Crystallization Rate | Risk of Oiling | Notes |
| EtOAc / Hexanes | Moderate | Fast | Moderate | Standard method. Good impurity rejection. |
| Ethanol / Water | High | Slow | Low | Best for polar impurities. Yields may be lower.[2][5] |
| Toluene | Low | Medium | High | Excellent for π-π stacking, but hard to remove solvent residues. |
| IPA (Isopropyl Alcohol) | High | Slow | Very Low | Safest bet for "oily" batches. |
References
-
Organic Syntheses . General Procedures for the Purification of Secondary Amines. Org. Synth. Coll. Vol. 1, p. 102. [Link]
-
PrepChem . Synthesis of N-(4-methylphenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide (Precursor isolation). Retrieved March 5, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline [scirp.org]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 4-Methyl-N-(pyridin-3-ylmethyl)aniline
Welcome to the Technical Support Center for the synthesis of 4-methyl-N-(pyridin-3-ylmethyl)aniline. This platform is designed for researchers and drug development professionals who require high-yield, high-purity secondary amines. The synthesis relies on the reductive amination of 3-pyridinecarboxaldehyde with 4-methylaniline (p-toluidine)[1]. While this is a foundational transformation in medicinal chemistry, the reaction is prone to chemoselectivity issues, including over-alkylation and premature aldehyde reduction[2].
This guide provides a mechanistic breakdown, an optimized self-validating protocol, and a troubleshooting FAQ to help you minimize side reactions and maximize product purity.
Mechanistic Pathway & Side Reaction Logic
To control the reaction, one must understand the kinetic competition between the desired pathway and off-target side reactions. The reaction proceeds via the nucleophilic attack of p-toluidine on 3-pyridinecarboxaldehyde to form a hemiaminal, which dehydrates to an imine (Schiff base)[1]. The imine is then reduced to the target secondary amine.
Side reactions occur when the reducing agent acts out of sequence or when the product itself becomes a reactant:
-
Premature Reduction: If the reducing agent attacks the aldehyde before the imine forms, 3-pyridinemethanol (an alcohol) is generated[3].
-
Over-alkylation: The newly formed secondary amine (this compound) remains nucleophilic. If it reacts with another molecule of 3-pyridinecarboxaldehyde, it forms an undesired tertiary amine[4][5].
Reaction pathway for this compound highlighting major side reactions.
Quantitative Comparison of Reducing Agents
The choice of reducing agent is the single most critical variable in minimizing side reactions. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly recommended over Sodium borohydride (NaBH₄) and Sodium cyanoborohydride (NaBH₃CN) due to its superior chemoselectivity and lower toxicity[6][7]. The electron-withdrawing acetoxy groups in STAB stabilize the boron-hydrogen bond, making it too mild to reduce aldehydes efficiently, but reactive enough to reduce the more electrophilic iminium ion[6].
| Reducing Agent | Reagent Formula | Optimal pH | Aldehyde Reduction Rate | Imine Reduction Rate | Over-alkylation Risk | Toxicity Profile |
| Sodium Borohydride | NaBH₄ | 7 - 9 | Very Fast | Fast | High | Moderate |
| Sodium Cyanoborohydride | NaBH₃CN | 4 - 5 | Slow | Fast | Moderate | High (Generates HCN) |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 4 - 5 | Very Slow | Very Fast | Low | Low |
Self-Validating Experimental Protocol
This protocol utilizes STAB in a one-pot, two-stage process. By integrating validation checkpoints, the system ensures that side reactions are caught and mitigated before the reaction proceeds to completion.
Reagents Required:
-
3-Pyridinecarboxaldehyde (1.00 mmol, 107.1 mg)
-
p-Toluidine (1.05 mmol, 112.5 mg) - Slight excess minimizes over-alkylation.
-
Sodium triacetoxyborohydride (STAB) (1.50 mmol, 318.0 mg)
-
Glacial Acetic Acid (1.00 mmol, 57 µL)
-
Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)[6]
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 25 mL round-bottom flask. Purge with Nitrogen (N₂). Add 3-pyridinecarboxaldehyde and p-toluidine to the flask, followed by 5.0 mL of anhydrous DCE.
-
Acid Catalysis: Add glacial acetic acid (57 µL) dropwise while stirring. Causality: The acid lowers the pH to ~4-5, which accelerates the dehydration of the hemiaminal and protonates the resulting imine into a highly reactive iminium ion[4][6].
-
Imine Pre-formation: Stir the mixture at room temperature for 30 minutes.
-
Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Do not proceed until the aldehyde peak (M+H 108) is ≤ 2% of the total area. If > 2%, add 4Å molecular sieves to drive water removal and stir for an additional 30 minutes.
-
-
Selective Reduction: Cool the reaction flask to 0 °C using an ice bath. Add STAB (318.0 mg) portion-wise over 10 minutes. Causality: Cooling the reaction suppresses the activation energy required for the over-alkylation pathway, ensuring the reductant strictly targets the primary iminium ion.
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
-
Validation Checkpoint 2: Perform TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The intermediate imine mass should be completely consumed, replaced by the product mass (M+H 199).
-
-
Quenching & Workup: Quench the reaction by slowly adding 5.0 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Causality: The weak base neutralizes the acetic acid and safely decomposes any unreacted STAB, preventing post-workup degradation. Extract the aqueous layer with Dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Troubleshooting FAQs
Q: My LC-MS shows a significant peak for 3-pyridinemethanol. How do I prevent premature aldehyde reduction?
A: This occurs when the reducing agent attacks the 3-pyridinecarboxaldehyde before it has fully condensed with the p-toluidine[3].
-
If using NaBH₄: You must strictly separate the reaction into two steps. Allow the imine to form completely (use Validation Checkpoint 1) before adding the NaBH₄[8].
-
If using STAB: Ensure you are using a non-protic solvent like DCE or THF[9]. Using STAB in Methanol can lead to solvent-mediated hydride transfer, which increases the rate of undesired aldehyde reduction.
Q: I am observing over-alkylation (tertiary amine formation). How can I suppress this?
A: Over-alkylation happens because your product, this compound, is a secondary amine that can react with residual 3-pyridinecarboxaldehyde[4][5]. To suppress this:
-
Adjust Stoichiometry: Use a slight molar excess of the primary amine (p-toluidine) relative to the aldehyde (e.g., 1.05 to 1.10 equivalents). This statistically favors the formation of the secondary amine over the tertiary amine.
-
Temperature Control: Keep the reduction step at 0 °C. The secondary amine is sterically hindered compared to the primary amine; lowering the temperature exploits this steric difference, drastically slowing down the formation of the tertiary iminium ion.
Q: The reaction stalls at the imine intermediate, and the reduction is incomplete. What is wrong?
A: The reduction of an imine is significantly slower than the reduction of an iminium ion. If your reaction is stalling, your pH is likely too high (basic or neutral), meaning the imine is not being protonated[4][6].
-
Solution: Ensure you have added 1.0 equivalent of glacial acetic acid. The optimal pH for STAB or NaBH₃CN reductions is between 4.0 and 5.0[4].
Q: Can I use catalytic hydrogenation (H₂ / Pd-C) instead of hydride reagents?
A: While catalytic hydrogenation is highly atom-economical and avoids boron waste[2][10], the synthesis of this compound presents a specific challenge: the pyridine ring. Pyridine nitrogen lone pairs strongly coordinate to transition metals like Palladium and Platinum, frequently leading to catalyst poisoning. If you must use hydrogenation, consider using a specialized catalyst (e.g., Ir-based catalysts[11] or Raney Nickel[3]) and monitor the hydrogen uptake closely, as over-reduction of the pyridine ring to a piperidine ring is a severe risk under high H₂ pressures.
References
-
Reductive amination - Wikipedia. wikipedia.org. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. masterorganicchemistry.com. Available at:[Link]
-
Reductive Amination - Wordpress (ACS Green Chemistry Institute). acsgcipr.org. Available at:[Link]
-
One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite - PMC. nih.gov. Available at:[Link]
-
New Catalysts for Reductive Amination. kanto.co.jp. Available at:[Link]
-
Reductive Amination - Common Conditions. commonorganicchemistry.com. Available at:[Link]
-
Sodium triacetoxyborohydride - Organic Chemistry Portal. organic-chemistry.org. Available at:[Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 11. kanto.co.jp [kanto.co.jp]
resolving solubility issues of 4-methyl-N-(pyridin-3-ylmethyl)aniline in water
Topic: 4-methyl-N-(pyridin-3-ylmethyl)aniline
Status: Active Last Updated: March 5, 2026 Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists[1][2][3]
Compound Profile & Physicochemical Analysis
Before attempting solubilization, it is critical to understand why this molecule resists dissolution. This compound is a hydrophobic weak base .[1][2][3][4]
| Property | Value (Estimated) | Technical Insight |
| Molecular Weight | 212.29 g/mol | Small molecule, amenable to complexation.[2][3][4] |
| LogP (Lipophilicity) | ~2.7 – 3.0 | Moderately lipophilic.[1][2][3][4] Poor solubility in neutral aqueous buffers.[1][2][3][4] |
| pKa (Pyridine N) | ~5.2 | The pyridine ring protonates in acidic conditions (pH < 4.0).[1][2][3][4] |
| pKa (Aniline N) | ~4.8 – 5.5 | The secondary amine is less basic than aliphatic amines due to phenyl conjugation.[1][2][3][4] |
| Solubility (pH 7.4) | < 0.1 mg/mL | Critical Issue: Uncharged at physiological pH.[1][2][3][4] |
The Core Challenge: At neutral pH (PBS, culture media), the molecule exists primarily as a neutral, hydrophobic free base.[1] It will not dissolve without ionization (pH adjustment) or encapsulation (excipients).[1][2][3][4]
Troubleshooting Guides & FAQs
Scenario A: Basic Aqueous Solubility (In Vitro / Stock Prep) [2][3][4]
Q: Why does the compound precipitate immediately when I add my DMSO stock to cell culture media?
A: You are experiencing the "Crash-Out" Effect .[1][2][3][4][5] DMSO is a solvent for the compound, but water/media acts as an anti-solvent.[1][5] When you dilute the DMSO stock, the solvent power drops drastically.[1] If the final concentration exceeds the thermodynamic solubility of the compound in water (which is very low at pH 7.4), it precipitates.[1]
Troubleshooting Protocol: The "Step-Down" Dilution Do not add 100% DMSO stock directly to media.[2][3][4] Use an intermediate cosolvent step.[1][2][3][4]
-
Prepare Stock: Dissolve compound in 100% DMSO at 100 mM.
-
Intermediate Step: Dilute this stock 1:10 into PEG400 (Polyethylene Glycol 400).[1][2][3][4]
-
Final Dilution: Slowly add the DMSO/PEG400 mix to your media with rapid vortexing.
Scenario B: High Concentration Formulation (In Vivo / Animal Studies)
Q: I need to dose mice at 10 mg/kg IV or IP. The compound won't dissolve in saline.[1][4] What should I do?
A: Saline (pH ~5.5-7.0) is insufficient to protonate the pyridine ring.[1][3][4] You must use a Cyclodextrin-based vehicle or In-Situ Salt Formation .[1][2][3][4]
Option 1: Cyclodextrin Complexation (Recommended for Safety) Cyclodextrins (CDs) form a "host-guest" complex, encapsulating the hydrophobic phenyl/pyridine rings while the CD's outer shell remains hydrophilic.[1][2][3][4]
-
Protocol:
Option 2: Acidic Buffer (The "Weak Base" Route) If CDs are unavailable, exploit the pyridine's pKa.[1]
Scenario C: Chemical Stability
Q: My aqueous solution turned yellow/brown after 24 hours. Is it degraded?
A: Likely Oxidation .[1][2][3][4] Aniline derivatives are prone to oxidation (forming quinone-imines or azo compounds) when exposed to light and air in solution.[2][3][4]
-
Fix:
Decision Logic & Workflows
Visual 1: Solubility Strategy Decision Tree
Caption: Decision matrix for selecting the appropriate formulation based on experimental application.
Visual 2: Mechanism of Solubilization
Caption: Two primary chemical mechanisms to transition the compound from hydrophobic to hydrophilic states.
Recommended Experimental Protocols
Protocol 1: Preparation of 20% HP-β-CD Stock
Best for: IV/IP Injection, High Concentration Stocks[2][3][4]
-
Weighing: Weigh 2.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Dissolution: Add to a volumetric flask and fill to 10 mL with sterile water or 0.9% saline.
-
Mixing: Vortex until fully dissolved (clear, viscous liquid).
-
Compound Addition: Add your specific amount of this compound (e.g., 10 mg).
-
Equilibration:
-
Sonicate for 20 minutes.
-
Shake at 200 rpm for 2 hours at room temperature.
-
-
Filtration: Filter through a 0.22 µm PVDF or PES syringe filter to ensure sterility and remove any undissolved particles.[1][2][3][4]
Protocol 2: In-Situ Mesylate Salt Screen
Best for: Maximizing solubility without cyclodextrins[2][3][4]
-
Add 1.05 equivalents of Methanesulfonic acid (1 M stock in ethanol).
-
Evaporate the ethanol (Rotovap or Nitrogen stream).[1][2][3][4]
References
-
PubChem. (2025).[1][2][3][4][6][7] Compound Summary: N-(pyridin-3-ylmethyl)aniline derivatives. National Library of Medicine.[1][2][3][4] [Link][2][3][4]
-
Yalkowsky, S. H., et al. (2010).[1][2][3][4] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3][4] (General reference for pyridine/aniline solubility estimation).
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]
Sources
- 1. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]
- 2. 3-(Pyridine-3-yl)aniline, 57976-57-5 | BroadPharm [broadpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. N-(pyridin-3-ylmethyl)aniline | C12H12N2 | CID 1082702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]
controlling moisture sensitivity during N-(pyridin-3-ylmethyl)aniline synthesis
Welcome to the dedicated technical support center for the synthesis of N-(pyridin-3-ylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the control of moisture sensitivity during this critical reductive amination reaction. Our focus is to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your synthesis for higher yields and purity.
Troubleshooting Guide: Moisture-Related Issues
The synthesis of N-(pyridin-3-ylmethyl)aniline via reductive amination of 3-pyridinecarboxaldehyde and aniline is highly susceptible to the presence of water. Moisture can interfere at multiple stages of the reaction, leading to decreased yield and the formation of impurities. This table outlines common problems, their probable causes related to moisture, and actionable solutions.
| Issue Observed | Probable Cause(s) Related to Moisture | Recommended Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of the Imine Intermediate: The formation of the imine from aniline and 3-pyridinecarboxaldehyde is a reversible condensation reaction that produces water.[1] Excess water in the reaction medium can shift the equilibrium back towards the starting materials, preventing the formation of the necessary intermediate for reduction. 2. Decomposition of the Reducing Agent: Sodium triacetoxyborohydride (STAB), a common and selective reducing agent for this transformation, is highly sensitive to moisture.[2] It will readily react with water, leading to its decomposition and a loss of reducing power. | 1. Use Anhydrous Reagents and Solvents: Ensure that aniline, 3-pyridinecarboxaldehyde, and the solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)) are thoroughly dried before use. Aniline can be dried over KOH or CaH₂ and distilled under reduced pressure. Solvents should be distilled from an appropriate drying agent (e.g., CaH₂). 2. Employ a Drying Agent in the Reaction: The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can help to sequester the water produced during imine formation, driving the equilibrium towards the desired intermediate.[2] 3. Ensure Proper Handling of STAB: Store STAB in a desiccator and handle it quickly in a dry, inert atmosphere (e.g., under nitrogen or argon) to minimize exposure to ambient moisture. |
| Formation of 3-pyridinemethanol as a Major Byproduct | Reduction of the Aldehyde: If the imine formation is slow due to unfavorable equilibrium (exacerbated by moisture), the reducing agent may begin to reduce the starting aldehyde, 3-pyridinecarboxaldehyde, to the corresponding alcohol. While STAB is more selective for the iminium ion over the aldehyde, this side reaction can still occur, especially if the imine concentration is low.[3] | Allow Sufficient Time for Imine Formation: Before adding the reducing agent, allow the aniline and 3-pyridinecarboxaldehyde to stir in the anhydrous solvent for a period (e.g., 30-60 minutes) to facilitate imine formation. The use of a dehydrating agent during this time is highly recommended. |
| Inconsistent Reaction Times and Yields | Variable Moisture Content: Inconsistent levels of moisture in the starting materials and reaction setup from one experiment to another will lead to variability in the rates of both imine formation and STAB decomposition, resulting in poor reproducibility. | Standardize Anhydrous Procedures: Implement a consistent and rigorous protocol for drying all reagents and solvents for every reaction. Use freshly dried solvents for each experiment. Consider using a Schlenk line or a glovebox for the most sensitive reactions to ensure a consistently dry and inert atmosphere. |
| Difficult Product Purification | Presence of Unreacted Starting Materials and Side Products: Due to incomplete reaction caused by moisture, the crude product will be a mixture of the desired amine, unreacted aniline and 3-pyridinecarboxaldehyde, and 3-pyridinemethanol, which can complicate purification by column chromatography. | Optimize Reaction Conditions for Full Conversion: By rigorously controlling moisture, you can drive the reaction to completion, which will simplify the purification process. An acid-base extraction during the workup can help to separate the basic amine product from non-basic impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is moisture control so critical in the synthesis of N-(pyridin-3-ylmethyl)aniline?
A: There are two primary reasons. First, the initial step of the reaction is the formation of an imine from aniline and 3-pyridinecarboxaldehyde, which is a reversible condensation reaction that releases a molecule of water.[1] According to Le Châtelier's principle, the presence of excess water will push the equilibrium away from the imine and back towards the starting materials. Since the imine is the species that is reduced to the final amine product, low imine concentration leads to low product yield.
Second, the commonly used reducing agent, sodium triacetoxyborohydride (STAB), is moisture-sensitive.[2] It reacts with water and decomposes, rendering it ineffective for the reduction of the imine. Therefore, any moisture present in the reaction will consume the reducing agent, leading to an incomplete reaction.
Q2: What are the best practices for ensuring anhydrous conditions?
A: A multi-pronged approach is essential:
-
Reagent Purity and Drying: Use high-purity, anhydrous grade solvents. If not available, solvents like DCM and DCE should be distilled from a suitable drying agent such as calcium hydride. Aniline can be dried by storing over potassium hydroxide pellets. 3-Pyridinecarboxaldehyde should be stored in a desiccator.
-
Glassware Preparation: All glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours and then allowed to cool in a desiccator or under a stream of dry inert gas (nitrogen or argon).
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas. This can be achieved using a balloon filled with nitrogen or argon, or more robustly, using a Schlenk line.
-
Use of Dehydrating Agents: Adding an in-situ drying agent like anhydrous magnesium sulfate or activated molecular sieves (3Å or 4Å) to the reaction mixture before the addition of the reducing agent can effectively remove the water generated during imine formation.[2]
Q3: Can I use sodium borohydride (NaBH₄) instead of STAB? How does moisture sensitivity compare?
A: While sodium borohydride can be used for reductive aminations, it is a more powerful reducing agent and can readily reduce the starting aldehyde, 3-pyridinecarboxaldehyde, to 3-pyridinemethanol.[3] To minimize this side reaction, a two-step procedure is often employed where the imine is formed first, and then NaBH₄ is added.[3] STAB is milder and more chemoselective for the iminium ion over the aldehyde, making it ideal for a one-pot procedure.[3]
Regarding moisture, both reagents are sensitive, but NaBH₄ is generally more reactive with protic solvents like water and methanol. STAB's sensitivity necessitates the use of aprotic solvents like DCM or DCE.[2]
Q4: How can I monitor the reaction to know if moisture is affecting it?
A: Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress. You should see the consumption of the starting materials (aniline and 3-pyridinecarboxaldehyde) and the formation of the product. If you observe the persistence of the starting aldehyde spot and the appearance of a new, more polar spot that could correspond to 3-pyridinemethanol, it is a strong indication that the imine formation is being inhibited (likely by moisture) and the aldehyde is being reduced instead. An incomplete reaction, where starting materials are still present after an extended period, also suggests a problem with moisture affecting the reducing agent.
Experimental Protocol: Synthesis of N-(pyridin-3-ylmethyl)aniline under Anhydrous Conditions
This protocol is designed to minimize the impact of moisture and maximize the yield and purity of the final product.
Materials:
-
3-Pyridinecarboxaldehyde
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Anhydrous magnesium sulfate (MgSO₄) or 3Å molecular sieves
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar in a round-bottom flask and oven-dry all glassware.
-
Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Imine Formation:
-
To the cooled flask, add 3-pyridinecarboxaldehyde (1.0 eq.) and freshly distilled aniline (1.0-1.2 eq.) via syringe.
-
Add anhydrous DCM or DCE (to make a ~0.1-0.2 M solution based on the aldehyde) via cannula or syringe.
-
Add a dehydrating agent such as anhydrous MgSO₄ (1.5-2.0 eq.) or activated 3Å molecular sieves.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine.
-
-
Reduction:
-
While stirring, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) to the reaction mixture in one portion. Note: STAB should be weighed and added quickly to minimize exposure to air.
-
Continue stirring the reaction at room temperature. Monitor the progress by TLC until the starting materials are consumed (typically 1-4 hours).
-
-
Workup:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM or DCE (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to reduce tailing of the basic amine product on the silica gel.[5]
-
Visualizations
Reaction Mechanism and the Role of Moisture
Caption: The detrimental effects of water on the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
p-Nitrodimethylaniline and m-Nitrodimethylaniline. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. (n.d.). TSpace. Retrieved from [Link]
-
Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved from [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? (2018, March 21). ResearchGate. Retrieved from [Link]
-
Lei, Q., Wei, Y., Talwar, D., Wang, C., Xue, D., & Xiao, J. (2013). Fast reductive amination by transfer hydrogenation "on water". Chemistry, 19(12), 4021–4029. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Does aniline stick in columns during column chromatography? (2014, August 3). ResearchGate. Retrieved from [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). ACS Omega. [Link]
-
A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. (2023). Molecules. [Link]
- Method for preparing N-methyl paranitroaniline. (n.d.). Google Patents.
-
Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. (2025). Molecules. [Link]
-
Separation of N-Methylaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. (2021). Processes. [Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for 4-methyl-N-(pyridin-3-ylmethyl)aniline Detection
This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection of 4-methyl-N-(pyridin-3-ylmethyl)aniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible method.
Introduction: The Analytical Challenge
This compound is a molecule of interest in pharmaceutical and chemical synthesis. Its structure, incorporating both a basic pyridine ring and an aromatic aniline moiety, presents a unique set of challenges for chromatographic separation. The basic nature of the nitrogen atoms can lead to undesirable interactions with the stationary phase, resulting in poor peak shape (tailing), while the aromatic character dictates its retention behavior in reversed-phase systems. A reliable and validated HPLC method is paramount for ensuring the purity, stability, and quality of this compound in various matrices.
This guide will compare and contrast different approaches to developing a robust HPLC method, focusing on the critical parameters of stationary phase selection, mobile phase optimization, and detector settings.
Foundational Principles: Understanding the Analyte
Successful method development hinges on a thorough understanding of the analyte's physicochemical properties. This compound possesses:
-
Aromaticity: Both the phenyl and pyridine rings contribute to its hydrophobicity, making it suitable for reversed-phase chromatography.[1] These aromatic rings also provide strong UV chromophores, essential for detection.
-
Basicity: The pyridine nitrogen (pKa ≈ 5.2-6) and the aniline nitrogen (pKa ≈ 4-5) are basic and will be protonated at acidic pH.[2][3] This charge can lead to strong, unwanted interactions with residual silanol groups on silica-based stationary phases, causing peak tailing.[4]
-
Polarity: The presence of nitrogen atoms imparts a degree of polarity to the molecule.
A grasp of these properties informs the initial choice of column and mobile phase conditions.
Experimental Workflow for Method Development
The development of a robust HPLC method is a systematic process. The following workflow outlines the logical progression from initial screening to a fully optimized method.
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of 4-methyl-N-(pyridin-3-ylmethyl)aniline
This guide serves as a technical reference for the mass spectrometric characterization of 4-methyl-N-(pyridin-3-ylmethyl)aniline . It is designed for analytical chemists and drug discovery scientists requiring precise structural validation of this pharmacophore, particularly when distinguishing it from isobaric isomers or structural analogs.[1]
Executive Summary
This compound (hereafter Compound A ) acts as a critical intermediate in the synthesis of kinase inhibitors. Its structural integrity is defined by a secondary amine linker connecting a p-toluidine moiety to a 3-pyridine ring.
In Electrospray Ionization (ESI) MS/MS, Compound A exhibits a distinct fragmentation signature driven by the basicity of the pyridine nitrogen. This guide compares its performance (ionization efficiency and fragmentation specificity) against its phenyl analog (N-benzyl-4-methylaniline) and its positional isomers (2- and 4-pyridyl), demonstrating why the m/z 92 diagnostic ion is the definitive marker for the pyridinylmethyl scaffold.
Technical Specifications & Precursor Properties
| Property | Specification |
| Formula | C₁₃H₁₄N₂ |
| Molecular Weight | 198.27 g/mol |
| Monoisotopic Mass | 198.1157 Da |
| Precursor Ion [M+H]⁺ | m/z 199.12 |
| Ionization Mode | ESI Positive (+) |
| Key Basicity Center | Pyridine Nitrogen (pKa ~5.2) > Aniline Nitrogen (pKa ~4.6) |
Fragmentation Mechanism & Pathways
The fragmentation of Compound A under Collision-Induced Dissociation (CID) is governed by the "Mobile Proton Model." While the pyridine nitrogen is the thermodynamic site of protonation, the proton migrates to the secondary amine or the benzylic-like carbon to trigger cleavage.
Primary Pathway: The "Pyridyl-Split" (Diagnostic)
The dominant fragmentation event is the heterolytic cleavage of the C-N bond between the methylene bridge and the aniline nitrogen.
-
Mechanism: The positive charge is stabilized on the pyridinylmethyl group due to resonance delocalization (analogous to a tropylium ion but containing nitrogen).
-
Result: Formation of the 3-picolyl cation (m/z 92) and neutral 4-methylaniline.
Secondary Pathway: The "Aniline-Retention"
A competing, less abundant pathway involves charge retention on the aniline moiety.
-
Mechanism: Inductive cleavage leaves the charge on the nitrogen-phenyl fragment.
-
Result: Formation of the protonated p-toluidine ion (m/z 108) or the toluidine radical cation (m/z 107) depending on the energy regime and H-transfer dynamics.
Visual Fragmentation Tree (Graphviz)
Caption: ESI-CID fragmentation tree of this compound showing the dominant formation of the m/z 92 diagnostic ion.
Comparative Performance Analysis
This section objectively compares Compound A against its closest structural alternatives to highlight specific identification markers.
Comparison 1: Pyridine vs. Phenyl Analog
Alternative:N-benzyl-4-methylaniline (Phenyl ring replaces Pyridine).
| Feature | Compound A (Pyridine-3-yl) | Alternative (Phenyl) | Performance Insight |
| Precursor m/z | 199.12 | 198.13 | Compound A has higher ionization efficiency (ESI+) due to the basic pyridine nitrogen acting as a "proton sponge." |
| Base Peak | m/z 92 (Pyridinylmethyl) | m/z 91 (Tropylium/Benzyl) | The m/z 92 peak is a definitive "fingerprint" for the pyridine ring. A shift of +1 Da confirms the presence of the nitrogen heteroatom in the side chain. |
| Secondary Fragment | m/z 65 (Loss of HCN) | m/z 65 (Loss of C₂H₂) | Both produce m/z 65, but the neutral loss (HCN vs Acetylene) distinguishes the pathway mechanism. |
Comparison 2: Positional Isomers (Regioisomerism)
Alternatives:2-pyridyl and 4-pyridyl isomers.
| Isomer | Key Fragment Behavior | Differentiation Strategy |
| 3-Pyridyl (Compound A) | Dominant m/z 92 . Clean spectrum. | Standard reference profile. |
| 2-Pyridyl Isomer | Dominant m/z 92 . May show enhanced [M+H-NH₃]⁺ or distinct relative abundance. | The 2-position allows for "ortho-effect" interactions with the amine hydrogen, often altering the ratio of m/z 92 to m/z 108 compared to the 3-isomer. |
| 4-Pyridyl Isomer | Dominant m/z 92 . | Difficult to distinguish by MS1 alone. Requires high-resolution chromatography (RT shift) or ion mobility separation. |
Experimental Protocol: Validated LC-MS/MS Workflow
To replicate the fragmentation data described above, use the following self-validating protocol.
Step 1: Sample Preparation
-
Dissolve 1 mg of Compound A in 1 mL of Methanol (LC-MS grade).
-
Dilute to 1 µg/mL using 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why: Formic acid ensures complete protonation of the pyridine ring, maximizing the [M+H]⁺ signal.
-
Step 2: Direct Infusion / LC Parameters
-
Flow Rate: 10 µL/min (Infusion) or 0.4 mL/min (LC).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm).[1]
-
Note: The pyridine moiety induces tailing on non-endcapped columns; ensure high-quality stationary phases are used.
-
Step 3: MS Source Conditions (ESI+)
-
Capillary Voltage: 3.5 kV.[2]
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).
-
Source Temp: 350°C.
Step 4: Collision Induced Dissociation (CID)
-
Precursor Isolation: m/z 199.1 ± 0.5 Da.
-
Collision Energy (CE) Ramp:
-
10 eV: Minimal fragmentation; Precursor m/z 199 dominant.
-
20-25 eV: Optimal generation of m/z 92 (Base Peak).
-
40+ eV: Appearance of secondary fragments (m/z 65).
-
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation rules of aromatic amines and heteroatoms).
-
Holčapek, M., et al. (2010). "Structural analysis of nitrogen-containing heterocyclic compounds by electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link
-
NIST Mass Spectrometry Data Center. "Fragmentation of Benzyl and Pyridyl Amines." NIST Chemistry WebBook. Link
-
Sleno, L., & Volmer, D. A. (2004).[1] "Ion activation methods for tandem mass spectrometry." Journal of Mass Spectrometry. Link
Sources
IR spectroscopy characterization of N-(pyridin-3-ylmethyl)-4-methylaniline
High-Resolution IR Spectroscopy Characterization of N-(pyridin-3-ylmethyl)-4-methylaniline: A Comparative Guide
For researchers and drug development professionals, the accurate structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable step in the pipeline. N-(pyridin-3-ylmethyl)-4-methylaniline is a highly functionalized molecule featuring a secondary amine bridge, a pyridine ring, and a p-toluidine moiety. Because of its complex vibrational modes, selecting the correct infrared (IR) spectroscopic technique is critical for avoiding false negatives—especially when identifying trace impurities or confirming the integrity of the secondary amine linkage.
This guide objectively compares the performance of Attenuated Total Reflectance (FTIR-ATR) , Transmission FTIR (KBr Pellet) , and FT-Raman Spectroscopy for the characterization of this specific compound, providing the mechanistic causality behind experimental choices to ensure self-validating analytical workflows.
Structural Deconstruction & Expected Spectral Signatures
Before comparing instrument methodologies, we must establish the expected vibrational baseline for N-(pyridin-3-ylmethyl)-4-methylaniline. The molecule's IR spectrum is dominated by the interplay between its aromatic rings and the secondary amine bridge [1].
Secondary amines typically exhibit a single, relatively weak N-H stretching band [2]. Because primary amines show two bands (symmetric and asymmetric) and tertiary amines show none, identifying this single N-H stretch is the primary diagnostic marker for the successful synthesis of this compound [3].
Table 1: Expected IR Spectral Assignments for N-(pyridin-3-ylmethyl)-4-methylaniline
| Wavenumber Region (cm⁻¹) | Functional Group / Moiety | Vibrational Mode | Intensity & Characteristics |
| 3350 – 3310 | Secondary Amine | N-H Stretch | Weak to Medium, Sharp (Single band) [2] |
| 3100 – 3000 | Pyridine & Benzene | Aromatic C-H Stretch | Weak, Multiple sharp bands |
| 2950 – 2850 | Methyl & Methylene | Aliphatic C-H Stretch | Medium, Sharp |
| 1600, 1580, 1480 | Pyridine Ring | C=N and C=C Stretch | Strong, Sharp (Diagnostic for pyridine)[1] |
| 1335 – 1250 | Aromatic Amine | C-N Stretch | Strong [2] |
| 850 – 800 | p-Toluidine Ring | C-H Out-of-plane Bend | Strong (Indicates p-disubstitution) |
| 750 – 700 | Secondary Amine | N-H Wag | Strong, Broad [3] |
Comparative Methodology: FTIR-ATR vs. KBr Pellet vs. FT-Raman
When analyzing N-(pyridin-3-ylmethyl)-4-methylaniline, the choice of sampling technique fundamentally alters the observed spectrum.
A. Transmission FTIR (KBr Pellet): The Gold Standard for Sensitivity
In the KBr pellet method, the sample is dispersed uniformly within an IR-transparent matrix.
-
The Causality of Superiority: Because the IR beam passes completely through the pellet, it provides a much longer effective pathlength compared to ATR [4]. This strictly adheres to the Beer-Lambert law, making it the superior choice for quantitative analysis and detecting trace structural anomalies.
-
Specific Advantage for this Molecule: The secondary amine N-H stretch (~3350 cm⁻¹) is inherently weak. KBr transmission ensures this critical diagnostic band is highly visible, whereas it might be lost in the baseline noise of other techniques [3].
B. FTIR-ATR: High-Throughput with Physical Limitations
ATR relies on an evanescent wave penetrating the sample pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe).
-
The Causality of Limitation: The penetration depth of the IR beam in ATR is wavelength-dependent; it penetrates deeper at lower wavenumbers (e.g., 800 cm⁻¹) and shallower at higher wavenumbers (e.g., 3300 cm⁻¹) [5].
-
Specific Disadvantage for this Molecule: Because the penetration depth is shallowest exactly where the weak N-H stretch occurs (>3300 cm⁻¹), ATR often yields artificially suppressed N-H signals [5]. While ATR is unmatched for rapid QC and requires zero sample prep, it is not recommended for resolving ambiguous secondary amine formations without software-based ATR correction.
C. FT-Raman: The Orthogonal Validator
Raman spectroscopy measures inelastic light scattering and is governed by changes in polarizability rather than dipole moments.
-
Specific Advantage for this Molecule: The symmetric C=C stretching of the pyridine and benzene rings, which may be obscured or overlapping in IR, will appear as intensely sharp bands in Raman. It is highly complementary for confirming the integrity of the aromatic backbone.
Caption: Decision matrix for selecting the optimal spectroscopic technique.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale to prevent common spectroscopic artifacts (such as the Christiansen effect or moisture contamination).
Protocol 1: High-Fidelity KBr Pellet Preparation (Transmission FTIR)
Goal: Achieve a transparent disc with particle sizes smaller than the analytical wavelength (< 2 µm) to prevent IR scattering.
-
Desiccation (Validation Step): Pre-dry IR-grade KBr powder at 105°C for 24 hours. Rationale: KBr is highly hygroscopic. Absorbed water will produce a broad, false O-H band at ~3400 cm⁻¹, which will completely mask the critical N-H stretch of the secondary amine.
-
Background Acquisition: Run a background scan of the empty sample compartment (32 scans, 4 cm⁻¹ resolution).
-
Milling: Weigh 1.5 mg of N-(pyridin-3-ylmethyl)-4-methylaniline and 150 mg of dried KBr (1:100 ratio). Grind vigorously in an agate mortar for exactly 2 minutes. Rationale: Insufficient grinding leaves particles larger than the IR wavelength, causing baseline sloping (scattering) at high wavenumbers.
-
Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure via a hydraulic press for 3 minutes.
-
Data Acquisition: Place the transparent pellet in the beam path. Acquire the spectrum (32 scans, 4 cm⁻¹ resolution).
-
System Validation: Check the baseline transmittance at 4000 cm⁻¹. A structurally sound pellet will exhibit >80% transmittance. If transmittance is <50%, discard the pellet and re-grind the sample.
Protocol 2: FTIR-ATR Rapid Screening
Goal: Maximize surface contact to mitigate wavelength-dependent penetration depth issues.
-
Crystal Preparation: Clean the Diamond/ZnSe ATR crystal with a lint-free wipe and isopropanol. Allow to evaporate completely.
-
Background Acquisition: Collect a background scan of the clean, dry crystal. Validation: Ensure no residual solvent peaks (e.g., C-O stretch at 1100 cm⁻¹) are present.
-
Sample Application: Deposit ~5 mg of the compound directly onto the center of the crystal, ensuring complete coverage of the active sensor area.
-
Pressure Application (Critical Step): Lower the pressure anvil until the clutch clicks. Rationale: Because the evanescent wave only penetrates 0.5 to 2.0 µm into the sample, intimate physical contact is mandatory. Poor contact will result in a weak overall signal and non-linear peak ratios [5].
-
Data Acquisition & Correction: Acquire the spectrum. Immediately apply an "ATR Correction" algorithm in the spectrometer's software. Rationale: This mathematical correction compensates for the shallow penetration at high wavenumbers, synthetically restoring the intensity of the N-H stretch (~3350 cm⁻¹) to match transmission library spectra.
Conclusion
For the definitive characterization of N-(pyridin-3-ylmethyl)-4-methylaniline, Transmission FTIR (KBr Pellet) remains the most scientifically rigorous choice. While ATR provides unmatched speed, its physical limitations regarding penetration depth inherently suppress the critical high-wavenumber N-H stretching band required to confirm the secondary amine bridge. Researchers should utilize ATR for routine batch monitoring but must default to KBr transmission—supported by FT-Raman—for IND (Investigational New Drug) filings, impurity profiling, and initial structural elucidation.
References
-
OrgChemBoulder. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from[Link]
-
Kintek Solution. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Retrieved from [Link]
-
Çolak, S. (2025). Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets. MAS Journal of Applied Sciences. Retrieved from [Link]
Spectroscopic Identification of 4-Methyl-N-(pyridin-3-ylmethyl)aniline Impurities: A Comparative Analytical Guide
Introduction & Regulatory Context
In pharmaceutical development, the rigorous identification of process-related impurities and degradation products is not merely a quality control exercise—it is a regulatory mandate. For active pharmaceutical ingredients (APIs) utilizing 4-methyl-N-(pyridin-3-ylmethyl)aniline as a critical secondary amine intermediate, impurity profiling presents unique analytical challenges due to the presence of both a weakly basic aniline moiety and a strongly basic pyridine ring.
According to the ICH Q3A(R2) guidelines, any organic impurity present in a new drug substance at a level greater than the 0.05% reporting threshold (for maximum daily doses ≤ 2g) requires definitive structural identification and toxicological qualification[1]. To meet this standard, analytical scientists cannot rely on a single technique. This guide objectively compares Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared Spectroscopy (FTIR), providing self-validating protocols to establish a highly confident impurity profile.
Chemical Profiling & Mechanistic Causality
To design an effective analytical strategy, we must first predict the impurity landscape based on the synthetic causality. The synthesis of this compound typically proceeds via the reductive amination of p-toluidine and 3-pyridinecarboxaldehyde. Based on this pathway, four primary classes of impurities emerge:
-
Impurity A (Unreacted Starting Material): p-Toluidine.
-
Impurity B (Intermediate): N-(pyridin-3-ylmethylene)-4-methylaniline (an unreduced imine).
-
Impurity C (Over-alkylation Byproduct): N,N-bis(pyridin-3-ylmethyl)-4-methylaniline (a tertiary amine).
-
Impurity D (Regioisomer): 4-methyl-N-(pyridin-2-ylmethyl)aniline (arising from 2-pyridinecarboxaldehyde contamination in the starting material).
Comparative Evaluation of Techniques
1. LC-HRMS/MS (The Frontline Screener):
LC-MS is the gold standard for trace-level detection due to its unparalleled sensitivity. Because the target impurities contain basic nitrogen atoms (pyridine
2. NMR Spectroscopy (The Orthogonal Validator): Where LC-MS provides molecular weight and fragmentation, NMR provides absolute atomic connectivity. NMR spectroscopy is uniquely capable of distinguishing regioisomers without the need for prior chromatographic separation, making it an essential orthogonal tool[3]. Recent advancements in LC-SPE/NMR have further streamlined this process, allowing for the rapid isolation and structural determination of low-level aniline impurities[4].
3. FTIR Spectroscopy (The Functional Group Tracker): FTIR serves as a rapid, low-cost orthogonal check specifically tailored for functional group transformations, such as differentiating the secondary amine (N-H) of the API from the imine (C=N) of Impurity B.
Quantitative Data & Diagnostic Signatures
The following tables summarize the comparative performance of each technique and the specific diagnostic signals used to identify the this compound impurity suite.
Table 1: Performance Comparison of Spectroscopic Techniques
| Metric | LC-HRMS/MS | 1D/2D NMR | FTIR |
| Limit of Detection (LOD) | < 0.01% (Highly Sensitive) | ~0.1% (Requires isolation/enrichment) | ~1.0% (Low Sensitivity) |
| Structural Resolution | High (Mass & Fragmentation) | Absolute (Regiochemistry & Connectivity) | Moderate (Functional Groups only) |
| Isobaric Differentiation | Poor (Cannot easily separate isomers) | Excellent (Distinct chemical shifts) | Poor |
| Throughput / Speed | Fast (10-15 min per run) | Slow (Hours for 2D acquisition) | Very Fast (< 2 min) |
Table 2: Key Diagnostic Signatures for Target Impurities
| Compound | LC-HRMS | FTIR Signature | |
| API | m/z 199.1230 | 6.2 ppm (t, 1H, N-H); 4.3 ppm (d, 2H, CH | 3300 cm |
| Impurity A | m/z 108.0813 | 4.8 ppm (s, 2H, NH | 3400, 3300 cm |
| Impurity B | m/z 197.1073 | 8.4 ppm (s, 1H, N=CH); N-H absent | 1640 cm |
| Impurity C | m/z 290.1652 | 4.5 ppm (s, 4H, 2xCH | N-H stretch absent |
| Impurity D | m/z 199.1230 | 8.5 ppm (d, 1H, H6 of 2-pyridine) | 3300 cm |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that artifacts are caught before they are interpreted as data.
Protocol 1: LC-HRMS/MS Impurity Profiling
-
Sample Preparation: Dissolve the sample in Water/Acetonitrile (80:20) to a concentration of 1.0 mg/mL.
-
Causality: A high aqueous content prevents solvent-induced band broadening for early-eluting polar impurities (like p-toluidine), ensuring sharp peak shapes.
-
-
Chromatographic Separation: Utilize a superficially porous C18 column (2.7 µm) with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
-
Causality: Formic acid acts as a crucial proton source for ESI+ while simultaneously suppressing the ionization of residual silanols on the silica column, preventing peak tailing of the basic secondary amine.
-
-
Mass Spectrometry (Self-Validating Step): Operate in ESI+ mode using Data-Dependent Acquisition (DDA). Configure the MS to trigger MS/MS only on precursor ions exceeding
counts.-
Validation: Implement a dynamic exclusion window of 5 seconds. This prevents the mass spectrometer from redundantly sampling the massive API peak, forcing it to look for trace impurities co-eluting in the API's chromatographic tail.
-
Protocol 2: 1D/2D NMR Structural Elucidation
-
Sample Preparation: Dissolve 15 mg of the preparative-LC isolated impurity in 0.6 mL of anhydrous DMSO-
.-
Causality: Anhydrous DMSO-
is specifically chosen over CDCl because it disrupts intermolecular hydrogen bonding and drastically slows down the chemical exchange of the secondary amine N-H proton. This allows the N-H signal to appear as a distinct triplet (due to scalar coupling with the adjacent CH ), which is highly diagnostic for differentiating the API from the tertiary amine Impurity C.
-
-
Acquisition & Self-Validation: Acquire a standard
H 1D spectrum with a relaxation delay (D1) of 5 seconds, followed by a H- C HSQC experiment.-
Validation: The extended 5-second D1 ensures complete longitudinal relaxation of all protons, allowing for mathematically exact integration ratios (e.g., verifying the strict 3:2 ratio of the methyl protons to the pyridine CH
protons). The HSQC validates the 1D spectrum by confirming that every protonated carbon is accounted for, ensuring no overlapping signals are misinterpreted.
-
Decision Tree Workflow
The following logic flow dictates how these orthogonal techniques are combined to confidently identify an unknown impurity and achieve ICH Q3A compliance.
Figure 1: Decision-tree workflow for the spectroscopic identification of pharmaceutical impurities.
References
-
ICH Expert Working Group. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
-
Pharmachitchat. "Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques." Pharmachitchat.[Link]
-
Z. Mandić et al. "Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR." Croatica Chemica Acta.[Link]
Sources
structural confirmation of 4-methyl-N-(pyridin-3-ylmethyl)aniline using X-ray crystallography
Executive Summary
This guide details the structural confirmation of 4-methyl-N-(pyridin-3-ylmethyl)aniline (CAS: 73570-11-3 analogs), a critical pharmacophore often found in kinase inhibitors (e.g., Imatinib/Nilotinib fragments) and reductive amination products. While NMR and MS provide connectivity data, they fail to capture the static 3D conformational preferences and intermolecular hydrogen bonding networks that dictate biological efficacy and solid-state stability. This guide compares X-ray crystallography against spectroscopic alternatives, establishing it as the definitive method for structural authentication.[1]
Part 1: The Target Molecule & Synthesis Context
The target molecule is a secondary amine synthesized via the reductive amination of p-toluidine and 3-pyridinecarboxaldehyde .
Synthesis Pathway (Context for Crystallization)
To obtain diffraction-quality crystals, purity is paramount.[1] The synthesis typically follows this verified workflow:
-
Condensation: p-Toluidine + 3-Pyridinecarboxaldehyde
Imine (Schiff Base).[1] -
Reduction: Imine +
(or ) This compound . -
Purification: Recrystallization is required not just for yield, but to isolate the single crystal.[1]
Part 2: Comparative Analysis – X-Ray vs. Alternatives
In drug development, "connectivity" is not "structure."[1] The table below contrasts the limitations of standard spectroscopy with the definitive nature of X-ray crystallography for this specific molecule.
Table 1: Analytical Technique Performance Matrix
| Feature | 1H/13C NMR (Solution) | HR-MS (Mass Spec) | X-Ray Crystallography (Solid State) |
| Connectivity | Excellent (Scalar couplings) | Good (Fragmentation patterns) | Definitive (Electron density map) |
| Bond Orders | Inferential (Chemical shift) | None | Absolute (e.g., C-N: 1.46Å vs C=N: 1.28Å) |
| Conformation | Time-averaged (Fast exchange) | None | Static (Precise torsion angles) |
| H-Bonding | Inferential (Shift/Broadening) | None | Direct Visualization (D...A distances) |
| Tautomerism | Often ambiguous | Ambiguous | Unambiguous (Proton location) |
Why X-Ray is Non-Negotiable Here
For this compound, the critical distinction is often between the imine intermediate and the reduced amine product .
-
NMR Limitation: While a disappearance of the imine proton (
ppm) suggests reduction, trace impurities or dynamic exchange can obscure the degree of protonation on the secondary amine.[1] -
Crystallographic Solution: X-ray diffraction measures the
bond length directly.[1]
Part 3: Experimental Protocol for Structural Confirmation
Phase 1: Crystal Growth (The Critical Step)
The molecule possesses a flexible methylene bridge, making crystallization challenging due to high entropic degrees of freedom.[1]
Protocol:
-
Solvent Selection: Use a binary system of Ethanol:Hexane (1:1) or Dichloromethane:Pentane .[1] The pyridine ring makes the molecule soluble in polar solvents; the tolyl group aids packing in non-polar environments.[1]
-
Method: Slow Evaporation.
-
Harvesting: Look for colorless blocks or prisms after 3-7 days.
Phase 2: Data Collection & Refinement
Instrument: Bruker D8 QUEST or similar diffractometer (Mo K
Step-by-Step Workflow:
-
Mounting: Select a crystal (
mm) and mount on a MiTeGen loop with Paratone oil.[1] -
Cooling: Collect data at 100 K (Cryostream). This freezes the flexible methylene linker, reducing thermal ellipsoids and improving resolution.[1]
-
Strategy: Collect a full sphere of data (redundancy
) to ensure high data quality ( ). -
Refinement (SHELXL):
-
Amine Proton: The H-atom on the secondary amine (
) is critical.[1] Do not use geometrical riding models initially.[1] Locate it in the Difference Fourier Map to confirm the hybridization of the nitrogen. -
Disorder: Check the pyridine ring orientation. It can flip
(C2 vs C6), often requiring disorder modeling if the packing is loose.
-
Part 4: Structural Logic & Visualization[1]
Diagram 1: The Confirmation Workflow
This decision tree illustrates the logical flow from synthesis to definitive structural proof.
Caption: Workflow for transitioning from ambiguous spectroscopic data to definitive crystallographic proof.
Diagram 2: Hydrogen Bonding Network
In the solid state, this molecule typically forms supramolecular chains.[1] The pyridine nitrogen acts as an acceptor, and the secondary amine as a donor.[1]
Caption: Predicted intermolecular hydrogen bonding motif driving crystal lattice formation.
Part 5: Expected Crystallographic Parameters
Based on analogous structures (e.g., N-(pyridin-3-ylmethyl)aniline derivatives), the expected data profile is:
-
Crystal System: Monoclinic or Triclinic.
-
Space Group:
or (Centrosymmetric, allowing for anti-parallel packing).[1] -
Key Geometric Parameters:
References
-
Structural Context of Pyridine-Aniline Deriv
-
Crystallographic Methodology for Flexible Amines
-
Müller, P. (2009).[1] "Crystal structure refinement: a crystallographer's guide to SHELXL." IUCr Texts on Crystallography.
-
-
Synthesis & Characterization of Analogous Kinase Inhibitor Fragments
-
Database Reference for Analogous Structures
Sources
A Researcher's Guide to the Comparative Binding Affinity of N-(pyridin-3-yl)aniline Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the N-(pyridin-3-yl)aniline scaffold has emerged as a privileged structure. Its inherent ability to form key interactions within the ATP-binding pocket of various kinases makes it a focal point for the development of targeted therapeutics. This guide provides a comprehensive comparison of the binding affinities of a series of N-(pyridin-3-yl)aniline derivatives, supported by experimental data and detailed methodologies, to aid researchers in the design and optimization of next-generation kinase inhibitors.
While the direct focus is on N-(pyridin-3-ylmethyl)aniline derivatives, this guide will draw upon a well-documented and closely related series, N-(pyridin-3-yl)pyrimidin-4-amine analogues, as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) to illustrate the principles of structure-activity relationship (SAR) and comparative binding affinity. The insights gleaned from this series are highly translatable to other N-(pyridin-3-yl)aniline-based kinase inhibitors.
The Central Role of Kinases and the Promise of N-(pyridin-3-yl)aniline Derivatives
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has made kinases one of the most important classes of drug targets.
The N-(pyridin-3-yl)aniline scaffold is particularly adept at targeting the ATP-binding site of kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, often forming a crucial interaction with the "hinge region" of the kinase ATP-binding pocket. The aniline nitrogen provides a convenient point for chemical modification, allowing for the introduction of various side chains that can target other regions of the ATP pocket, thereby enhancing potency and selectivity.
Comparative Binding Affinity of N-(pyridin-3-yl)pyrimidin-4-amine Analogues as CDK2 Inhibitors
A recent study by Zeng et al. (2024) provides a compelling case study on the comparative binding affinity of a series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives as CDK2 inhibitors.[1] CDK2, in complex with Cyclin A2, is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[1]
The inhibitory activity of these compounds was evaluated using a CDK2/cyclin A2 kinase assay, with the results expressed as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency and, by extension, a stronger binding affinity.
Table 1: Comparative Inhibitory Activity (IC50) of N-(pyridin-3-yl)pyrimidin-4-amine Derivatives against CDK2/cyclin A2 [1]
| Compound | Aniline Substituent (R) | IC50 (nM) against CDK2/cyclin A2 |
| 7a | H | >10000 |
| 7b | 4-F | 158.3 |
| 7c | 4-Cl | 121.7 |
| 7d | 4-Br | 98.5 |
| 7e | 4-CH3 | 245.1 |
| 7f | 4-OCH3 | 312.8 |
| 7g | 3-F | 201.4 |
| 7h | 3-Cl | 189.2 |
| 7i | 3-Br | 163.9 |
| 7j | 3-CH3 | 289.6 |
| 7k | 3-OCH3 | 456.7 |
| 7l | 3,4-di-F | 64.42 |
| AZD5438 (Reference) | - | 70.15 |
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 reveals several key structure-activity relationships:
-
The Unsubstituted Aniline is Inactive: The parent compound with an unsubstituted aniline ring (7a) showed no significant inhibitory activity, highlighting the importance of substitutions on the aniline moiety for binding to CDK2.
-
Halogen Substitution is Favorable: The introduction of halogen atoms (F, Cl, Br) at either the 3- or 4-position of the aniline ring significantly enhanced the inhibitory potency. This is a common observation in kinase inhibitors, where halogens can form favorable halogen bonds or occupy hydrophobic pockets.
-
Position of Substitution Matters: Generally, substituents at the 4-position were slightly more potent than those at the 3-position.
-
Electron-Donating Groups are Less Favorable: The presence of electron-donating groups like methyl (CH3) and methoxy (OCH3) resulted in a decrease in potency compared to halogens.
-
Di-substitution Enhances Potency: The most potent compound in the series, 7l , featured a 3,4-difluoro substitution on the aniline ring, suggesting that occupying multiple points of interaction within the binding site can lead to a significant increase in affinity.[1] The IC50 of 64.42 nM for compound 7l is comparable to the reference inhibitor AZD5438.[1]
Experimental Methodologies: A Guide to Determining Binding Affinity
The determination of binding affinity is a critical step in drug discovery. Several robust methods are available, each with its own advantages and disadvantages. The study on N-(pyridin-3-yl)pyrimidin-4-amine analogues utilized a kinase activity assay to determine IC50 values.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This type of assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. A decrease in ATP consumption in the presence of an inhibitor is indicative of its potency. The Kinase-Glo® assay is a widely used commercial kit for this purpose.
-
Preparation of Reagents:
-
Prepare a 1x Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Prepare serial dilutions of the test compounds (e.g., N-(pyridin-3-yl)pyrimidin-4-amine derivatives) and a reference inhibitor (e.g., AZD5438) in the 1x Kinase Buffer. The final DMSO concentration should be kept below 1%.
-
Prepare a solution of recombinant human CDK2/Cyclin A2 enzyme in 1x Kinase Buffer.
-
Prepare a solution of a suitable substrate (e.g., Histone H1 or a specific peptide substrate) and ATP in 1x Kinase Buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well white plate, add the test compounds and reference inhibitor.
-
Add the CDK2/Cyclin A2 enzyme to all wells except the "blank" control.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram 1: General Workflow for a Kinase Inhibition Assay
Caption: A streamlined workflow for determining kinase inhibition using a luminescence-based assay.
Synthesis of N-(pyridin-3-yl)aniline Derivatives
The synthesis of N-(pyridin-3-yl)aniline derivatives can be achieved through several established synthetic routes. A common and versatile method is the Buchwald-Hartwig amination, which allows for the coupling of a wide range of anilines with a suitable pyridine-containing precursor.
General Synthetic Scheme
A representative synthesis of N-(pyridin-3-yl)pyrimidin-4-amine derivatives, as described by Zeng et al. (2024), involves the reaction of a substituted aniline with 4-chloro-N-(pyridin-3-yl)pyrimidine.[1] This approach can be adapted for the synthesis of N-(pyridin-3-ylmethyl)aniline derivatives by using 3-(chloromethyl)pyridine as the starting material.
Diagram 2: General Synthesis of N-(pyridin-3-ylmethyl)aniline Derivatives via Buchwald-Hartwig Amination
Caption: A typical synthetic route for N-(pyridin-3-ylmethyl)aniline derivatives.
Conclusion
The N-(pyridin-3-yl)aniline scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. As demonstrated by the case study of N-(pyridin-3-yl)pyrimidin-4-amine analogues targeting CDK2, systematic modification of the aniline moiety can lead to significant improvements in binding affinity. Halogen substitutions, particularly di-substitution, have been shown to be particularly effective in enhancing potency.
This guide has provided a framework for understanding the comparative binding affinity of this class of compounds, including a detailed experimental protocol for a luminescence-based kinase inhibition assay and a general synthetic strategy. By leveraging these insights and methodologies, researchers can accelerate the design and optimization of novel N-(pyridin-3-yl)aniline-based therapeutics for a range of diseases.
References
-
Zeng, L., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link][1][2]
-
BPS Bioscience. (n.d.). CDK2 Assay Kit. Data Sheet. [Link]
-
Ghorab, M. M., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1133934. [Link][3]
-
Li, J., et al. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. European Journal of Medicinal Chemistry, 79, 395-404. [Link]
Sources
- 1. promega.com [promega.com]
- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
Safety Operating Guide
A Guide to the Safe Disposal of 4-methyl-N-(pyridin-3-ylmethyl)aniline
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-methyl-N-(pyridin-3-ylmethyl)aniline. As a substituted aromatic amine, this compound warrants careful handling due to its presumed toxicological and ecotoxicological profile, based on data from structurally similar chemicals. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain environmental compliance. Adherence to these protocols is critical for any research, development, or manufacturing setting where this compound is used.
The causality behind these rigorous disposal protocols stems from the inherent hazards of the aromatic amine functional group. These compounds can exhibit high systemic toxicity if ingested, inhaled, or absorbed through the skin, and they are often highly toxic to aquatic organisms, posing a significant environmental threat if not managed correctly.[1][2][3][4][5] Therefore, the entire disposal process, from initial waste collection to final disposition, is a self-validating system designed to prevent unintended exposure and environmental release.
Hazard Profile and Core Safety Principles
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its hazard profile can be reliably inferred from analogous structures like N-methylaniline and other substituted anilines. These compounds are consistently classified with significant health and environmental warnings.
Table 1: Inferred Hazard Classification for this compound
| Hazard Class | GHS Hazard Statement | Source Citation |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | [1][2] |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | [1][2] |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled | [1][2] |
| Specific Target Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure | [1][3] |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects | [1][2][3] |
These classifications mandate that this compound be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems. [1][2][3] The guiding principle is "cradle-to-grave" responsibility, as defined by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. The generator of the waste is legally responsible for its safe management until its final destruction.[6]
Personal Protective Equipment (PPE) and Safe Handling
Before handling the compound or its waste, a robust PPE protocol is mandatory to prevent dermal contact, inhalation, and eye exposure.
-
Hand Protection : Handle with chemically resistant gloves (e.g., nitrile, neoprene) that are inspected for integrity before each use. Use proper glove removal technique to avoid skin contact.[1]
-
Eye Protection : Wear safety glasses with side-shields or, preferably, a face shield for maximum protection.[1][7]
-
Body Protection : A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, a chemically impervious apron or suit should be used.[2]
-
Respiratory Protection : All handling of this compound, including waste consolidation, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8]
Emergency Protocol: Spill Management
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated, typically by ensuring the fume hood is operational.
-
Remove Ignition Sources : As the material is combustible, extinguish any open flames and turn off hot plates or other ignition sources.[1][2]
-
Contain the Spill : Prevent the spill from spreading. Use sand, vermiculite, or another inert, non-combustible absorbent material to dike the spill.[3][4] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb and Collect : Gently cover and absorb the spilled material with the inert absorbent. Once fully absorbed, carefully sweep or scoop the material into a designated, properly labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol, isopropanol) and then with soap and water. All cleaning materials (wipes, contaminated absorbent) must be collected and disposed of as hazardous waste.
-
Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Collection and Disposal Workflow
The proper disposal of this compound waste involves systematic collection, secure storage, and transfer to a licensed disposal facility.
-
Designate a Waste Container : Use a chemically compatible, sealable container for all waste streams containing this compound. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition with a secure, leak-proof lid.
-
Segregate Waste Streams :
-
Solid Waste : Collect contaminated consumables (gloves, wipes, absorbent material) and residual solid chemical in a container designated for solid aromatic amine waste.
-
Liquid Waste : Collect unused solutions or reaction mixtures in a container designated for liquid aromatic amine waste. Do not mix with incompatible waste streams (e.g., strong acids, oxidizers).
-
-
Label the Container : The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound" and any other chemical constituents.[9]
-
The approximate concentration or percentage of each component.
-
The relevant hazard pictograms (e.g., skull and crossbones, health hazard, environment).
-
The date on which waste was first added to the container (accumulation start date).[9]
-
-
Store Securely : Keep the waste container sealed at all times, except when adding waste.[9][10] Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel. The SAA must have secondary containment to capture any potential leaks.[9]
-
Schedule Disposal : Once the container is full (not exceeding 90% capacity) or the accumulation time limit is reached (per institutional and local regulations), contact your EHS department to schedule a pickup.[10] Do not allow waste to accumulate for extended periods.
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Waste management workflow from laboratory generation to final disposal.
Approved Final Disposal Methodologies
For research laboratories and development facilities, direct chemical treatment of waste is often impractical and can create additional hazards. Therefore, the standard and recommended procedure is to use a licensed waste management vendor.
-
High-Temperature Incineration : This is the preferred method for the destruction of toxic organic compounds like this compound.[1][8] A chemical incinerator equipped with an afterburner and scrubber ensures that the compound and any hazardous combustion byproducts (such as oxides of nitrogen) are completely destroyed before release into the atmosphere.[8]
-
Licensed Disposal Company : Engaging a certified hazardous waste disposal company is essential.[1][7][8] These companies have the permits, equipment, and expertise to transport and manage hazardous waste in full compliance with all local, state, and federal regulations (e.g., EPA, DOT).
By following this comprehensive guide, researchers and drug development professionals can manage and dispose of this compound waste safely and responsibly, protecting themselves, their colleagues, and the environment.
References
-
4-(Pyridin-3-yl)aniline. PubChem, National Center for Biotechnology Information. [Link]
-
Safety data sheet according to 1907/2006/EC, Article 31. (N-Methylaniline). [Link]
-
4-methyl-N-(pyridin-2-ylmethyl)aniline. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet 2-Methyl-5-(pyridin-4-yl)aniline. AA Blocks. [Link]
-
Safety Data Sheet - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
-
SAFETY DATA SHEET 3-(Piperidin-1-ylmethyl)aniline. Fisher Scientific. [Link]
-
4-chloro-N-(pyridin-3-ylmethyl)aniline Exposure. U.S. Environmental Protection Agency (EPA). [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Toxicological Profile for Methylenedianiline. Agency for Toxic Substances and Disease Registry (ATSDR), National Center for Biotechnology Information. [Link]
-
4-[(Pyridin-4-yl)methyl]aniline. PubChem, National Center for Biotechnology Information. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
-
N-methylaniline - Substance Information. European Chemicals Agency (ECHA). [Link]
-
40 CFR Part 266 -- Standards for the Management of Specific Hazardous Wastes and Specific Types of Hazardous Waste Management Facilities. eCFR :: 40 CFR Part 266. [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR :: 40 CFR Part 261. [Link]
-
Letter regarding regulatory status of GeNO permeation device. U.S. Environmental Protection Agency (EPA). [Link]
-
RCRA Organic Air Emission Standards for TSDFs and Large Quantity Generators. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. cpachem.com [cpachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 7. aablocks.com [aablocks.com]
- 8. international.skcinc.com [international.skcinc.com]
- 9. nswai.org [nswai.org]
- 10. ethz.ch [ethz.ch]
A Comprehensive Guide to the Safe Handling of 4-methyl-N-(pyridin-3-ylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
Based on data for related compounds like N-methylaniline and substituted pyridines, 4-methyl-N-(pyridin-3-ylmethyl)aniline is anticipated to present the following hazards:
-
Acute Toxicity: Likely to be toxic if swallowed, in contact with skin, or inhaled.[1][2][3][4][5] Aromatic amines can be readily absorbed through the skin.[6]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[7]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][2][3][4]
-
Aquatic Toxicity: Potentially very toxic to aquatic life with long-lasting effects.[1][2]
Given these potential hazards, a comprehensive approach to personal protection is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, and the subsequent sections provide the rationale.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended for incidental contact).[6] | Prevents skin contact and absorption. Always inspect gloves before use.[1] |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and aerosols that can cause serious eye damage. |
| Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory.[6] For larger quantities or potential for splashing, consider a chemical-resistant apron.[8] | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[7] If a fume hood is not available or if generating aerosols, a respirator may be necessary.[9][10] | Prevents inhalation of potentially toxic vapors or aerosols. |
The Logic Behind Your PPE Choices
-
Gloves: Aromatic amines can be absorbed through the skin, making gloves a non-negotiable part of your PPE. Nitrile gloves offer good resistance to a range of chemicals for short-term use. For prolonged contact or when handling larger quantities, consult the glove manufacturer's compatibility charts.
-
Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical safety goggles at a minimum. A face shield provides an additional layer of protection, especially when transferring liquids or if there is a risk of splashing.
-
Lab Coat and Protective Clothing: A standard lab coat, fully buttoned, along with long pants and closed-toe shoes, provides a barrier against accidental spills. This is a fundamental aspect of laboratory safety.
-
Respiratory Protection: Working within a certified chemical fume hood is the primary engineering control to prevent inhalation of harmful vapors. If the procedure has the potential to generate dust or aerosols, or if a fume hood is not feasible, a risk assessment should be performed to determine the appropriate level of respiratory protection.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
Experimental Workflow Diagram
Caption: A workflow diagram outlining the key stages of handling this compound safely.
Step-by-Step Handling Procedures
-
Preparation:
-
Before starting any work, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Work in a well-ventilated area, preferably a certified chemical fume hood.[7]
-
Have all necessary equipment and reagents ready to minimize movement and potential for spills.
-
Ensure an eyewash station and safety shower are readily accessible.
-
-
Handling:
-
When weighing the compound, perform this task within the fume hood to contain any dust or vapors.
-
Avoid creating dust or aerosols.
-
If dissolving the compound, add it slowly to the solvent.
-
Keep containers tightly closed when not in use.[2]
-
-
In Case of a Spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
For small spills within a fume hood, absorb the material with an inert absorbent such as sand or vermiculite.[11]
-
Collect the absorbed material into a suitable, labeled container for disposal.[3]
-
Do not allow the material to enter drains or waterways.[2][3]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect both human health and the environment.
-
Waste Segregation: All waste containing this compound, including excess material, contaminated absorbents, and disposable PPE, should be collected in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Surplus and Non-Recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
- Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
- Personal Protective Equipment: Chemical Handling - Good Day's Work. (2016, April 14). Good Day's Work.
- material safety data sheet sds/msds - CDH Fine Chemical. (n.d.). CDH Fine Chemical.
- SAFETY DATA SHEET - Fisher Scientific. (2014, September 9). Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2024, April 29). Thermo Fisher Scientific.
- 9 - Safety data sheet. (2023, March 24).
- Personal Protective Equipment Selection Guide. (2015, July 22).
- ICSC 0803 - 4-METHYLPYRIDINE - INCHEM. (n.d.). INCHEM.
- 4-[(Pyridin-4-yl)methyl]aniline - PubChem. (n.d.). PubChem.
- SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.). BESA.
- AK Scientific, Inc. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 26). Fisher Scientific.
- Safety Data Sheet: aniline - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG.
- 4-Methyl-3-nitroaniline SDS, 119-32-4 Safety Data Sheets - ECHEMI. (n.d.). ECHEMI.
- Aniline. (n.d.).
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. cpachem.com [cpachem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. aksci.com [aksci.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 11. ICSC 0803 - 4-METHYLPYRIDINE [inchem.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
